molecular formula C49H60ClN9O7S2 B15604412 Arv-771

Arv-771

Cat. No.: B15604412
M. Wt: 986.6 g/mol
InChI Key: PQOGZKGXGLHDGS-QQRWPDCKSA-N
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Description

A bromodomain containing 4 (BRD4) protein inhibitor

Properties

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[3-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H60ClN9O7S2/c1-27-30(4)68-48-41(27)42(33-14-16-35(50)17-15-33)54-37(45-57-56-31(5)59(45)48)23-39(61)51-18-21-65-19-9-20-66-25-40(62)55-44(49(6,7)8)47(64)58-24-36(60)22-38(58)46(63)53-28(2)32-10-12-34(13-11-32)43-29(3)52-26-67-43/h10-17,26,28,36-38,44,60H,9,18-25H2,1-8H3,(H,51,61)(H,53,63)(H,55,62)/t28-,36+,37-,38-,44+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQOGZKGXGLHDGS-QQRWPDCKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NC(C)C5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)C7=CC=C(C=C7)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCOCCCOCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)N[C@@H](C)C5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)C7=CC=C(C=C7)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H60ClN9O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

986.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

ARV-771's Mechanism of Action in Prostate Cancer: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ARV-771 is a potent, small-molecule, pan-BET (Bromodomain and Extra-Terminal domain) degrader that utilizes Proteolysis Targeting Chimera (PROTAC) technology. In the context of prostate cancer, particularly castration-resistant prostate cancer (CRPC), this compound has demonstrated significant preclinical efficacy by inducing the degradation of BET proteins (BRD2, BRD3, and BRD4). This degradation leads to the downstream suppression of critical oncogenic signaling pathways, most notably the androgen receptor (AR) and c-MYC pathways, culminating in apoptosis and tumor regression. This technical guide provides a comprehensive overview of the mechanism of action of this compound in prostate cancer, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key molecular interactions and experimental workflows.

Core Mechanism of Action: BET Protein Degradation

This compound is a heterobifunctional molecule designed to simultaneously bind to a target protein and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS).

Molecular Composition:

  • BET Binding Moiety: A ligand that specifically binds to the bromodomains of the BET family of proteins (BRD2, BRD3, and BRD4).

  • E3 Ligase Ligand: A moiety that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2]

  • Linker: A chemical linker that connects the BET-binding and VHL-binding moieties.

This tripartite complex formation brings the BET protein in close proximity to the VHL E3 ligase, leading to the polyubiquitination of the BET protein. The polyubiquitin (B1169507) chain acts as a signal for degradation by the 26S proteasome. Unlike traditional BET inhibitors that only block the function of these proteins, this compound leads to their complete removal from the cell.[2]

ARV771_Mechanism This compound Mechanism of Action cluster_ARV771 This compound (PROTAC) cluster_Cellular_Machinery Cellular Machinery This compound This compound BET_Ligand BET Binding Moiety VHL_Ligand VHL Ligand Linker Linker BET_Ligand->Linker BET BET Protein (BRD2/3/4) BET_Ligand->BET Binds VHL VHL E3 Ligase VHL_Ligand->VHL Recruits Linker->VHL_Ligand Proteasome 26S Proteasome BET->Proteasome Degradation Ub Ubiquitin VHL->Ub Adds Ub->BET Polyubiquitination Downstream_Signaling This compound This compound BET BET Proteins (BRD2/3/4) This compound->BET Degrades Apoptosis Apoptosis This compound->Apoptosis Induces AR Androgen Receptor (FL-AR & AR-V7) BET->AR Co-activates cMYC c-MYC BET->cMYC Regulates Transcription AR_targets AR Target Genes (e.g., PSA) AR->AR_targets Activates cMYC_targets c-MYC Target Genes (Proliferation & Metabolism) cMYC->cMYC_targets Activates Tumor_Regression Tumor Regression AR_targets->Tumor_Regression Leads to cMYC_targets->Tumor_Regression Leads to Apoptosis->Tumor_Regression Xenograft_Workflow Cell_Culture Prostate Cancer Cell Culture (e.g., 22Rv1, VCaP) Implantation Subcutaneous Implantation into Immunocompromised Mice (e.g., Nu/Nu or SCID) Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Treatment_Groups Randomization into Treatment Groups (Vehicle, this compound, etc.) Tumor_Growth->Treatment_Groups Dosing Drug Administration (e.g., Daily s.c. injection) Treatment_Groups->Dosing Monitoring Tumor Volume and Body Weight Monitoring Dosing->Monitoring Endpoint Endpoint Analysis: Tumor Weight, Biomarker Analysis (Western Blot, IHC, ELISA) Monitoring->Endpoint

References

The Binding Affinity of ARV-771 for BRD4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the binding affinity of ARV-771, a potent Proteolysis Targeting Chimera (PROTAC), for its target protein, Bromodomain-containing protein 4 (BRD4). BRD4 is a key epigenetic reader and transcriptional regulator implicated in various cancers, making it a prime target for therapeutic intervention. This compound functions by inducing the degradation of BRD4, thereby inhibiting its downstream signaling pathways. A critical parameter in the development and characterization of such molecules is their binding affinity for the target protein.

Quantitative Binding Affinity Data

The binding affinity of this compound for the two bromodomains of BRD4, BD1 and BD2, has been quantified using various biophysical techniques. The dissociation constant (Kd) is a key metric, with a lower value indicating a higher binding affinity.

CompoundTarget BromodomainDissociation Constant (Kd) in nM
This compoundBRD4(1)9.6
This compoundBRD4(2)7.6

Experimental Protocols

The determination of the binding affinity of this compound for BRD4 relies on precise and robust experimental methodologies. The following are detailed protocols for the key experiments commonly employed for this purpose.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free technique used to measure real-time biomolecular interactions. It provides kinetic data on the association and dissociation rates, from which the dissociation constant (Kd) can be calculated.

Objective: To determine the binding kinetics and affinity of this compound for BRD4 bromodomains.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Recombinant human BRD4(1) and BRD4(2) proteins

  • This compound

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Chip Preparation and Ligand Immobilization:

    • Activate the sensor chip surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the recombinant BRD4 bromodomain protein (e.g., 50 µg/mL in immobilization buffer) over the activated surface to achieve the desired immobilization level.

    • Deactivate the remaining active esters by injecting 1 M ethanolamine-HCl.

    • A reference flow cell is similarly prepared but without the protein to subtract non-specific binding.

  • Analyte Interaction Analysis:

    • Prepare a series of dilutions of this compound in running buffer.

    • Inject the different concentrations of this compound over the immobilized BRD4 bromodomain and the reference flow cell.

    • Monitor the association and dissociation phases in real-time by recording the change in the SPR signal (response units).

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry directly measures the heat change associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS).

Objective: To determine the thermodynamic profile of the this compound and BRD4 bromodomain interaction.

Materials:

  • Isothermal titration calorimeter

  • Recombinant human BRD4(1) and BRD4(2) proteins

  • This compound

  • ITC buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)

Procedure:

  • Sample Preparation:

    • Dialyze the BRD4 bromodomain protein and dissolve this compound in the same ITC buffer to minimize buffer mismatch effects.

    • Load the BRD4 bromodomain solution into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe.

  • Titration:

    • Perform a series of small, sequential injections of this compound into the sample cell containing the BRD4 bromodomain.

    • Measure the heat released or absorbed after each injection.

  • Data Analysis:

    • Integrate the heat-change peaks to obtain the heat per injection.

    • Plot the heat per mole of injectant against the molar ratio of the reactants.

    • Fit the resulting binding isotherm to a suitable binding model to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.

Fluorescence Polarization (FP) Assay

Fluorescence Polarization is a technique used to measure the binding of a small fluorescently labeled molecule (tracer) to a larger protein. The binding event causes a change in the polarization of the emitted light. A competitive FP assay can be used to determine the binding affinity of an unlabeled compound like this compound.

Objective: To determine the inhibitory concentration (IC50) and calculate the binding affinity (Ki) of this compound for BRD4 bromodomains in a competitive binding format.

Materials:

  • Fluorescence polarization plate reader

  • Recombinant human BRD4(1) and BRD4(2) proteins

  • A fluorescently labeled BET inhibitor probe (e.g., a JQ1 derivative)

  • This compound

  • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

  • Black, low-binding microplates

Procedure:

  • Assay Setup:

    • Add a fixed concentration of the BRD4 bromodomain protein and the fluorescent probe to the wells of the microplate.

    • Add a serial dilution of this compound to the wells.

    • Include control wells with protein and probe only (maximum polarization) and probe only (minimum polarization).

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a defined period to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization of each well using the plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • The binding affinity (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the Kd of the fluorescent probe.

Visualizations

BRD4 Signaling Pathway and this compound Mechanism of Action

BRD4_Signaling_Pathway cluster_nucleus Nucleus cluster_protac PROTAC Action BRD4 BRD4 PTEFb P-TEFb BRD4->PTEFb recruits Ternary_Complex Ternary Complex (BRD4-ARV771-VHL) BRD4->Ternary_Complex Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 recruits RNA_Pol_II RNA Pol II PTEFb->RNA_Pol_II phosphorylates Oncogenes Oncogene Transcription (e.g., c-MYC) RNA_Pol_II->Oncogenes initiates ARV771 This compound ARV771->BRD4 binds VHL VHL E3 Ligase ARV771->VHL binds ARV771->Ternary_Complex VHL->Ternary_Complex Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination leads to Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome Proteasome Polyubiquitination->Proteasome targeted by Degradation BRD4 Degradation Proteasome->Degradation results in Degradation->BRD4

Caption: BRD4 signaling and this compound's degradation mechanism.

Experimental Workflow for Binding Affinity Determination

Experimental_Workflow cluster_spr Surface Plasmon Resonance (SPR) cluster_itc Isothermal Titration Calorimetry (ITC) cluster_fp Fluorescence Polarization (FP) Start Start: Determine Binding Affinity SPR_Immobilize Immobilize BRD4 on Sensor Chip Start->SPR_Immobilize Method 1 ITC_Load Load BRD4 into Cell, This compound into Syringe Start->ITC_Load Method 2 FP_Mix Mix BRD4, Fluorescent Probe, and this compound Start->FP_Mix Method 3 SPR_Inject Inject Serial Dilutions of this compound SPR_Immobilize->SPR_Inject SPR_Measure Measure Association/ Dissociation Rates SPR_Inject->SPR_Measure SPR_Calculate Calculate ka, kd, and Kd SPR_Measure->SPR_Calculate End End: Binding Affinity Characterized SPR_Calculate->End ITC_Titrate Titrate this compound into BRD4 ITC_Load->ITC_Titrate ITC_Measure Measure Heat Change ITC_Titrate->ITC_Measure ITC_Calculate Calculate Kd, ΔH, and ΔS ITC_Measure->ITC_Calculate ITC_Calculate->End FP_Incubate Incubate to Reach Equilibrium FP_Mix->FP_Incubate FP_Measure Measure Fluorescence Polarization FP_Incubate->FP_Measure FP_Calculate Calculate IC50 and Ki FP_Measure->FP_Calculate FP_Calculate->End

Caption: Workflow for determining this compound and BRD4 binding affinity.

Logical Relationship of this compound's PROTAC Action

PROTAC_Logic ARV771 This compound (Bifunctional Molecule) BRD4_Binding Binds to BRD4 ARV771->BRD4_Binding VHL_Binding Binds to VHL E3 Ligase ARV771->VHL_Binding Ternary_Complex Formation of BRD4-ARV771-VHL Ternary Complex BRD4_Binding->Ternary_Complex VHL_Binding->Ternary_Complex Proximity Induced Proximity of BRD4 and VHL Ternary_Complex->Proximity Ubiquitination Polyubiquitination of BRD4 Proximity->Ubiquitination Proteasomal_Degradation Recognition and Degradation by the Proteasome Ubiquitination->Proteasomal_Degradation Outcome Reduced BRD4 Levels and Downstream Effects (e.g., c-MYC suppression) Proteasomal_Degradation->Outcome

Caption: Logical flow of this compound's PROTAC-mediated degradation of BRD4.

ARV-771 PROTAC: A Technical Guide to its Biological Targets and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARV-771 is a potent, small-molecule pan-BET (Bromodomain and Extra-Terminal domain) degrader based on Proteolysis-Targeting Chimera (PROTAC) technology.[1][2] Unlike traditional inhibitors that merely block the function of a target protein, this compound is designed to induce the selective degradation of its target proteins, offering a distinct and often more effective therapeutic strategy. This technical guide provides an in-depth overview of the biological targets of this compound, its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its characterization.

Core Mechanism of Action: The PROTAC Approach

This compound is a heterobifunctional molecule composed of three key components: a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker, and a ligand that binds to the bromodomains of BET proteins.[1][3] By simultaneously engaging both a BET protein and the VHL E3 ligase, this compound forms a ternary complex. This proximity induces the ubiquitination of the BET protein, marking it for degradation by the proteasome. This catalytic process allows a single molecule of this compound to induce the degradation of multiple BET protein molecules.[1]

cluster_0 This compound Mediated BET Protein Degradation arv771 This compound ternary Ternary Complex (BET-ARV771-VHL) arv771->ternary Binds bet BET Protein (BRD2, BRD3, BRD4) bet->ternary vhl VHL E3 Ligase vhl->ternary polyub Polyubiquitinated BET Protein ternary->polyub Induces Polyubiquitination ub Ubiquitin ub->ternary proteasome Proteasome polyub->proteasome Targeted for Degradation degraded Degraded BET Protein proteasome->degraded Degrades

Caption: Mechanism of this compound-induced BET protein degradation.

Biological Targets of this compound

The primary biological targets of this compound are the BET family of proteins, which include BRD2, BRD3, and BRD4.[2] These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. They recognize and bind to acetylated lysine (B10760008) residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers.

Quantitative Binding Affinity and Degradation Efficacy

This compound demonstrates high binding affinity for the bromodomains of the BET proteins and induces their degradation at nanomolar concentrations.

TargetParameterValue (nM)Reference
Binding Affinity (Kd)
BRD2 (BD1)Kd34[4]
BRD2 (BD2)Kd4.7[4]
BRD3 (BD1)Kd8.3[4]
BRD3 (BD2)Kd7.6[4]
BRD4 (BD1)Kd9.6[4]
BRD4 (BD2)Kd7.6[4]
Degradation (DC50)
BRD2, BRD3, BRD4DC50< 5[5]
Functional Inhibition (IC50)
c-MYC Protein DepletionIC50< 1[5]

Downstream Signaling Pathways Affected by this compound

By degrading BET proteins, this compound disrupts key signaling pathways that are often dysregulated in cancer.

c-MYC Oncogene Suppression

One of the most critical downstream effects of BET protein degradation is the suppression of the c-MYC oncogene.[5] BRD4 is a key transcriptional regulator of c-MYC, and its degradation by this compound leads to a rapid and sustained decrease in c-MYC mRNA and protein levels.[1]

Androgen Receptor (AR) Signaling Inhibition

In the context of prostate cancer, this compound has been shown to suppress androgen receptor (AR) signaling.[1][6] This is achieved through the degradation of BET proteins, which are co-activators of AR. Consequently, this compound treatment leads to a reduction in the expression of AR and its splice variants, such as AR-V7, as well as AR-dependent target genes.[6]

cluster_1 Downstream Effects of this compound arv771 This compound bet BET Proteins (BRD2, BRD3, BRD4) arv771->bet Degrades cmyc c-MYC Transcription bet->cmyc ar AR Signaling bet->ar proliferation Cell Proliferation cmyc->proliferation apoptosis Apoptosis cmyc->apoptosis ar->proliferation ar->apoptosis

Caption: Signaling pathways affected by this compound-mediated BET degradation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Viability Assay (MTS/MTT Assay)

This protocol determines the effect of this compound on the viability of cancer cells.[1]

Materials:

  • Cancer cell lines (e.g., 22Rv1, VCaP, LNCaP)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.

  • Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 72 hours at 37°C.

  • Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT after solubilization).

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

cluster_2 Cell Viability Assay Workflow start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Treat with this compound (Serial Dilutions) incubate1->treat incubate2 Incubate 72h treat->incubate2 add_reagent Add MTS/MTT Reagent incubate2->add_reagent incubate3 Incubate 1-4h add_reagent->incubate3 read Measure Absorbance incubate3->read analyze Calculate IC50 read->analyze

Caption: Workflow for a typical cell viability assay.

Western Blotting for BET Protein Degradation

This protocol assesses the degradation of BRD2, BRD3, and BRD4 proteins following this compound treatment.[2]

Materials:

  • Cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-BRD2, anti-BRD3, anti-BRD4 [NBP1-86640], anti-GAPDH, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with various concentrations of this compound for a specified time (e.g., 4, 8, 16, 24 hours).

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane, add ECL substrate, and visualize the protein bands.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol measures the mRNA levels of target genes such as c-MYC, AR, and AR-V7.[6]

Materials:

  • Treated cells

  • RNA extraction kit (e.g., RNeasy Kit, Qiagen)

  • cDNA synthesis kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Thermo Fisher)

  • SYBR Green or TaqMan master mix

  • qPCR instrument

  • Gene-specific primers (see table below)

GeneForward Primer (5' to 3')Reverse Primer (5' to 3')Reference
c-MYCGGC TCC TGG CAA AAG GTC ACTG CGT AGT TGT GCT GAT GT[6]
AR (Full-Length)GACGACCAGATGGCTGTCATTGGGCGAAGTAGAGCATCCT[6]
AR-V7CAGGGATGACTCTGGGAGAAGCCCTCTAGAGCCCTCATTT[6]
GAPDHAGAACATCATCCCTGCATCCCACATTGGGGGTAGGAACAC[7]
β-ActinGCTACAGCTTCACCACCACAAAGGAAGGCTGGAAAAGAGC[7]

Procedure:

  • Extract total RNA from treated and control cells.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using gene-specific primers and a suitable master mix.

  • Analyze the data using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH or β-actin).

Apoptosis Assays

1. Caspase-Glo® 3/7 Assay: This assay measures the activity of caspases 3 and 7, key executioner caspases in apoptosis.[1]

Materials:

  • White-walled 96-well plates with treated cells

  • Caspase-Glo® 3/7 Reagent (Promega, G8093)[1]

  • Luminometer

Procedure:

  • Equilibrate the plate and Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix on a plate shaker for 30 seconds to 2 minutes.

  • Incubate at room temperature for 1 to 3 hours.

  • Measure luminescence using a plate reader.

2. PARP Cleavage Assay (by Western Blot): This assay detects the cleavage of PARP, a substrate of activated caspases, as a marker of apoptosis.[5]

Procedure: Follow the Western Blotting protocol described above, using a primary antibody that detects cleaved PARP. A significant increase in the cleaved PARP fragment indicates apoptosis.

Conclusion

This compound represents a promising therapeutic agent that leverages the PROTAC technology to induce the degradation of the BET family of proteins. Its ability to potently and catalytically eliminate BRD2, BRD3, and BRD4 leads to the effective suppression of critical cancer-driving pathways, including c-MYC and androgen receptor signaling. The in-depth technical information and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and other targeted protein degraders.

References

The In Vivo Profile of ARV-771: A Technical Overview of Stability and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: December 4, 2025

This technical guide provides an in-depth analysis of the in vivo stability and pharmacokinetic properties of ARV-771, a potent, small-molecule pan-BET (Bromodomain and Extra-Terminal) protein degrader. Developed using the Proteolysis-Targeting Chimera (PROTAC) technology, this compound is engineered to induce the degradation of BRD2, BRD3, and BRD4 proteins, which are critical regulators of oncogene transcription. This document is intended for researchers, scientists, and professionals in the field of drug development seeking detailed technical information on the preclinical characteristics of this compound.

Mechanism of Action: Targeted Protein Degradation

This compound is a heterobifunctional molecule composed of a ligand that binds to BET proteins and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] By bringing the BET protein and the E3 ligase into close proximity, this compound facilitates the ubiquitination of the BET protein, marking it for degradation by the 26S proteasome.[] This event-driven, catalytic mechanism allows a single molecule of this compound to induce the degradation of multiple BET protein molecules, leading to a profound and sustained downstream effect, most notably the suppression of the key oncogene c-MYC.[][4]

MOA_Pathway ARV771 This compound BRD4 BRD4 Protein ARV771->BRD4 Binds VHL VHL E3 Ligase ARV771->VHL Proteasome 26S Proteasome BRD4->Proteasome Targeted for Degradation cMYC_Gene c-MYC Gene BRD4->cMYC_Gene Ub Ubiquitin VHL->Ub Recruits Ub->BRD4 Proteasome->BRD4 Degrades cMYC_Protein c-MYC Protein cMYC_Gene->cMYC_Protein Transcription & Translation TumorGrowth Tumor Growth cMYC_Protein->TumorGrowth Drives

Caption: Mechanism of Action for this compound.

In Vivo Pharmacokinetics

The pharmacokinetic (PK) profile of this compound has been characterized in mice, demonstrating properties suitable for in vivo studies.[5] Following both intravenous and subcutaneous administration, the compound achieves plasma concentrations sufficient to engage the target and elicit a pharmacodynamic response.[4][6]

Quantitative Pharmacokinetic Parameters

A summary of the key pharmacokinetic parameters for this compound in mice is presented below. The data originates from studies involving a single dose administration.

ParameterRouteDose (mg/kg)ValueUnitReference
Cmax Subcutaneous (s.c.)101.73µM[4]
Tmax Subcutaneous (s.c.)101.0h[4]
AUC Subcutaneous (s.c.)107.3µM·h[4]
Bioavailability (F) Subcutaneous (s.c.)10~100%[4]
Clearance (CL) Intravenous (i.v.)22.5L/h/kg[4]
Volume of Distribution (Vss) Intravenous (i.v.)25.28L/kg[4]

Table 1: Summary of this compound pharmacokinetic parameters in mice.

A single 10 mg/kg subcutaneous dose resulted in plasma drug levels remaining significantly above the predicted efficacious concentration (c-MYC IC90 of 100 nM) for a duration of 8 to 12 hours.[1][5]

Experimental Protocol: Pharmacokinetic Study

The following outlines a typical methodology for determining the pharmacokinetic profile of this compound in a preclinical setting.

PK_Workflow start Start: Acclimatize CD-1 Mice dosing Dosing Administration (i.v. or s.c.) 10 mg/kg this compound start->dosing sampling Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) via saphenous vein dosing->sampling processing Plasma Isolation Centrifugation of blood samples sampling->processing extraction Sample Preparation Protein Precipitation (e.g., with Acetonitrile) processing->extraction analysis LC-MS/MS Analysis Quantification of This compound concentration extraction->analysis calculation Pharmacokinetic Modeling Calculate Cmax, Tmax, AUC, etc. (Non-compartmental analysis) analysis->calculation end End: PK Profile Established calculation->end

Caption: Standard workflow for an in vivo pharmacokinetic study.
  • Animal Model: Male CD-1 or Nu/Nu mice are typically used.[4][7]

  • Formulation & Dosing: this compound is formulated in a suitable vehicle (e.g., a solution of DMSO, PEG300, Tween80, and water) for subcutaneous or intravenous administration.

  • Blood Collection: Following a single dose, blood samples (approximately 50-100 µL) are collected at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into tubes containing an anticoagulant like K2EDTA.

  • Plasma Processing: Samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of this compound are quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[8][9] This typically involves a protein precipitation step followed by chromatographic separation and detection.[9]

  • Data Analysis: The resulting plasma concentration-time data is analyzed using non-compartmental methods to determine key PK parameters.

In Vivo Stability and Pharmacodynamics

The in vivo stability of this compound is intrinsically linked to its pharmacokinetic profile and its ability to exert a sustained pharmacodynamic (PD) effect. The molecule's design allows it to be sufficiently stable to reach its target tissue and induce degradation.

Pharmacodynamic Effect in Tumor Models

Studies in mouse xenograft models of castration-resistant prostate cancer (CRPC) demonstrate a strong correlation between this compound exposure and target degradation.[10]

Animal ModelDose (mg/kg)Dosing ScheduleTimepointBRD4 Knockdownc-MYC KnockdownReference
22Rv1 Xenograft10Daily for 3 days8h post last dose37%76%[1]
22Rv1 Xenograft10Daily for 14 days8h post last dose>80%>80%[1]

Table 2: In Vivo Pharmacodynamic effects of this compound in a mouse tumor model.

At 8 hours following the final dose in a 14-day study, the plasma concentration of this compound was 1,200 ± 230 nM, which is substantially higher than its c-MYC IC90, consistent with the robust target protein knockdown observed.[1] This demonstrates that this compound maintains a stable and effective concentration in vivo to drive a durable biological response.

Experimental Protocol: Pharmacodynamic Study
  • Animal Model: Immune-deficient mice (e.g., Nu/Nu) are subcutaneously implanted with human cancer cells (e.g., 22Rv1).[4]

  • Treatment: Once tumors are established, mice are treated with this compound or vehicle control via subcutaneous injection according to the specified dosing schedule.[4]

  • Tissue Collection: At a predetermined time after the final dose (e.g., 8 hours), animals are euthanized. Tumors and plasma are harvested for analysis.[1][10]

  • Protein Analysis: Tumor tissues are homogenized to create lysates. The levels of BRD4, c-MYC, and other relevant proteins are quantified using standard techniques such as Western blotting or ELISA.[][7]

  • Data Analysis: Protein levels in the this compound-treated group are compared to the vehicle control group to determine the percentage of protein degradation.

Conclusion

This compound exhibits a favorable preclinical profile, characterized by excellent in vivo stability and pharmacokinetics that support robust and sustained target engagement. Its high subcutaneous bioavailability and ability to maintain plasma concentrations above the efficacious threshold lead to significant degradation of BET proteins and suppression of c-MYC in tumor models. The detailed methodologies and quantitative data presented herein provide a technical foundation for researchers investigating the therapeutic potential of BET protein degradation.

References

ARV-771 Induced Degradation of BET Proteins: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ARV-771, a potent, small-molecule pan-BET degrader utilizing Proteolysis Targeting Chimera (PROTAC) technology. This compound orchestrates the degradation of Bromodomain and Extra-Terminal (BET) family proteins—BRD2, BRD3, and BRD4—by hijacking the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This targeted protein degradation leads to the suppression of critical oncogenic signaling pathways, notably c-MYC and androgen receptor (AR) signaling, culminating in cell cycle arrest and apoptosis in cancer cells. This document details the mechanism of action of this compound, presents its efficacy through collated quantitative data, outlines key experimental protocols for its evaluation, and provides visual representations of the associated biological pathways and experimental workflows.

Introduction to this compound and BET Protein Degradation

The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and the testis-specific BRDT) are epigenetic readers that play a crucial role in regulating gene transcription. They recognize and bind to acetylated lysine (B10760008) residues on histones and transcription factors, thereby recruiting transcriptional machinery to specific gene promoters and enhancers. Dysregulation of BET protein activity is implicated in a variety of diseases, including cancer, where they often drive the expression of key oncogenes such as c-MYC.

Traditional BET inhibitors (BETi) function by competitively binding to the bromodomains of BET proteins, displacing them from chromatin and thus inhibiting their transcriptional function. While effective to an extent, their mechanism is often associated with reversible binding and can lead to the accumulation of BET proteins, potentially compromising their long-term efficacy.

Proteolysis Targeting Chimeras (PROTACs) represent a novel therapeutic modality that induces the degradation of target proteins rather than merely inhibiting them. This compound is a heterobifunctional molecule composed of a ligand that binds to BET proteins, a linker, and a ligand that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This tripartite assembly forms a ternary complex, bringing the BET protein in close proximity to the E3 ligase, leading to the ubiquitination of the BET protein and its subsequent degradation by the proteasome.[3] This event-driven pharmacology allows for substoichiometric, catalytic activity and offers a more profound and sustained suppression of BET protein function.

Quantitative Data Presentation

The efficacy of this compound has been quantified across various biochemical and cellular assays. The following tables summarize the key quantitative data for easy comparison.

Table 1: Binding Affinity (Kd) of this compound for BET Bromodomains
BromodomainBinding Affinity (Kd) in nM
BRD2 (BD1)34
BRD2 (BD2)4.7
BRD3 (BD1)8.3
BRD3 (BD2)7.6
BRD4 (BD1)9.6
BRD4 (BD2)7.6

Data sourced from multiple studies.[4][5]

Table 2: In Vitro Efficacy of this compound in Castration-Resistant Prostate Cancer (CRPC) Cell Lines
Cell LineDC50 (BET Degradation)IC50 (c-MYC Suppression)
22Rv1< 5 nM< 1 nM
VCaP< 5 nM< 1 nM
LnCaP95< 5 nMNot Reported

DC50 is the concentration for 50% protein degradation. IC50 is the concentration for 50% inhibition.[3][6]

Table 3: In Vivo Efficacy of this compound in a 22Rv1 Xenograft Model
Treatment GroupDose and ScheduleOutcome
This compound10 mg/kg, daily s.c. for 3 days37% BRD4 downregulation, 76% c-MYC downregulation in tumor tissue
This compound30 mg/kg, daily s.c.Tumor regression

s.c. = subcutaneous.[7][8]

Core Signaling Pathways and Mechanisms of Action

This compound's primary mechanism is the induced degradation of BET proteins. This action has significant downstream consequences on cellular signaling pathways that are critical for cancer cell proliferation and survival.

The PROTAC-Mediated Degradation Pathway

This compound facilitates the formation of a ternary complex between a BET protein and the VHL E3 ligase complex. This proximity enables the transfer of ubiquitin molecules to the BET protein, marking it for degradation by the 26S proteasome. The this compound molecule is then released to induce the degradation of another BET protein, acting in a catalytic manner.

PROTAC_Mechanism ARV771 This compound Ternary_Complex Ternary Complex (BET-ARV771-VHL) ARV771->Ternary_Complex BET BET Protein (BRD2/3/4) BET->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ternary_Complex->ARV771 Recycling Ub_BET Ubiquitinated BET Protein Ternary_Complex->Ub_BET Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_BET->Proteasome Recognition Degraded_BET Degraded Peptides Proteasome->Degraded_BET Degradation

Caption: Mechanism of this compound-induced BET protein degradation.

Downstream Signaling Consequences of BET Protein Degradation

The degradation of BET proteins by this compound leads to the transcriptional repression of key oncogenes. A primary target is the c-MYC proto-oncogene, a master regulator of cell proliferation, growth, and metabolism. By degrading BRD4, which is essential for c-MYC transcription, this compound potently suppresses c-MYC expression at both the mRNA and protein levels.[6] This, in turn, leads to cell cycle arrest and apoptosis. Additionally, in prostate cancer models, this compound has been shown to suppress Androgen Receptor (AR) signaling.[3][6]

Downstream_Signaling ARV771 This compound BET BET Proteins (BRD2/3/4) ARV771->BET Induces Degradation Proteasomal Degradation BET->Degradation cMYC c-MYC Transcription BET->cMYC Promotes AR_Signaling AR Signaling BET->AR_Signaling Promotes Proliferation Cell Proliferation Degradation->Proliferation Inhibits Apoptosis Apoptosis Degradation->Apoptosis Induces cMYC->Proliferation AR_Signaling->Proliferation

Caption: Key downstream effects of this compound-mediated BET degradation.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

Western Blotting for BET Protein Degradation and PARP Cleavage

This protocol is for assessing the degradation of BRD2, BRD3, and BRD4, and for detecting cleaved PARP as a marker of apoptosis.

  • Cell Lysis and Protein Quantification:

    • Treat cells with desired concentrations of this compound for the specified duration (e.g., 16-24 hours).

    • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]

    • Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine protein concentration using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins on a 4-12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include those against BRD2, BRD3, BRD4, PARP (recognizing both full-length and cleaved forms), and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection Cell_Treatment Cell Treatment with this compound Lysis Cell Lysis Cell_Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

Caption: Experimental workflow for Western blotting.

c-MYC ELISA

This protocol quantifies cellular c-MYC protein levels following this compound treatment.

  • Cell Seeding and Treatment:

    • Seed 22Rv1 cells at 30,000 cells per well in a 96-well plate.

    • After 24 hours, treat the cells with a serial dilution of this compound for 16 hours.[4][10]

  • ELISA Procedure (example using a commercial kit):

    • Lyse the cells according to the ELISA kit manufacturer's instructions.

    • Add 100 µL of standards and cell lysates to the appropriate wells of the c-MYC antibody-coated plate.

    • Incubate for 2.5 hours at room temperature.

    • Wash the wells, then add 100 µL of biotinylated anti-c-MYC antibody and incubate for 1 hour.

    • Wash, then add 100 µL of HRP-conjugated streptavidin and incubate for 45 minutes.

    • Wash again, then add 100 µL of TMB substrate and incubate for 30 minutes in the dark.

    • Add 50 µL of stop solution and measure the absorbance at 450 nm.[11][12]

    • Calculate c-MYC concentrations based on the standard curve.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures cell proliferation and viability based on ATP levels.

  • Cell Seeding and Treatment:

    • Seed 5,000 cells per well in a 96-well plate.[10]

    • After 24 hours, treat with a serial dilution of this compound for 72 hours.[10]

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in the well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a luminometer.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Caspase Activity Assay (e.g., Caspase-Glo® 3/7)

This assay quantifies the activity of executioner caspases 3 and 7, key mediators of apoptosis.

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate as for the cell viability assay.

    • Treat with this compound for a specified time (e.g., 24 hours).[13]

  • Assay Procedure:

    • Equilibrate the plate and Caspase-Glo® 3/7 reagent to room temperature.

    • Add Caspase-Glo® 3/7 reagent to each well.

    • Mix briefly and incubate at room temperature for 1-2 hours.

    • Measure luminescence.

    • Calculate the fold change in caspase activity relative to the vehicle-treated control.

Conclusion

This compound represents a significant advancement in the targeting of BET proteins for therapeutic intervention, particularly in oncology. Its PROTAC-mediated degradation mechanism offers distinct advantages over traditional inhibition, leading to a more profound and durable suppression of BET protein function. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further understand and develop this promising class of targeted protein degraders. The continued exploration of this compound and other BET degraders holds great promise for the treatment of various malignancies, including castration-resistant prostate cancer.

References

The Critical Role of Von Hippel-Lindau (VHL) E3 Ligase in the Function of ARV-771: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARV-771 is a pioneering Proteolysis Targeting Chimera (PROTAC) designed to specifically degrade Bromodomain and Extra-Terminal (BET) proteins, which are critical regulators of gene transcription implicated in various cancers. The efficacy of this compound is fundamentally dependent on its ability to hijack the cellular ubiquitin-proteasome system. This guide provides an in-depth technical overview of the essential role of the Von Hippel-Lindau (VHL) E3 ubiquitin ligase in the mechanism of action of this compound. We will explore the formation of the ternary complex, the subsequent ubiquitination and degradation of BET proteins, and the downstream cellular consequences. This document consolidates key quantitative data, details essential experimental protocols, and provides visual representations of the underlying molecular processes to serve as a comprehensive resource for researchers in the field of targeted protein degradation.

Introduction to this compound and Targeted Protein Degradation

Targeted protein degradation has emerged as a transformative therapeutic modality with the potential to address protein targets previously considered "undruggable." PROTACs are heterobifunctional molecules that act as a bridge between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

This compound is a potent and specific BET degrader.[1] It is composed of a ligand that binds to the bromodomains of BET proteins (BRD2, BRD3, and BRD4), a linker, and a ligand that recruits the VHL E3 ligase.[2] By inducing the degradation of BET proteins, this compound effectively downregulates the expression of key oncogenes, such as c-MYC, leading to cell cycle arrest and apoptosis in cancer cells.[3][4]

The Central Role of VHL E3 Ligase in this compound's Mechanism of Action

The function of this compound is inextricably linked to the VHL E3 ligase complex. The VHL protein is the substrate recognition component of the CUL2-RBX1-ELOB-ELOC-VHL (CRL2^VHL) E3 ubiquitin ligase complex. The mechanism of this compound can be dissected into the following key steps:

  • Ternary Complex Formation: this compound first binds to both a BET protein (e.g., BRD4) and the VHL E3 ligase simultaneously, forming a transient ternary complex (BRD4-ARV-771-VHL).[5] The stability and conformation of this complex are critical for the subsequent steps.

  • Ubiquitination of the Target Protein: The proximity induced by the ternary complex allows the E2 ubiquitin-conjugating enzyme associated with the VHL complex to transfer ubiquitin molecules to lysine (B10760008) residues on the surface of the BET protein. This process is repeated to form a polyubiquitin (B1169507) chain.

  • Proteasomal Degradation: The polyubiquitinated BET protein is then recognized by the 26S proteasome, which unfolds and degrades the target protein into small peptides. This compound is then released and can engage in another cycle of degradation, acting in a catalytic manner.[6]

The dependence of this compound on VHL has been experimentally demonstrated. Co-treatment with a VHL ligand competitively inhibits this compound-mediated degradation of BET proteins.[7][8] Furthermore, genetic knockout of VHL renders cells resistant to the effects of this compound.[9]

Signaling Pathway of this compound Action

ARV771_Mechanism Mechanism of this compound Mediated BET Protein Degradation cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation ARV771 This compound ARV771_VHL This compound + VHL ARV771->ARV771_VHL Binds BRD4 BET Protein (BRD4) Proteasome 26S Proteasome BRD4->Proteasome Targeted for Degradation cMYC c-MYC Transcription BRD4->cMYC Promotes Ternary_Complex BRD4-ARV-771-VHL BRD4->Ternary_Complex Binds VHL VHL E3 Ligase VHL->ARV771_VHL Ub Ubiquitin Degraded_BRD4 Degraded Peptides Proteasome->Degraded_BRD4 Degrades Apoptosis Apoptosis cMYC->Apoptosis Inhibition of Transcription Leads to ARV771_VHL->Ternary_Complex Ternary_Complex->BRD4 Ubiquitination Experimental_Workflow Experimental Workflow for this compound Characterization cluster_invitro In Vitro Assays cluster_assays Functional Assays cluster_readouts Data Readouts Cell_Culture Cancer Cell Lines (e.g., 22Rv1, VCaP) ARV771_Treatment Treat with this compound (Dose-Response and Time-Course) Cell_Culture->ARV771_Treatment WB Western Blot ARV771_Treatment->WB MTT MTT Assay ARV771_Treatment->MTT CoIP Co-Immunoprecipitation ARV771_Treatment->CoIP DC50 BET Protein Degradation (DC50) WB->DC50 IC50 Cell Viability (IC50) MTT->IC50 Ternary Ternary Complex Formation CoIP->Ternary

References

The Impact of ARV-771 on c-MYC Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of ARV-771, a Bromodomain and Extra-Terminal domain (BET) protein degrader, on the expression levels of the c-MYC oncogene. This compound is a Proteolysis Targeting Chimera (PROTAC) that induces the degradation of BET proteins, leading to potent and sustained downregulation of c-MYC, a key driver in various malignancies. This document summarizes key quantitative data, details common experimental protocols for assessing c-MYC expression, and provides visual representations of the underlying molecular pathways and experimental workflows.

Core Mechanism of Action: Degradation of BET Proteins

This compound functions by hijacking the cell's natural protein disposal system. It is a heterobifunctional molecule that simultaneously binds to a BET protein (BRD2, BRD3, or BRD4) and an E3 ubiquitin ligase, such as Von Hippel-Lindau (VHL). This proximity induces the ubiquitination of the BET protein, marking it for degradation by the proteasome. Since BET proteins are critical readers of acetylated histones and play a pivotal role in the transcriptional activation of key oncogenes, including c-MYC, their degradation leads to a rapid and profound suppression of c-MYC transcription and subsequent protein expression.[1][2][3]

Quantitative Effects of this compound on c-MYC Expression

This compound has demonstrated robust and superior activity in reducing c-MYC levels compared to traditional BET inhibitors in various cancer models. The following table summarizes key quantitative findings from preclinical studies.

Cell Line/ModelThis compound ConcentrationTreatment DurationEffect on c-MYC mRNA LevelsEffect on c-MYC Protein LevelsReference
22Rv1 (Castration-Resistant Prostate Cancer)10 mg/kg (in vivo)3 daysNot Specified76% down-regulation[4][5]
22Rv1 (Castration-Resistant Prostate Cancer)10 mg/kg (in vivo)14 daysNot Specified>80% knockdown[4]
VCaP (Castration-Resistant Prostate Cancer)1 µM16 hoursSignificant suppressionSignificant suppression[5]
LnCaP95 (Castration-Resistant Prostate Cancer)1 µM16 hoursSignificant suppressionSignificant suppression[5]
sAML (Secondary Acute Myeloid Leukemia) cellsEquimolar to OTX015Not SpecifiedMore robust and sustained depletion than OTX015More robust and sustained depletion than OTX015[1]
Mantle Cell Lymphoma (MCL) cellsNot SpecifiedNot SpecifiedDepletionDepletion[3]
Neuroblastoma cellsNot SpecifiedNot SpecifiedSuppressionSuppression[6]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and a typical experimental approach, the following diagrams have been generated using the DOT language for Graphviz.

ARV771_cMYC_Pathway cluster_cell Cancer Cell ARV771 This compound Ternary_Complex Ternary Complex (this compound-BET-VHL) ARV771->Ternary_Complex BET BET Proteins (BRD2, BRD3, BRD4) BET->Ternary_Complex cMYC_Gene c-MYC Gene BET->cMYC_Gene Transcriptional Activation VHL VHL E3 Ligase VHL->Ternary_Complex Proteasome Proteasome Degraded_BET Degraded BET Fragments Proteasome->Degraded_BET Ub Ubiquitin Ub->VHL BET_Ub Ubiquitinated BET BET_Ub->Proteasome Degradation BET_Ub->cMYC_Gene Inhibition of Transcription Ternary_Complex->BET_Ub Ubiquitination cMYC_mRNA c-MYC mRNA cMYC_Gene->cMYC_mRNA cMYC_Protein c-MYC Protein cMYC_mRNA->cMYC_Protein Reduced_Proliferation Reduced Cell Proliferation & Survival cMYC_Protein->Reduced_Proliferation

Caption: this compound mediated degradation of BET proteins and subsequent downregulation of c-MYC.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_protein Protein Level cluster_mrna mRNA Level Cell_Culture 1. Cancer Cell Culture (e.g., 22Rv1, VCaP) Treatment 2. Treatment with this compound (Dose-response and time-course) Cell_Culture->Treatment Harvest 3. Cell Harvesting Treatment->Harvest Lysate_Prep 4a. Protein Lysate Preparation Harvest->Lysate_Prep RNA_Extraction 4b. RNA Extraction Harvest->RNA_Extraction Western_Blot 5a. Western Blot (for c-MYC & BRD4) Lysate_Prep->Western_Blot ELISA 5b. ELISA (for c-MYC quantification) Lysate_Prep->ELISA cDNA_Synth 5c. cDNA Synthesis RNA_Extraction->cDNA_Synth qPCR 6c. qRT-PCR (for c-MYC transcript) cDNA_Synth->qPCR

Caption: Experimental workflow for assessing the effect of this compound on c-MYC expression.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to quantify the effect of this compound on c-MYC expression, based on standard laboratory practices and methodologies implied in the cited literature.

Western Blotting for c-MYC and BRD4 Protein Levels

This protocol allows for the semi-quantitative assessment of protein levels.

  • Cell Lysis:

    • After treatment with this compound, wash cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) assay or Bradford assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.

    • Boil samples at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris).

    • Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF (Polyvinylidene fluoride) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against c-MYC and BRD4 (at dilutions recommended by the manufacturer) overnight at 4°C.

    • Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in step 4.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system. Band intensity can be quantified using densitometry software.

Quantitative Real-Time PCR (qRT-PCR) for c-MYC mRNA Levels

This protocol quantifies the amount of specific mRNA transcripts.[2][5]

  • RNA Extraction:

    • Following this compound treatment, harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit) or TRIzol reagent, following the manufacturer's protocol.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from an equal amount of total RNA (e.g., 1 µg) using a reverse transcription kit with oligo(dT) primers or random hexamers.

  • Quantitative PCR:

    • Prepare a reaction mixture containing cDNA template, forward and reverse primers for c-MYC, and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).

    • Also, prepare reactions for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Perform the qPCR reaction in a real-time PCR cycler.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in c-MYC mRNA expression in this compound-treated samples compared to vehicle-treated controls.

Enzyme-Linked Immunosorbent Assay (ELISA) for c-MYC Protein Quantification

ELISA provides a quantitative measure of protein concentration in a sample.[5]

  • Sample Preparation:

    • Prepare cell lysates as described in the Western Blotting protocol (steps 1.1-1.5).

    • Determine the total protein concentration of the lysates.

  • ELISA Procedure:

    • Use a commercially available c-MYC ELISA kit and follow the manufacturer's instructions.

    • Typically, this involves coating a 96-well plate with a capture antibody specific for c-MYC.

    • Add diluted cell lysates and standards to the wells and incubate.

    • Wash the wells to remove unbound proteins.

    • Add a detection antibody, often conjugated to an enzyme like HRP.

    • Wash the wells again.

    • Add the enzyme substrate, which will produce a colorimetric signal.

    • Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the absorbance values of the known standards.

    • Determine the concentration of c-MYC in the cell lysates by interpolating their absorbance values on the standard curve.

    • Normalize the c-MYC concentration to the total protein concentration of the lysate to compare levels between different treatment conditions.

By employing these methodologies, researchers can robustly and quantitatively assess the potent c-MYC-suppressive effects of this compound, furthering our understanding of its therapeutic potential in c-MYC-driven cancers.

References

The Core Mechanism of Pan-BET Degradation by Arv-771: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arv-771 is a potent, small-molecule, pan-BET (Bromodomain and Extra-Terminal domain) degrader developed using Proteolysis-Targeting Chimera (PROTAC) technology. Unlike traditional BET inhibitors that merely block the function of BET proteins, this compound facilitates their complete and efficient removal from the cell. This technical guide provides a comprehensive overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of the underlying biological processes. The information herein is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, drug discovery, and chemical biology who are investigating targeted protein degradation.

Introduction: The Emergence of BET Degraders

The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in the regulation of gene transcription. Their dysregulation is implicated in a variety of diseases, most notably cancer. While BET inhibitors have shown promise, their efficacy can be limited by transient target engagement and the potential for drug resistance. PROTACs like this compound represent a paradigm shift, offering a catalytic mode of action that leads to the sustained downstream effects of protein removal.

This compound is a heterobifunctional molecule composed of a ligand that binds to BET proteins, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This elegant design hijacks the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively tag BET proteins for degradation.

Quantitative Efficacy of this compound

The potency and efficacy of this compound have been extensively characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data, providing a clear comparison of its binding affinities and degradation capabilities.

Table 1: Binding Affinity (Kd) of this compound for BET Bromodomains
Target BromodomainBinding Affinity (Kd) in nM
BRD2 (BD1)34
BRD2 (BD2)4.7
BRD3 (BD1)8.3
BRD3 (BD2)7.6
BRD4 (BD1)9.6
BRD4 (BD2)7.6
(Data sourced from multiple studies, including references[2][3])
Table 2: In Vitro Degradation and Functional Inhibition
ParameterCell Line(s)Value
DC50 (BET Protein Degradation) 22Rv1, VCaP, LnCaP95< 5 nM[4][5][6]
IC50 (c-MYC Protein Depletion) 22Rv1< 1 nM[4][5][6]
Antiproliferative IC50 HN30~70 nM[7]
HN30R~70 nM[7]
Table 3: In Vivo Activity of this compound
Animal ModelDosage and AdministrationKey Findings
22Rv1 Tumor Xenografts (Nu/Nu mice)10 mg/kg, daily subcutaneous injections for 3 days37% down-regulation of BRD4, 76% down-regulation of c-MYC in tumor tissue.[7]
22Rv1 Tumor Xenografts (Nu/Nu mice)10 mg/kg, daily subcutaneous injections for 14 days>80% knockdown of both BRD4 and c-MYC in tumors.[7]
VCaP Tumor ModelNot specified60% tumor growth inhibition.[8]
22Rv1 Mouse Xenograft Model30 mg/kg per day, subcutaneousInduced tumor regression.[9]

Mechanism of Action: A Visual Guide

The following diagrams, generated using the DOT language, illustrate the core mechanisms and experimental workflows associated with this compound.

Arv771_Mechanism cluster_cell Cellular Environment Arv771 This compound Ternary_Complex Ternary Complex (BET-Arv771-VHL) Arv771->Ternary_Complex BET BET Protein (BRD2/3/4) BET->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_BET Poly-ubiquitinated BET Protein Ternary_Complex->Ub_BET Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_BET->Proteasome Recognition Proteasome->Arv771 Recycled Degraded_BET Degraded Peptides Proteasome->Degraded_BET Degradation

Caption: Mechanism of this compound-mediated BET protein degradation.

Signaling_Pathway cluster_effects Downstream Effects of this compound Arv771 This compound BET BET Proteins (BRD2/3/4) Arv771->BET Degradation Chromatin Chromatin BET->Chromatin Binds to Oncogenes_down c-MYC, Bcl-2 Downregulation AR_Signaling_down AR Signaling Suppression Oncogenes Oncogenes (e.g., c-MYC, Bcl-2) Chromatin->Oncogenes Activates Transcription AR_Signaling Androgen Receptor (AR) Signaling Chromatin->AR_Signaling Regulates Cell_Cycle Cell Cycle Progression Oncogenes->Cell_Cycle Promotes Apoptosis Apoptosis Oncogenes->Apoptosis Inhibits AR_Signaling->Cell_Cycle Promotes Tumor_Growth Tumor Growth Cell_Cycle->Tumor_Growth Drives Cell_Cycle_arrest Cell Cycle Arrest Oncogenes_down->Cell_Cycle_arrest Apoptosis_induction Apoptosis Induction Oncogenes_down->Apoptosis_induction AR_Signaling_down->Cell_Cycle_arrest Cell_Cycle_arrest->Tumor_Growth Inhibits Apoptosis_induction->Tumor_Growth Inhibits

Caption: Key signaling pathways affected by this compound.

Western_Blot_Workflow cluster_protocol Western Blot Protocol for BET Degradation A 1. Cell Treatment (e.g., 22Rv1 cells with this compound) B 2. Cell Lysis (RIPA buffer with inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Protein Separation by size) C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Blocking (5% non-fat milk in TBST) E->F G 7. Primary Antibody Incubation (Anti-BRD4, Anti-Actin) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Chemiluminescent Detection H->I J 10. Data Analysis (Densitometry, Normalize to loading control) I->J

Caption: Experimental workflow for assessing protein degradation.

Detailed Experimental Protocols

A thorough understanding of the methods used to characterize this compound is crucial for reproducing and building upon existing research.

Cell Culture and Treatment
  • Cell Lines: Castration-resistant prostate cancer (CRPC) cell lines such as 22Rv1, VCaP, and LnCaP95 are commonly used.[4][5][6] Hepatocellular carcinoma (HCC) cell lines like HepG2 and Hep3B have also been investigated.[10]

  • Culture Conditions: Cells are maintained in appropriate media (e.g., RPMI-1640 for CRPC cells) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: this compound is typically dissolved in DMSO to create a stock solution.[3] For experiments, cells are seeded and allowed to adhere overnight before being treated with serially diluted concentrations of this compound or vehicle control (DMSO) for specified time periods (e.g., 16, 24, 48, or 72 hours).[2][4][10]

Western Blotting for Protein Degradation

This is a fundamental assay to quantify the degradation of target proteins.[11]

  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[11]

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit to ensure equal loading.[11]

  • Sample Preparation: Lysates are normalized for protein concentration, mixed with Laemmli sample buffer, and boiled at 95-100°C for 5-10 minutes to denature the proteins.[11]

  • SDS-PAGE and Transfer: Equal amounts of protein are loaded onto an SDS-PAGE gel for electrophoresis. The separated proteins are then transferred to a PVDF or nitrocellulose membrane.[11]

  • Immunoblotting:

    • The membrane is blocked for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[11]

    • The membrane is incubated with primary antibodies against the target proteins (e.g., anti-BRD2, -BRD3, -BRD4) and a loading control (e.g., anti-Actin or anti-GAPDH) overnight at 4°C.[11]

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detection and Analysis: The signal is detected using a chemiluminescent substrate and an imaging system.[11] Band intensities are quantified using densitometry software, and the target protein levels are normalized to the loading control. The percentage of degradation is calculated relative to the vehicle-treated control.[11]

c-MYC and Androgen Receptor (AR) ELISA
  • Protocol: Cells are seeded in multi-well plates (e.g., 30,000 cells/well for 22Rv1) and treated with a serial dilution of this compound.[2] Following treatment, cell lysates are prepared and the levels of c-MYC or AR protein are quantified using commercially available ELISA kits according to the manufacturer's instructions.

Cell Proliferation Assay
  • Protocol: To assess the antiproliferative effects, cells (e.g., 5,000 cells/well for 22Rv1) are dosed with a 10-point, 1:3 serial dilution of this compound for 72 hours.[2][3] Cell viability is then measured using a reagent such as CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells.

Quantitative Real-Time PCR (qPCR)
  • Protocol: To determine if protein degradation affects mRNA levels, total RNA is extracted from treated and control cells. cDNA is synthesized via reverse transcription. qPCR is then performed using primers specific for target genes (e.g., c-MYC, FL-AR, AR-V7) and a housekeeping gene for normalization.[4][12] This helps to confirm that the reduction in protein levels is due to degradation and not transcriptional repression.[13]

Downstream Cellular Consequences of BET Degradation

The degradation of BET proteins by this compound leads to profound effects on cellular signaling and function, particularly in cancer cells.

  • Suppression of Oncogenic Transcription: By removing BRD4 from chromatin, this compound leads to the downregulation of key oncogenes that are dependent on BET proteins for their expression, most notably c-MYC.[4][5][6] This suppression occurs at both the mRNA and protein levels.[4]

  • Inhibition of Androgen Receptor (AR) Signaling: In prostate cancer models, this compound treatment results in the suppression of both full-length AR (FL-AR) and AR splice variants (like AR-V7) at the transcript level.[4][14] This dual action is a significant advantage over traditional BET inhibitors, which do not typically affect FL-AR levels.[4]

  • Induction of Apoptosis: The depletion of pro-survival proteins like c-MYC and Bcl-2, coupled with the disruption of AR signaling, leads to the induction of apoptosis.[2][10] This is evidenced by the activation of caspases and the cleavage of poly (ADP-ribose) polymerase (PARP).[4][5][9]

  • Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest, contributing to its antiproliferative effects.[10] In HCC cells, this was associated with reduced protein levels of CDK4/6 and Cyclin D1, and an increase in the cell cycle inhibitor p27.[10]

Conclusion

This compound stands out as a highly potent and effective pan-BET degrader with a well-defined mechanism of action. By hijacking the VHL E3 ligase to induce the proteasomal degradation of BRD2, BRD3, and BRD4, it achieves a more profound and sustained inhibition of BET-dependent pathways than traditional inhibitors. Its ability to downregulate both c-MYC and the androgen receptor signaling axis underscores its therapeutic potential, particularly in malignancies like castration-resistant prostate cancer. The data and protocols presented in this guide offer a foundational resource for the continued investigation and development of BET-degrading therapeutics.

References

The Discovery and Preclinical Development of ARV-771: A Pioneering BET-Degrading PROTAC

Author: BenchChem Technical Support Team. Date: December 2025

New Haven, CT - ARV-771, a potent and selective pan-BET (Bromodomain and Extra-Terminal) protein degrader, emerged from the pioneering work on Proteolysis Targeting Chimeras (PROTACs) by Arvinas, Inc. While it did not proceed to clinical trials, its development was a seminal step in validating the therapeutic potential of targeted protein degradation for solid tumors, particularly castration-resistant prostate cancer (CRPC). This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound.

Introduction to this compound and the PROTAC Technology

This compound is a heterobifunctional small molecule designed to hijack the body's natural protein disposal system to selectively eliminate BET proteins (BRD2, BRD3, and BRD4), which are critical regulators of gene transcription and are implicated in the progression of various cancers.[1][2] The molecule consists of a ligand that binds to the BET bromodomains, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4] This ternary complex formation facilitates the ubiquitination of BET proteins, marking them for degradation by the proteasome.[3] This "event-driven" pharmacology contrasts with traditional inhibitors that require sustained occupancy of the target protein's active site.[5]

Discovery and Optimization

The development of this compound was a result of strategic lead optimization to generate a PROTAC with favorable properties for in vivo studies.[4] Researchers at Arvinas and Yale University, led by Dr. Craig Crews, engineered this compound by conjugating a triazolo-diazepine acetamide (B32628) BET-binding moiety, derived from known BET inhibitors, to a VHL E3 ligase-binding ligand.[4] A key aspect of this process involved refining the linker length and composition to optimize the formation and stability of the ternary complex.[6]

As a crucial negative control, a diastereomer of this compound, named ARV-766, was synthesized. ARV-766 has an opposite configuration at the hydroxyproline (B1673980) in the VHL-binding motif, rendering it unable to bind to VHL and thus incapable of inducing BET protein degradation.[4] This allowed for rigorous validation of the PROTAC-mediated mechanism of action in preclinical experiments.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The mechanism of action of this compound is a prime example of targeted protein degradation. By bringing a BET protein and the VHL E3 ligase into close proximity, this compound facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the BET protein. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged BET protein into smaller peptides. The this compound molecule is then released and can catalytically induce the degradation of multiple BET protein molecules.

ARV771_Mechanism_of_Action cluster_0 Cellular Environment ARV771 This compound Ternary_Complex Ternary Complex (BET-ARV771-VHL) ARV771->Ternary_Complex BET BET Protein (BRD2/3/4) BET->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ternary_Complex->ARV771 Recycling Ub_BET Ubiquitinated BET Protein Ternary_Complex->Ub_BET Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_BET->Proteasome Degraded_BET Degraded Peptides Proteasome->Degraded_BET Degradation

Mechanism of action of this compound.

Preclinical Efficacy of this compound

Extensive preclinical studies demonstrated the potent and superior activity of this compound compared to traditional BET inhibitors in various cancer models.

In Vitro Activity

This compound demonstrated potent degradation of BRD2, BRD3, and BRD4 in multiple CRPC cell lines, including 22Rv1, VCaP, and LnCaP95, with a 50% degradation concentration (DC50) of less than 5 nM.[4][6] This degradation of BET proteins led to a significant downstream effect on the expression of the oncogene c-MYC, a known target of BET proteins, with a 50% inhibitory concentration (IC50) for c-MYC depletion of less than 1 nM.[4] In comparative studies, this compound was found to be 10- to 500-fold more potent at inducing apoptosis in CRPC cell lines than the BET inhibitors JQ-1 and OTX015.[2]

ParameterCell LineValueReference
Binding Affinity (Kd)
BRD2 (BD1)-34 nM[7]
BRD2 (BD2)-4.7 nM[7]
BRD3 (BD1)-8.3 nM[7]
BRD3 (BD2)-7.6 nM[7]
BRD4 (BD1)-9.6 nM[7]
BRD4 (BD2)-7.6 nM[7]
Degradation (DC50)
BRD2/3/422Rv1, VCaP, LnCaP95< 5 nM[4][6]
BRD2/3/422Rv1< 1 nM[1]
Functional Inhibition (IC50)
c-MYC Depletion22Rv1< 1 nM[4]
In Vivo Efficacy

The promising in vitro results were translated into significant in vivo activity in mouse xenograft models of CRPC. Subcutaneous administration of this compound led to a dose-dependent decrease in tumor size in 22Rv1 xenografts.[4] Notably, at a dose of 30 mg/kg, this compound induced tumor regression, a significant improvement over the tumor growth inhibition observed with the BET inhibitor OTX015.[4] In these in vivo models, this compound treatment also resulted in the downregulation of BRD4 and c-MYC in tumor tissues.[8] Furthermore, this compound demonstrated efficacy in models of acute myeloid leukemia (AML), significantly reducing leukemia growth and improving survival in mice engrafted with sAML cells.

Animal ModelTreatmentOutcomeReference
22Rv1 CRPC Xenograft10 mg/kg this compound (s.c., daily)37% BRD4 and 76% c-MYC downregulation in tumor[8]
22Rv1 CRPC Xenograft30 mg/kg this compound (s.c., daily)Tumor regression[4]
VCaP CRPC XenograftIntermittent dosingTumor growth inhibition[4]
sAML XenograftThis compoundReduced leukemia growth and improved survival

Experimental Protocols

Cell Lines and Reagents

The primary cell lines used in the preclinical evaluation of this compound were the human CRPC cell lines 22Rv1, VCaP, and LnCaP95, obtained from ATCC and academic collaborators.[1] The BET inhibitors JQ-1 and OTX015 were used as comparator compounds.[2]

Western Blotting for Protein Degradation

To assess the degradation of BET proteins, CRPC cells were treated with varying concentrations of this compound for 16 hours.[4] Cell lysates were then subjected to SDS-PAGE and transferred to membranes for immunoblotting with antibodies specific for BRD2, BRD3, and BRD4. The proteasome inhibitor carfilzomib (B1684676) and an excess of the VHL ligand were used to confirm that the degradation was proteasome- and VHL-dependent.[4]

Western_Blot_Workflow start CRPC Cells (22Rv1, VCaP, LnCaP95) treatment Treat with this compound (various concentrations, 16h) start->treatment lysis Cell Lysis treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Transfer to Membrane sds_page->transfer immunoblot Immunoblotting with anti-BET antibodies transfer->immunoblot detection Detection and Quantification immunoblot->detection end Determine DC50 detection->end

Workflow for Western Blotting.
c-MYC ELISA

The downstream effect of BET protein degradation on c-MYC levels was quantified using an enzyme-linked immunosorbent assay (ELISA). 22Rv1 cells were seeded in 96-well plates and treated with a serial dilution of this compound for 16 hours.[4] Cellular c-MYC levels were then measured according to the ELISA kit manufacturer's instructions.

Animal Studies

For in vivo efficacy studies, male immunodeficient mice were implanted with 22Rv1 or VCaP tumor cells.[4] Once tumors reached a specified volume, the mice were treated with this compound, ARV-766 (negative control), or vehicle via subcutaneous injection. Tumor volume and body weight were monitored throughout the study. At the end of the treatment period, tumors were harvested for pharmacodynamic analysis of BRD4 and c-MYC levels by western blot.[8]

Development History and Legacy of this compound

The publication of the preclinical data for this compound in 2016 marked a significant milestone for Arvinas and the field of targeted protein degradation, as it was the first demonstration of in vivo efficacy for a PROTAC in a solid tumor model.[2][7] The robust anti-tumor activity of this compound in preclinical models of CRPC and AML validated the therapeutic potential of BET protein degradation.[2]

Despite its preclinical success, this compound did not advance into clinical trials. The strategic decisions of pharmaceutical development often involve prioritizing candidates with the most optimal overall profile, including pharmacokinetics, safety, and synthetic accessibility. While the specific reasons for the discontinuation of this compound's progression are not publicly detailed, its development provided crucial proof-of-concept and likely informed the design of next-generation BET degraders and other PROTACs in Arvinas's pipeline. The learnings from the this compound program have been instrumental in the successful advancement of other Arvinas candidates into the clinic, such as ARV-110 (androgen receptor degrader) and ARV-471 (estrogen receptor degrader).[5][9]

References

The Cellular Journey of a BET Degrader: An In-depth Technical Guide to the Uptake and Distribution of Arv-771

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, moving beyond mere inhibition to induce the outright degradation of target proteins. Arv-771, a potent, small-molecule pan-BET (Bromodomain and Extra-Terminal domain) degrader, exemplifies the promise of this technology.[1][2][3] It is a heterobifunctional molecule designed to hijack the cell's own ubiquitin-proteasome system to eliminate BET proteins (BRD2, BRD3, and BRD4), which are critical epigenetic readers implicated in the transcriptional regulation of key oncogenes like c-MYC.[4] This guide provides a comprehensive technical overview of the cellular uptake, distribution, and target engagement of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound operates by forming a ternary complex, simultaneously binding to a BET protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][4][5][6] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the BET protein. The resulting polyubiquitinated BET protein is then recognized and degraded by the 26S proteasome.[4] This catalytic process allows a single molecule of this compound to induce the degradation of multiple BET protein molecules, leading to potent and sustained downstream effects, including the suppression of Androgen Receptor (AR) signaling and the induction of apoptosis in cancer cells.[1][2][5]

Arv771_Mechanism_of_Action cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation cluster_downstream Downstream Effects Arv771 This compound Ternary BRD4-Arv771-VHL Complex Arv771->Ternary Binds BRD4 BET Protein (BRD2/3/4) BRD4->Ternary Binds VHL VHL E3 Ligase VHL->Ternary Binds PolyUb_BRD4 Poly-ubiquitinated BET Protein Ternary->PolyUb_BRD4 Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_BRD4->Proteasome Recognition Degraded_BRD4 Degraded Peptides Proteasome->Degraded_BRD4 Degradation cMYC_Suppression c-MYC Suppression Degraded_BRD4->cMYC_Suppression Leads to AR_Signaling_Suppression AR Signaling Suppression Degraded_BRD4->AR_Signaling_Suppression Leads to Apoptosis Apoptosis cMYC_Suppression->Apoptosis

Caption: Mechanism of this compound-induced BET protein degradation.

Cellular Uptake and Permeability

A significant challenge for PROTACs is their large molecular weight and polar surface area, which can hinder their ability to cross the cell membrane.[7][8] While detailed studies on the specific transporters involved in this compound uptake are limited, its potent cellular activity suggests it achieves sufficient intracellular concentrations. However, its cellular permeability is noted to be lower than that of smaller BET inhibitors like JQ-1.[9][10] The remarkable potency of this compound is attributed to its catalytic mode of action, which compensates for potentially lower uptake.[9][10] Strategies to enhance cellular entry, such as conjugation to cell-penetrating moieties or receptor ligands (e.g., folate), have been explored to improve cancer cell-specific uptake.[11][12]

Table 1: Physicochemical and Permeability Properties of this compound
PropertyValueCell Line/AssayReference
Molecular Weight 986.65 g/mol -[5]
Aqueous Solubility (PBS) 17.8 µM-[9]
PAMPA Permeability 0.2-0.3 (x 10⁻⁶ cm/s)PAMPA Assay[12]
Permeability (A to B) 0.09 x 10⁻⁶ cm/sMDCK-MDR1[9]
Permeability (B to A) 1.61 x 10⁻⁶ cm/sMDCK-MDR1[9]
Efflux Ratio 87.62 ± 1.51Caco-2[13]

Quantitative Analysis of Cellular Activity

This compound demonstrates potent and rapid degradation of BET proteins across various cancer cell lines, particularly in models of castration-resistant prostate cancer (CRPC).

Table 2: In Vitro Degradation and Potency of this compound
ParameterValueCell LineCommentsReference
DC₅₀ (BRD2/3/4) < 1 nM22Rv1 (CRPC)Concentration for 50% protein degradation.[1][5]
DC₅₀ (BRD2/3/4) < 5 nM22Rv1, VCaP, LnCaP95 (CRPC)Potent degradation confirmed across multiple lines.[6][10][14]
IC₅₀ (c-MYC) < 1 nM22Rv1 (CRPC)Concentration for 50% inhibition of c-MYC protein.[10]
IC₅₀ (Proliferation) ~10-500x more potent than BET inhibitors22Rv1, VCaP, LnCaP95 (CRPC)Significantly more potent than JQ-1 or OTX015.[1]
Table 3: Binding Affinities (Kd) of this compound for BET Bromodomains
Target BromodomainKd (nM)Reference
BRD2 (BD1) 34[3][14]
BRD2 (BD2) 4.7[3][14]
BRD3 (BD1) 8.3[3][14]
BRD3 (BD2) 7.6[3][14]
BRD4 (BD1) 9.6[3][14]
BRD4 (BD2) 7.6[3][14]

Intracellular Distribution and In Vivo Efficacy

Upon entering the cell, this compound distributes within the cytoplasm and nucleus to engage its targets. In preclinical in vivo models, subcutaneous administration of this compound leads to significant tumor regression.[1][6] Pharmacokinetic analysis shows that a 10 mg/kg subcutaneous dose in mice achieves plasma concentrations well above the efficacious concentration required for c-MYC suppression for at least 8-12 hours.[9][15] This sustained exposure allows for robust pharmacodynamic effects within the tumor tissue, including marked downregulation of both BRD4 and c-MYC.[1][15]

Table 4: In Vivo Pharmacodynamics of this compound in 22Rv1 Tumor Xenografts
Dose & ScheduleTarget% Downregulation in TumorTime PointReference
10 mg/kg, daily, 3 daysBRD437%8h post last dose[9][15]
10 mg/kg, daily, 3 daysc-MYC76%8h post last dose[9][15]
10 mg/kg, daily, 14 daysBRD4>80%8h post last dose[15]
10 mg/kg, daily, 14 daysc-MYC>80%8h post last dose[15]
30 mg/kg, dailyTumor GrowthInduces regression-[6]

Experimental Protocols

Accurate assessment of this compound's cellular activity requires robust experimental design. Below are detailed methodologies for key assays.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_assays Assays cluster_protein Protein Analysis cluster_rna RNA Analysis Start 1. Cell Culture (e.g., 22Rv1, HepG2) Treatment 2. This compound Treatment (Dose-response & time-course) Start->Treatment Harvest 3. Cell Harvesting Treatment->Harvest Viability Cell Viability (e.g., MTT, CellTiter-Glo) Harvest->Viability Lysis Cell Lysis Harvest->Lysis RNA_Extraction RNA Extraction Harvest->RNA_Extraction BCA Protein Quantification (BCA Assay) Lysis->BCA ELISA ELISA (c-MYC, AR) Lysis->ELISA MS Quantitative Proteomics (Mass Spectrometry) Lysis->MS WB Western Blot (SDS-PAGE, Transfer, Probing) BCA->WB qPCR qPCR (c-MYC, AR, AR-V7) RNA_Extraction->qPCR

Caption: General experimental workflow for assessing this compound activity.

Western Blotting for BET Protein Degradation
  • Cell Culture and Treatment: Plate cells (e.g., 22Rv1, HepG2) at an appropriate density. After 24 hours, treat cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 nM) or vehicle (DMSO) for a specified time (e.g., 8, 16, or 24 hours).[10][16][17]

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA Protein Assay Kit.[16]

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Transfer separated proteins to a PVDF membrane.[16]

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies against BRD2, BRD3, BRD4, c-MYC, and a loading control (e.g., GAPDH, β-actin).[16]

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensity using densitometry software.

Cell Viability Assay
  • Cell Seeding: Seed cancer cells (e.g., 5,000 cells/well) in 96-well plates.[3]

  • Treatment: After 24 hours, treat cells with a serial dilution of this compound for 72 hours.[3][9]

  • Measurement: Add a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay reagent or MTT). Measure luminescence or absorbance according to the manufacturer's protocol.

  • Analysis: Normalize data to vehicle-treated controls and calculate IC₅₀ values using non-linear regression analysis.

Quantitative PCR (qPCR) for Gene Expression
  • Cell Treatment and RNA Extraction: Treat cells with this compound for a specified time (e.g., 16 hours).[9][10] Extract total RNA using a commercial kit (e.g., RNeasy Kit).

  • cDNA Synthesis: Synthesize cDNA from an equal amount of RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using SYBR Green or TaqMan probes for target genes (e.g., c-MYC, FL-AR, AR-V7) and a housekeeping gene (e.g., GAPDH) for normalization.[9]

  • Analysis: Calculate relative mRNA expression using the ΔΔCt method.

In Vivo Xenograft Study
  • Tumor Implantation: Implant cancer cells (e.g., 22Rv1) subcutaneously into immunocompromised mice (e.g., Nu/Nu mice).[1]

  • Treatment: Once tumors reach a specified volume, randomize mice into treatment groups. Administer this compound (e.g., 10 or 30 mg/kg) or vehicle via subcutaneous injection daily.[1][6]

  • Monitoring: Monitor tumor volume and body weight regularly.

  • Pharmacodynamic Analysis: At the end of the study (or at intermediate time points), harvest tumors and plasma 8 hours after the final dose.[1][15] Analyze tumor lysates by Western blot or ELISA for BRD4 and c-MYC levels. Analyze plasma for this compound concentration via LC-MS/MS.[1]

Conclusion

This compound is a highly potent BET protein degrader that effectively enters cancer cells and induces the degradation of BRD2, BRD3, and BRD4. Despite its large size, which presents inherent permeability challenges, its catalytic mechanism of action allows it to exert profound anti-proliferative and pro-apoptotic effects at nanomolar concentrations. In vivo, this compound demonstrates favorable pharmacokinetics and robust pharmacodynamic effects in tumor tissues, leading to significant tumor regression in preclinical models. The data and protocols presented herein provide a comprehensive guide for researchers investigating the cellular dynamics and therapeutic potential of this compound and other PROTAC molecules.

References

Methodological & Application

Application Notes and Protocols for ARV-771 in In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARV-771 is a potent and selective small molecule that belongs to the class of Proteolysis Targeting Chimeras (PROTACs). It is a pan-BET (Bromodomain and Extra-Terminal domain) protein degrader, specifically targeting BRD2, BRD3, and BRD4 for ubiquitination and subsequent proteasomal degradation.[1][2] By removing these epigenetic reader proteins, this compound disrupts key transcriptional programs involved in cancer cell proliferation and survival, making it a promising therapeutic agent, particularly in castration-resistant prostate cancer (CRPC) and other malignancies.[2][3][4] These application notes provide detailed protocols for utilizing this compound in various in vitro cell culture experiments to assess its biological activity.

Mechanism of Action

This compound is a heterobifunctional molecule composed of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and another ligand that binds to the bromodomains of BET proteins.[5] This dual binding brings the BET protein in close proximity to the E3 ligase, facilitating the transfer of ubiquitin to the BET protein. The polyubiquitinated BET protein is then recognized and degraded by the 26S proteasome. This targeted degradation leads to the downregulation of critical oncogenes, such as c-MYC, and the suppression of signaling pathways, including the Androgen Receptor (AR) pathway, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[2][3][6]

cluster_0 This compound Action cluster_1 Downstream Effects ARV771 This compound Ternary Ternary Complex (BET-ARV771-VHL) ARV771->Ternary Binds BET BET Protein (BRD2/3/4) BET->Ternary VHL VHL E3 Ligase VHL->Ternary PolyUb Polyubiquitinated BET Protein Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded BET Fragments Proteasome->Degradation Degradation DegradedBET BET Protein Degradation cMYC c-MYC Downregulation DegradedBET->cMYC AR_signaling AR Signaling Suppression DegradedBET->AR_signaling CellCycle Cell Cycle Arrest cMYC->CellCycle AR_signaling->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Mechanism of Action of this compound.

Data Presentation

In Vitro Efficacy of this compound
CompoundCell LineDC50 (nM)IC50 (nM)Reference
This compound22Rv1 (CRPC)< 1~10[7]
This compoundVCaP (CRPC)< 5-[7]
This compoundLnCaP95 (CRPC)< 5-[7]
This compoundHepG2 (HCC)-~250[2]
This compoundHep3B (HCC)-~250[2]

DC50: Concentration for 50% maximal degradation. IC50: Concentration for 50% maximal inhibition of cell proliferation.

Binding Affinity (Kd) of this compound for BET Bromodomains
TargetKd (nM)
BRD2(1)34
BRD2(2)4.7
BRD3(1)8.3
BRD3(2)7.6
BRD4(1)9.6
BRD4(2)7.6

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is to determine the effect of this compound on the viability and proliferation of cancer cells.

A 1. Seed Cells (96-well plate) B 2. Incubate (24h) A->B C 3. Treat with this compound (Serial Dilutions) B->C D 4. Incubate (72h) C->D E 5. Add MTS Reagent D->E F 6. Incubate (1-4h) E->F G 7. Measure Absorbance (490 nm) F->G H 8. Calculate IC50 G->H A 1. Cell Treatment with this compound B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (PVDF membrane) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (anti-BRD2/3/4) F->G H 8. Secondary Antibody Incubation G->H I 9. Detection (Chemiluminescence) H->I J 10. Analysis I->J A 1. Cell Treatment with this compound B 2. Total RNA Extraction A->B C 3. RNA Quantification and Quality Check B->C D 4. cDNA Synthesis (Reverse Transcription) C->D E 5. qPCR with c-MYC primers D->E F 6. Data Analysis (ΔΔCt method) E->F A 1. Cell Treatment with this compound B 2. Harvest Cells (including supernatant) A->B C 3. Wash with PBS B->C D 4. Resuspend in Binding Buffer C->D E 5. Stain with Annexin V-FITC & PI D->E F 6. Incubate (15 min, dark) E->F G 7. Analyze by Flow Cytometry F->G

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARV-771 is a potent, small-molecule pan-BET (Bromodomain and Extra-Terminal domain) degrader based on Proteolysis-Targeting Chimera (PROTAC) technology. It induces the degradation of BET proteins BRD2, BRD3, and BRD4 by hijacking the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] In castration-resistant prostate cancer (CRPC) cell lines, such as 22Rv1, this compound has demonstrated superior efficacy compared to BET inhibitors.[2] It not only leads to the suppression of key oncogenic drivers like c-MYC but also impacts androgen receptor (AR) signaling, inducing apoptosis and tumor regression in preclinical models.[3][4] These application notes provide recommended concentrations, detailed experimental protocols, and a summary of the quantitative effects of this compound on 22Rv1 cells.

Quantitative Data Summary

The following tables summarize the key in vitro efficacy data for this compound in 22Rv1 cells.

Table 1: In Vitro Degradation and Anti-proliferative Activity of this compound in 22Rv1 Cells

ParameterValueCell LineReference
DC50 (BRD4 Degradation)< 5 nM22Rv1[1][5]
IC50 (c-MYC Suppression)< 1 nM22Rv1[1][5]
IC50 (Anti-proliferation, 72h)Potent (specific value not stated)22Rv1[3]

DC50: Half-maximal degradation concentration. IC50: Half-maximal inhibitory concentration.

Table 2: Apoptotic Effects of this compound in 22Rv1 Cells

AssayTreatment TimeObservationReference
Caspase Activation24 hSignificant activation[3]
PARP Cleavage16-24 hSignificant cleavage[1][4]

Signaling Pathway

This compound functions by inducing the degradation of BET proteins, which are critical readers of histone acetylation marks and regulators of gene transcription. This degradation leads to the downregulation of key target genes, including the oncogene c-MYC and components of the androgen receptor signaling pathway.

ARV771_Pathway ARV771 This compound Ternary Ternary Complex (this compound-BET-VHL) ARV771->Ternary Binds VHL VHL E3 Ligase VHL->Ternary Binds BET BET Proteins (BRD2, BRD3, BRD4) BET->Ternary Binds Ub Ubiquitination Ternary->Ub Induces Proteasome 26S Proteasome Ub->Proteasome Targets for Degradation BET Protein Degradation Proteasome->Degradation Mediates cMYC c-MYC Transcription Suppression Degradation->cMYC AR_signaling AR Signaling Suppression Degradation->AR_signaling Apoptosis Apoptosis cMYC->Apoptosis Induces Proliferation Cell Proliferation Inhibition cMYC->Proliferation Leads to AR_signaling->Apoptosis Induces AR_signaling->Proliferation Leads to

Caption: Mechanism of action of this compound leading to BET protein degradation and downstream effects.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effect of this compound on 22Rv1 cells.

Cell Culture

22Rv1 cells should be cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Proliferation Assay (MTS/MTT)

This protocol is adapted from methodologies described for assessing the anti-proliferative effects of this compound.[3][6]

Cell_Proliferation_Workflow Start Start Seed Seed 22Rv1 cells (5,000 cells/well) in 96-well plates Start->Seed Incubate1 Incubate Overnight Seed->Incubate1 Dose Dose with serial dilutions of this compound (e.g., starting at 300 nM) Incubate1->Dose Incubate2 Incubate for 72 hours Dose->Incubate2 Add_MTS Add MTS/MTT reagent Incubate2->Add_MTS Incubate3 Incubate for 1-4 hours Add_MTS->Incubate3 Read Measure Absorbance Incubate3->Read Analyze Analyze Data (Calculate IC50) Read->Analyze

Caption: Workflow for assessing cell proliferation using MTS/MTT assay.

Materials:

  • 22Rv1 cells

  • Complete growth medium (RPMI-1640 + 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTS or MTT reagent

  • Plate reader

Procedure:

  • Seed 22Rv1 cells in a 96-well plate at a density of 5,000 cells per well in 75 µL of complete growth medium.[3]

  • Incubate the plate overnight at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete growth medium. A 10-point, 1:3 serial dilution starting from a high concentration (e.g., 300 nM final concentration) is recommended.[3] The final DMSO concentration should be kept below 0.1%.

  • Add 25 µL of the diluted this compound to the respective wells.[3] Include a vehicle control (medium with the same percentage of DMSO).

  • Incubate the plate for 72 hours at 37°C.[3]

  • Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.[6]

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

  • Calculate the half-maximal inhibitory concentration (IC50) by plotting the absorbance against the log of the drug concentration.

Apoptosis Assay (Caspase Activity)

This protocol is based on the methods used to demonstrate this compound-induced apoptosis.[3]

Materials:

  • 22Rv1 cells

  • Complete growth medium

  • This compound stock solution (in DMSO)

  • 96-well white-walled plates

  • Caspase-Glo® 3/7 Assay kit

Procedure:

  • Seed 22Rv1 cells in a 96-well white-walled plate at a density of 5,000 cells per well in 75 µL of complete growth medium.[4]

  • Incubate the plate overnight at 37°C.

  • Dose the cells with a serial dilution of this compound (e.g., starting at 300 nM) and a vehicle control.[4]

  • Incubate the plate for 24 hours at 37°C.[3]

  • Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours.

  • Measure the luminescence using a plate reader.

Western Blotting for Protein Degradation

This protocol allows for the visualization and quantification of BET protein degradation.

Materials:

  • 22Rv1 cells

  • Complete growth medium

  • This compound stock solution (in DMSO)

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, transfer apparatus, and membranes

  • Primary antibodies (e.g., anti-BRD4, anti-c-MYC, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed 22Rv1 cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound (e.g., 1, 10, 100 nM) for 16-24 hours.[2][3]

  • Wash the cells with cold PBS and lyse them in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Use β-actin as a loading control to normalize protein levels.

Conclusion

This compound is a highly effective BET degrader in 22Rv1 castration-resistant prostate cancer cells. The recommended concentration range for in vitro studies is in the low nanomolar range, with a DC50 for BRD4 degradation below 5 nM and an IC50 for c-MYC suppression under 1 nM.[1][5] The provided protocols offer a starting point for researchers to investigate the cellular and molecular effects of this compound in 22Rv1 and other relevant cell models. Careful dose-response and time-course experiments are recommended to determine the optimal conditions for specific experimental endpoints.

References

Application Notes and Protocols: Preparation of ARV-771 Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARV-771 is a potent, small-molecule pan-BET (Bromodomain and Extra-Terminal) degrader based on Proteolysis-Targeting Chimera (PROTAC) technology. It effectively induces the degradation of BRD2, BRD3, and BRD4 proteins.[1][2] Proper preparation of this compound stock solutions is critical for accurate and reproducible experimental results in both in vitro and in vivo studies. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions.

Physicochemical Properties and Solubility

This compound is supplied as a crystalline solid and has a molecular weight of approximately 986.6 g/mol .[1] It is sparingly soluble in aqueous buffers but exhibits good solubility in several organic solvents.[1] For most biological experiments, a concentrated stock solution is prepared in an organic solvent, which is then further diluted in aqueous media or cell culture medium to the desired final concentration.

Data Presentation: this compound Solubility and Storage

The following table summarizes the key quantitative data for the preparation and storage of this compound solutions.

ParameterValueSolvent/ConditionSource
Solubility in Organic Solvents
~100 mg/mL (101.35 mM)DMSO (fresh, non-hygroscopic)[3]
~98.67 mg/mL (100 mM)DMSO[2]
~20 mg/mLDimethyl formamide (B127407) (DMF)[1]
~15 mg/mLDMSO[1]
~10 mg/mLEthanol[1]
Solubility in Aqueous Buffers ~0.14 mg/mL1:6 solution of DMF:PBS (pH 7.2)[1]
Storage of Solid Compound ≥ 4 years-20°C[1]
3 years-20°C[3]
Storage of Stock Solutions in Solvent 1 year-80°C[3]
2 years-80°C[4]
1 month-20°C[3]
Storage of Aqueous Solutions Not recommended for more than one dayN/A[1]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO, a commonly used solvent for in vitro studies.

Materials:

  • This compound crystalline solid

  • Anhydrous/fresh Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipette

  • Vortex mixer

  • (Optional) Sonication bath

Procedure:

  • Equilibrate this compound: Allow the vial of this compound to warm to room temperature before opening to prevent condensation.

  • Weigh this compound: Accurately weigh the desired amount of this compound solid. For example, to prepare 1 mL of a 10 mM stock solution, you would need 9.87 mg of this compound (based on a molecular weight of 986.6 g/mol ).

  • Add Solvent: Add the calculated volume of fresh, anhydrous DMSO to the vial containing the this compound solid. It is crucial to use fresh DMSO as absorbed moisture can reduce the solubility of this compound.[3]

  • Dissolve: Vortex the solution thoroughly to dissolve the compound. If necessary, sonication can be used to aid dissolution.[5]

  • Aliquot and Store: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 1-2 years) or at -20°C for shorter-term storage (up to 1 month).[3][4]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the high-concentration DMSO stock solution for use in cell culture experiments.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for your cell line

  • Sterile tubes for dilution

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilutions: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment. Typical working concentrations for in vitro assays range from nanomolar to low micromolar concentrations.[6][7] For example, to prepare a 10 µM working solution, you can dilute the 10 mM stock solution 1:1000 in cell culture medium.

  • Final Dilution: Add the diluted this compound to your cell culture plates. Ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Use Immediately: It is recommended to use the freshly prepared aqueous working solutions immediately and not to store them for more than one day.[1]

Signaling Pathways and Experimental Workflows

The following diagram illustrates the workflow for preparing this compound stock and working solutions.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (for Cell Culture) A Weigh this compound Solid B Add Anhydrous DMSO A->B C Vortex / Sonicate to Dissolve B->C D Aliquot Stock Solution C->D E Store at -80°C D->E F Thaw Stock Aliquot E->F For Use G Dilute in Cell Culture Medium F->G H Add to Cell Culture G->H

Caption: Workflow for this compound solution preparation.

Conclusion

The protocols and data provided in these application notes offer a comprehensive guide for the preparation of this compound stock solutions. Adherence to these guidelines, particularly regarding the use of appropriate solvents and proper storage conditions, is essential for maintaining the stability and activity of the compound, thereby ensuring the reliability of experimental outcomes.

References

Application Notes and Protocols for ARV-771 Administration in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of ARV-771, a proteolysis-targeting chimera (PROTAC) BET degrader, in mouse xenograft models, particularly those for castration-resistant prostate cancer (CRPC). The following protocols and data are compiled from preclinical studies to serve as a detailed resource for designing and executing in vivo efficacy studies.

Mechanism of Action

This compound is a heterobifunctional molecule that induces the degradation of BET (Bromodomain and Extra-Terminal) proteins, including BRD2, BRD3, and BRD4.[1][2] It functions by simultaneously binding to a BET protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, forming a ternary complex.[3][4] This proximity facilitates the ubiquitination of the BET protein, marking it for degradation by the proteasome.[5] The degradation of BET proteins, which are critical readers of acetylated lysine (B10760008) residues on histones and transcription factors, leads to the suppression of key oncogenic signaling pathways, notably those driven by c-MYC and the androgen receptor (AR).[4][6] This ultimately results in cell cycle arrest and apoptosis in cancer cells.[7]

Signaling Pathway of this compound

ARV771_Pathway cluster_cell Cancer Cell ARV771 This compound Ternary_Complex Ternary Complex (this compound-BET-VHL) ARV771->Ternary_Complex Binds BET BET Proteins (BRD2, BRD3, BRD4) BET->Ternary_Complex Proteasome Proteasome BET->Proteasome Targeted for Degradation cMYC c-MYC Transcription BET->cMYC Promotes AR_signaling AR Signaling BET->AR_signaling Promotes VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitin Ubiquitin Ternary_Complex->Ubiquitin Recruits Ubiquitin->BET Ubiquitination Degraded_BET Degraded BET Fragments Proteasome->Degraded_BET Degrades Tumor_Growth Tumor Growth & Proliferation Proteasome->Tumor_Growth Inhibits Apoptosis Apoptosis Proteasome->Apoptosis Induces cMYC->Tumor_Growth AR_signaling->Tumor_Growth

Caption: this compound mediated BET protein degradation pathway.

Data Presentation: this compound Dosing and Efficacy in Mouse Xenograft Models

The following tables summarize quantitative data from various studies on the administration and efficacy of this compound in different mouse xenograft models.

Cell LineTumor TypeMouse StrainThis compound DosageAdministration RouteTreatment ScheduleOutcome
22Rv1Castration-Resistant Prostate CancerNu/Nu10 mg/kgSubcutaneousDaily for 3 days37% BRD4 and 76% c-MYC downregulation in tumor tissue.[3][8]
22Rv1Castration-Resistant Prostate CancerNu/Nu30 mg/kgSubcutaneousDailyInduced tumor regression.[3]
22Rv1Castration-Resistant Prostate CancerNu/Nu10 mg/kgSubcutaneousDaily for 14 daysMarked downregulation of AR-V7 in tumors.[8]
VCaPCastration-Resistant Prostate CancerCB17 SCID30 mg/kgSubcutaneousIntermittent (Q3D or 3 days on/4 days off) for 16 days60% tumor growth inhibition.
HepG2Hepatocellular CarcinomaNude20 mg/kgSubcutaneousEvery other day for 25 daysSignificant reduction in tumor volume and weight.
Parameter22Rv1 Xenograft Model (10 mg/kg, daily, 14 days)VCaP Xenograft Model (30 mg/kg, intermittent)
BRD4 Downregulation >80% knockdown at 8h post-last dose.[3]Pharmacodynamic depletion of BRD4.[4]
c-MYC Suppression >80% knockdown at 8h post-last dose.[3]Pharmacodynamic suppression of c-MYC.[4]
AR-V7 Downregulation Marked downregulation.[8]Not Reported
Serum PSA Levels Not ReportedSuppression of PSA levels.[4]
Tumor Growth Inhibition Dose-dependent TGI.[3]60% TGI.

Experimental Protocols

Experimental Workflow for a Typical In Vivo Efficacy Study

experimental_workflow cluster_pre Pre-Treatment cluster_treat Treatment cluster_post Post-Treatment Analysis cell_culture 1. Cell Culture (e.g., 22Rv1, VCaP) xenograft 2. Xenograft Implantation (Subcutaneous injection of cells into mice) cell_culture->xenograft tumor_growth 3. Tumor Growth Monitoring (Until tumors reach a specified volume) xenograft->tumor_growth randomization 4. Randomization (Grouping of mice into treatment cohorts) tumor_growth->randomization drug_prep 5. This compound Formulation Preparation randomization->drug_prep administration 6. Drug Administration (e.g., daily subcutaneous injection) drug_prep->administration monitoring 7. Monitor Tumor Volume & Body Weight administration->monitoring collection 8. Sample Collection (Tumors and plasma at endpoint) monitoring->collection analysis 9. Pharmacodynamic & Efficacy Analysis (Western Blot, ELISA, IHC, etc.) collection->analysis

Caption: General experimental workflow for this compound in vivo studies.

Cell Culture and Xenograft Implantation

Materials:

  • CRPC cell lines (e.g., 22Rv1, VCaP)

  • Appropriate cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Matrigel (optional)

  • Immunocompromised mice (e.g., Nu/Nu, CB17 SCID)

  • Syringes and needles (27-30 gauge)

Protocol:

  • Culture cancer cells according to standard protocols.

  • Harvest cells during the logarithmic growth phase.

  • Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.

  • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Monitor mice for tumor formation. Tumor growth can be measured using calipers, and tumor volume calculated using the formula: (Length x Width^2) / 2.

  • Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.

Preparation of this compound Formulation for Subcutaneous Injection

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300

  • Tween 80

  • Sterile saline (0.9% NaCl) or ddH₂O

  • Sterile microcentrifuge tubes

  • Vortex mixer

Protocol:

  • Prepare a stock solution of this compound in DMSO (e.g., 100 mg/mL).

  • To prepare the final formulation, follow the sequential addition of solvents. For a vehicle composition of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline: a. In a sterile tube, add the required volume of the this compound DMSO stock solution. b. Add PEG300 and vortex until the solution is clear. c. Add Tween 80 and vortex until the solution is clear. d. Finally, add the sterile saline or ddH₂O and vortex thoroughly to ensure a homogenous suspension.

  • The final concentration of this compound should be calculated based on the desired dosage (e.g., mg/kg) and the injection volume (typically 100-200 µL per mouse).

  • Prepare the formulation fresh daily before administration.

Administration of this compound

Materials:

  • Prepared this compound formulation

  • Syringes (1 mL) with needles (27-30 gauge)

  • Animal scale

Protocol:

  • Weigh each mouse to determine the precise volume of the this compound formulation to be administered.

  • Gently restrain the mouse.

  • Lift the loose skin over the dorsal flank to form a tent.

  • Insert the needle into the subcutaneous space, parallel to the body.

  • Slowly inject the calculated volume of the this compound formulation.

  • Withdraw the needle and return the mouse to its cage.

  • Administer the treatment according to the planned schedule (e.g., daily, intermittent).

  • The vehicle control group should receive the same volume of the formulation without this compound.

Efficacy and Pharmacodynamic Analysis

Protocol:

  • Monitor tumor volume and mouse body weight 2-3 times per week throughout the study.

  • At the end of the study, euthanize the mice and collect tumors and blood (for plasma).

  • Tumor tissue can be flash-frozen for Western blot analysis or fixed in formalin for immunohistochemistry (IHC).

  • Analyze the expression levels of BRD4, c-MYC, and AR in tumor lysates by Western blot.

  • Plasma samples can be used to measure PSA levels by ELISA.

  • IHC can be used to assess the in-situ expression of target proteins within the tumor microenvironment.

References

Application Notes and Protocols: Detection of BRD4 Degradation Induced by Arv-771 via Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the detection and quantification of Bromodomain-containing protein 4 (BRD4) degradation upon treatment with the PROTAC (Proteolysis Targeting Chimera) degrader, Arv-771, using the Western blot technique. Detailed protocols, data interpretation guidelines, and visual representations of the underlying biological pathways and experimental procedures are included to facilitate reproducible and accurate results.

Introduction

This compound is a potent and specific BET (Bromodomain and Extra-Terminal) family protein degrader. It functions as a heterobifunctional molecule, simultaneously binding to a BET bromodomain and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of BRD4, marking it for degradation by the 26S proteasome.[2] The degradation of BRD4 has shown significant therapeutic potential in various cancer models, particularly in castration-resistant prostate cancer (CRPC).[3][4] Western blotting is a fundamental and widely used technique to monitor the efficiency of this compound-mediated BRD4 degradation.

Signaling Pathway of this compound-Mediated BRD4 Degradation

This compound orchestrates the degradation of BRD4 through the ubiquitin-proteasome system. The diagram below illustrates this process. This compound first forms a ternary complex with BRD4 and the VHL E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to BRD4. The resulting polyubiquitinated BRD4 is then recognized and degraded by the proteasome.

BRD4_Degradation_Pathway cluster_0 Cellular Environment This compound This compound Ternary_Complex Ternary Complex (BRD4-Arv-771-VHL) This compound->Ternary_Complex BRD4 BRD4 BRD4->Ternary_Complex VHL_E3_Ligase VHL E3 Ligase VHL_E3_Ligase->Ternary_Complex Polyubiquitinated_BRD4 Polyubiquitinated BRD4 Ternary_Complex->Polyubiquitinated_BRD4 Ubiquitination Ub Ubiquitin Ub->Polyubiquitinated_BRD4 Proteasome Proteasome Polyubiquitinated_BRD4->Proteasome Degraded_BRD4 Degraded BRD4 (Peptides) Proteasome->Degraded_BRD4 Degradation

Figure 1: Mechanism of this compound induced BRD4 degradation.

Quantitative Data Summary

This compound induces potent and rapid degradation of BRD4 in a dose- and time-dependent manner in various cancer cell lines. The following table summarizes key quantitative findings from published studies.

ParameterCell Line(s)ValueReference(s)
DC50 Castration-Resistant Prostate Cancer (CRPC) cell lines (22Rv1, VCaP, LnCaP95)< 1 nM, < 5 nM[2][3][4]
Dmax Not explicitly reported, but studies show near-complete degradation at higher concentrations.>99% (for a similar PROTAC)[5]
Time to Onset VCaP cellsLoss of BRD4 is complete by 6 hours.[6]
In Vivo Efficacy 22Rv1 tumor xenografts>80% knockdown of BRD4 with 10 mg/kg daily dosing.[6]

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are key parameters to quantify PROTAC efficiency.[2] The specific values can vary depending on the cell line and experimental conditions.

Experimental Protocol: Western Blot for BRD4 Degradation

This protocol outlines the key steps to assess BRD4 degradation following treatment with this compound.

Experimental Workflow Diagram

Western_Blot_Workflow cluster_workflow Western Blot Protocol A 1. Cell Culture & Treatment B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer D->E F 6. Immunoblotting E->F G 7. Signal Detection & Analysis F->G

References

Application Note: Induction of Apoptosis in VCaP Prostate Cancer Cells by the BET Degrader Arv-771

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are critical regulators of oncogenes such as c-MYC and the Androgen Receptor (AR), which are key drivers in castration-resistant prostate cancer (CRPC). VCaP (Vertebral-Cancer of the Prostate) cells, derived from a patient with CRPC, express high levels of the androgen receptor and serve as a vital model for studying this disease.[1][2] Arv-771 is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of BET proteins.[3] It functions by linking BET proteins to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to their ubiquitination and subsequent degradation by the proteasome.[3][4] This degradation of BET proteins suppresses AR signaling and c-MYC expression, ultimately resulting in potent induction of apoptosis in CRPC cells.[5][6][7] This document provides detailed protocols for assessing this compound-induced apoptosis in VCaP cells.

Mechanism of Action of this compound

This compound is a bifunctional molecule that simultaneously binds to a BET protein (BRD2, BRD3, or BRD4) and the VHL E3 ubiquitin ligase. This proximity induces the ubiquitination of the BET protein, marking it for degradation by the 26S proteasome. The depletion of BET proteins, particularly BRD4, disrupts the transcriptional machinery responsible for expressing key survival and proliferation genes in prostate cancer, including the androgen receptor (AR) and c-MYC.[5][7] The downregulation of these oncogenic drivers triggers the intrinsic apoptotic pathway, characterized by the activation of caspases and cleavage of Poly (ADP-ribose) polymerase (PARP).[4][5]

Caption: Mechanism of this compound-induced BET protein degradation and apoptosis.

Quantitative Data Summary

This compound demonstrates potent activity in VCaP cells, leading to robust BET protein degradation and induction of apoptosis.[5][6] The following table summarizes key quantitative findings from published studies.

ParameterCell LineValueObservationReference
BET Degradation (DC50) VCaP< 5 nM50% degradation of BRD2/3/4 proteins after 16 hours.[6]
c-MYC Suppression (IC50) VCaP< 1 nM50% reduction in c-MYC protein levels.[6]
AR mRNA Suppression VCaP~10 nMSignificant downregulation of full-length AR and AR-V7 mRNA.[6][7]
Apoptosis Induction VCaP10-100 nMSignificant activation of Caspase-3/7 after 24 hours.[5]
Anti-proliferative Effect (IC50) VCaPPotent (nM range)Significantly more potent than BET inhibitors like JQ-1 or OTX015.[5]

Experimental Protocols

Two standard methods for quantifying apoptosis are provided below: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, and Caspase-Glo® 3/7 luminescence-based assay.

Apoptosis Assay by Annexin V/PI Staining and Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[8] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Annexin_V_Workflow start Seed VCaP Cells (e.g., 1x10^6 cells/well in 6-well plate) treat Treat with this compound (e.g., 0, 10, 100, 1000 nM) for 24-48h start->treat harvest Harvest Cells (Collect supernatant + trypsinize adherent cells) treat->harvest wash_pbs Wash Cells with cold 1X PBS harvest->wash_pbs resuspend Resuspend in 1X Annexin Binding Buffer (~1x10^6 cells/mL) wash_pbs->resuspend stain Add Annexin V-FITC & PI (Incubate 15-20 min, dark, RT) resuspend->stain acquire Add Binding Buffer & Acquire on Flow Cytometer stain->acquire analyze Analyze Data (Quadrant Analysis) acquire->analyze end Results: Viable, Apoptotic, Necrotic Populations analyze->end

Caption: Experimental workflow for the Annexin V / PI apoptosis assay.

A. Materials

  • VCaP cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (and vehicle control, e.g., DMSO)

  • 6-well tissue culture plates

  • Phosphate-Buffered Saline (PBS), cold

  • Trypsin-EDTA

  • FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Flow cytometer

B. Protocol

  • Cell Seeding: Seed VCaP cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest (e.g., 0.5-1.0 x 106 cells/well). Allow cells to adhere overnight.

  • Treatment: Treat cells with the desired concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control (DMSO). Include a positive control for apoptosis if desired. Incubate for the desired time period (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Carefully collect the culture medium from each well, which contains floating (potentially apoptotic) cells, into a 15 mL conical tube.

    • Wash the adherent cells with PBS and add the wash to the respective conical tube.

    • Trypsinize the adherent cells and add them to the same conical tube.

    • Centrifuge the cell suspension at 300-400 x g for 5 minutes at 4°C.[9]

  • Washing: Discard the supernatant and wash the cell pellet once with 1-2 mL of cold 1X PBS. Centrifuge again as in the previous step.

  • Staining:

    • Prepare 1X Annexin Binding Buffer by diluting the 10X stock with deionized water.

    • Carefully discard the PBS supernatant.

    • Resuspend the cell pellet in 100 µL of 1X Annexin Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to the cell suspension.

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[10]

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Annexin Binding Buffer to each tube.[8]

    • Analyze the samples by flow cytometry within one hour.

    • Use unstained, PI-only, and Annexin V-only stained cells to set up compensation and gates correctly.

  • Data Interpretation:

    • Annexin V (-) / PI (-): Live cells

    • Annexin V (+) / PI (-): Early apoptotic cells

    • Annexin V (+) / PI (+): Late apoptotic or necrotic cells

    • Annexin V (-) / PI (+): Necrotic cells (due to membrane rupture)

Caspase-Glo® 3/7 Assay

This assay provides a sensitive, luminescence-based method for measuring the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[11][12] The assay reagent contains a proluminescent caspase-3/7 substrate; upon cleavage by active caspases, a substrate for luciferase is released, generating a "glow-type" luminescent signal.

A. Materials

  • VCaP cells

  • Complete culture medium

  • This compound (and vehicle control, e.g., DMSO)

  • White-walled 96-well plates suitable for luminescence readings

  • Caspase-Glo® 3/7 Assay System (Promega)

  • Luminometer plate reader

B. Protocol

  • Cell Seeding: Seed VCaP cells in a white-walled 96-well plate at a density of 10,000-15,000 cells per well in 100 µL of medium.[11][12] Incubate overnight.

  • Treatment: Treat cells with a serial dilution of this compound and a vehicle control. Include a "no-cell" background control well.

  • Incubation: Incubate the plate for the desired time (e.g., 24 hours) at 37°C in a 5% CO2 incubator.

  • Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature before use. Prepare the Caspase-Glo® 3/7 Reagent by adding the buffer to the lyophilized substrate according to the manufacturer's instructions.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.

  • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[13]

  • Incubation: Mix the contents of the wells by gently shaking the plate on a plate shaker for 30-60 seconds. Incubate at room temperature for 1 to 2 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Subtract the average background luminescence (from no-cell control wells) from all experimental readings. Caspase activity can be expressed as fold change relative to the vehicle-treated control.

References

Application Notes and Protocols for Cell Viability Assays with Arv-771

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the effects of Arv-771, a potent proteolysis-targeting chimera (PROTAC) BET degrader, on cell viability using two common methodologies: the MTT and CellTiter-Glo® assays.

Introduction to this compound

This compound is a small molecule that induces the degradation of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically BRD2, BRD3, and BRD4.[1][2] It functions as a PROTAC, a heterobifunctional molecule that recruits an E3 ubiquitin ligase—in this case, von Hippel-Lindau (VHL)—to the target BET proteins.[2][3] This proximity leads to the ubiquitination and subsequent degradation of BET proteins by the proteasome.[4][] The degradation of these epigenetic readers disrupts the transcription of key oncogenes, including c-MYC and the androgen receptor (AR), leading to cell cycle arrest and apoptosis in various cancer cell lines.[6][7] this compound has shown significant anti-proliferative effects, particularly in models of castration-resistant prostate cancer (CRPC) and hepatocellular carcinoma (HCC).[6][8]

Principle of Cell Viability Assays

MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[9]

CellTiter-Glo® Luminescent Cell Viability Assay: This homogeneous assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.[10][11] The assay reagent lyses the cells to release ATP, which is then used in a luciferase-catalyzed reaction to produce a luminescent signal that is proportional to the number of viable cells.[11]

Data Presentation: Efficacy of this compound in Various Cancer Cell Lines

The following tables summarize the reported half-maximal inhibitory concentration (IC50) and half-maximal degradation concentration (DC50) values for this compound in different cancer cell lines.

Cell LineCancer TypeAssayIC50Reference
22Rv1Castration-Resistant Prostate CancerCellTiter-Glo44 nM[12]
VCaPCastration-Resistant Prostate CancerCell Proliferation AssayPotent (not specified)[8]
LnCaP95Castration-Resistant Prostate CancerCell Proliferation AssayPotent (not specified)[8]
A549Non-Small Cell Lung CancerCCK-80.64 µM[12]
EOL-1Eosinophilic LeukemiaCell Growth Assay1.5 nM[12]
HeLaCervical CancerCell Viability AssayPotent (not specified)[12]
MCF7Breast CancerCell Viability AssayPotent (not specified)[12]
MOLM-13Acute Myeloid LeukemiaCell Viability AssayPotent (not specified)[12]
MV4-11Acute Myeloid LeukemiaCell Viability AssayPotent (not specified)[12]
OVCAR-8Ovarian CancerCell Viability AssayPotent (not specified)[12]
T47DBreast CancerCell Viability AssayPotent (not specified)[12]
Cell LineCancer TypeDC50 (BRD2/3/4)Reference
22Rv1Castration-Resistant Prostate Cancer< 5 nM[1][8]
VCaPCastration-Resistant Prostate Cancer< 1 nM[3]
LnCaP95Castration-Resistant Prostate Cancer< 1 nM[3]

Experimental Protocols

Preparation of this compound Stock Solution
  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile dimethyl sulfoxide (B87167) (DMSO).

  • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 1: MTT Assay for Cell Viability

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well clear flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in complete medium.

    • Perform a cell count and dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well for 22Rv1 cells in a 96-well plate).[13]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Include wells with medium only as a blank control.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations (e.g., a 10-point 1:3 serial dilution starting from 300 nM).[8][13]

    • Ensure the final DMSO concentration in all wells is consistent and does not exceed 0.5% to avoid solvent-induced cytotoxicity. Include a vehicle control (medium with the same concentration of DMSO as the treated wells).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

    • Incubate the plate for the desired treatment duration (typically 72 hours).[13]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[9]

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.[9]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix gently by pipetting or placing the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well opaque-walled plates (suitable for luminescence measurements)

  • CellTiter-Glo® Reagent

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding:

    • Follow the same cell seeding procedure as described in the MTT assay protocol, using opaque-walled 96-well plates. A typical seeding density for 22Rv1 cells is 5,000 cells per well.[8]

  • This compound Treatment:

    • Prepare and add the this compound dilutions and vehicle control to the wells as described in the MTT assay protocol.

    • Incubate the plate for the desired treatment duration (typically 72 hours).[14]

  • Assay Reagent Preparation and Addition:

    • Equilibrate the CellTiter-Glo® Reagent to room temperature before use.

    • After the treatment incubation, allow the 96-well plate to equilibrate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).[11]

  • Lysis and Signal Stabilization:

    • Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis.[11]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11]

  • Data Acquisition:

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the average luminescence of the medium-only (no cells) background control wells from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

Arv771_Signaling_Pathway cluster_PROTAC This compound (PROTAC) cluster_Cell Cancer Cell cluster_Ternary Ternary Complex Formation cluster_UPS Ubiquitin-Proteasome System cluster_Downstream Downstream Effects Arv771 This compound Ternary BET-Arv771-VHL Complex Arv771->Ternary BET BET Proteins (BRD2, BRD3, BRD4) BET->Ternary VHL VHL E3 Ligase VHL->Ternary Ub Ubiquitination Ternary->Ub Proteasome 26S Proteasome Ub->Proteasome Poly-ubiquitin chain recognized by Degradation BET Protein Degradation Proteasome->Degradation cMYC c-MYC Downregulation Degradation->cMYC AR AR Signaling Suppression Degradation->AR CellCycle Cell Cycle Arrest cMYC->CellCycle Apoptosis Apoptosis cMYC->Apoptosis AR->CellCycle AR->Apoptosis

Caption: this compound Signaling Pathway.

Cell_Viability_Workflow cluster_MTT MTT Assay cluster_CTG CellTiter-Glo Assay start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with this compound/ Vehicle Control incubate1->treat incubate2 Incubate 72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt equilibrate Equilibrate to Room Temp incubate2->equilibrate incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_abs Read Absorbance (570 nm) solubilize->read_abs analyze Data Analysis (% Viability, IC50) read_abs->analyze add_ctg Add CellTiter-Glo Reagent equilibrate->add_ctg lyse Mix to Lyse Cells (2 min) add_ctg->lyse stabilize Incubate 10 min lyse->stabilize read_lum Read Luminescence stabilize->read_lum read_lum->analyze

Caption: Experimental Workflow for Cell Viability Assays.

Logical_Relationship arv771 This compound Treatment bet_degradation BET Protein Degradation (BRD2, BRD3, BRD4) arv771->bet_degradation Induces downstream_effects Downregulation of c-MYC & AR Signaling bet_degradation->downstream_effects Leads to cellular_outcome Cell Cycle Arrest & Apoptosis downstream_effects->cellular_outcome Results in viability_assay Cell Viability Assay (MTT or CellTiter-Glo) cellular_outcome->viability_assay Measured by quantification Quantification of Reduced Cell Viability viability_assay->quantification Provides

Caption: Logical Relationship of this compound Action and Measurement.

References

Application Notes and Protocols for ARV-771 Treatment in Cell Cycle Arrest Induction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARV-771 is a small molecule that belongs to a class of compounds known as Proteolysis Targeting Chimeras (PROTACs). It is a potent, pan-BET (Bromodomain and Extra-Terminal domain) protein degrader, targeting BRD2, BRD3, and BRD4 for ubiquitination and subsequent proteasomal degradation.[1] By degrading these key epigenetic readers, this compound disrupts the transcriptional machinery responsible for the expression of critical oncogenes, such as c-MYC, and genes regulated by the androgen receptor (AR).[2][3][4] This disruption ultimately leads to the induction of cell cycle arrest and apoptosis in various cancer cell models, including castration-resistant prostate cancer (CRPC) and hepatocellular carcinoma (HCC).[1][5][6][7][8][9]

These application notes provide a comprehensive overview of the use of this compound to induce cell cycle arrest, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for relevant experiments.

Mechanism of Action: Inducing Cell Cycle Arrest

This compound functions by hijacking the cell's natural protein disposal system. It is a heterobifunctional molecule composed of a ligand that binds to BET proteins and another ligand that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3] This proximity induces the ubiquitination of BRD2, BRD3, and BRD4, marking them for degradation by the proteasome.

The degradation of BET proteins leads to the downregulation of key transcriptional programs essential for cell cycle progression. A notable target is the c-MYC oncogene, a master regulator of cell proliferation. By depleting c-MYC, this compound effectively halts the cell cycle, primarily at the G0/G1 phase.[1][2] Studies have shown that this compound treatment leads to an accumulation of cells in the G0/G1 phase and a corresponding decrease in the S phase population in hepatocellular carcinoma cells.[1]

ARV771_Mechanism cluster_0 This compound Action cluster_1 Cellular Machinery cluster_2 Downstream Effects ARV771 This compound BET BET Proteins (BRD2, BRD3, BRD4) ARV771->BET Binds VHL VHL E3 Ligase ARV771->VHL Recruits Ubiquitin Ubiquitin BET->Ubiquitin Ubiquitination VHL->Ubiquitin Proteasome Proteasome Ubiquitin->Proteasome Degradation cMYC c-MYC Transcription Downregulation Proteasome->cMYC Leads to CellCycle Cell Cycle Arrest (G0/G1 Phase) cMYC->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Mechanism of this compound inducing cell cycle arrest.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy of this compound in degrading BET proteins and inhibiting cell proliferation.

Table 1: In Vitro Degradation and Anti-proliferative Activity of this compound

CompoundCell LineDC50 (nM)IC50 (nM)Reference
This compound22Rv1 (CRPC)< 5< 1[2][4][10]
This compoundVCaP (CRPC)< 5Not Reported[2][4][10]
This compoundLnCaP95 (CRPC)< 5Not Reported[2][4][10]
This compoundHepG2 (HCC)~100~250 (at 72h)[1]
This compoundHep3B (HCC)~100~250 (at 72h)[1]

DC50: Half-maximal degradation concentration. IC50: Half-maximal inhibitory concentration for cell proliferation.

Table 2: Effect of this compound on Cell Cycle Distribution in Hepatocellular Carcinoma Cells

Cell LineTreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Reference
HepG2Vehicle~55~35~10[1]
HepG2This compound (0.5 µM)IncreasedDecreasedNo Significant Change[1]
Hep3BVehicle~60~30~10[1]
Hep3BThis compound (0.5 µM)IncreasedDecreasedNo Significant Change[1]

(Note: Specific percentage values were not detailed in the source, but the trend of an increase in G0/G1 and a decrease in S phase was reported.)

Experimental Protocols

The following are detailed protocols for key experiments to assess the effect of this compound on cell cycle arrest.

Protocol 1: Cell Viability Assay (MTS/MTT Assay)

This protocol determines the effect of this compound on the viability of cancer cells.

Materials:

  • Cancer cell lines (e.g., 22Rv1, VCaP, HepG2)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTS or MTT reagent

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete growth medium. Ensure the final DMSO concentration is less than 0.1%.

  • Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with DMSO).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle after this compound treatment.

Flow_Cytometry_Workflow A 1. Cell Seeding and Treatment B 2. Cell Harvesting A->B C 3. Fixation (e.g., 70% Ethanol) B->C D 4. Staining (Propidium Iodide & RNase A) C->D E 5. Flow Cytometry Acquisition D->E F 6. Data Analysis (Cell Cycle Profile) E->F

Caption: Experimental workflow for cell cycle analysis.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound stock solution (in DMSO)

  • 6-well plates

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cold 70% Ethanol (B145695)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with the desired concentrations of this compound and a vehicle control for the specified duration (e.g., 24, 48 hours).

  • Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

  • Wash the cell pellet once with cold PBS.

  • Fix the cells by resuspending the pellet in 1 mL of cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

  • Wash the cells once with cold PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the stained cells on a flow cytometer.

  • Use appropriate software to analyze the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 3: Western Blotting for Cell Cycle-Related Proteins

This protocol is for detecting changes in the expression of key cell cycle regulatory proteins following this compound treatment.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound stock solution (in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-BRD4, anti-c-MYC, anti-p21, anti-Cyclin D1, anti-CDK4/6, anti-GAPDH or β-actin as a loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and treat with this compound as described in Protocol 2.

  • After treatment, wash the cells with ice-cold PBS and lyse them in cell lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the desired primary antibodies overnight at 4°C.

  • Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Conclusion

This compound is a powerful research tool for inducing the degradation of BET proteins, leading to cell cycle arrest and apoptosis in cancer cells. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to investigate the cellular effects of this compound and explore its therapeutic potential. Careful execution of these experiments will yield valuable insights into the mechanism of action and efficacy of this promising PROTAC molecule.

References

Application Notes and Protocols for In Vivo Administration of ARV-771 in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of ARV-771, a potent and selective BET (Bromodomain and Extra-Terminal) protein degrader, in mouse models. The protocols and data presented are collated from preclinical studies in castration-resistant prostate cancer (CRPC) and hepatocellular carcinoma (HCC), offering a foundational guide for researchers investigating the therapeutic potential of this PROTAC (Proteolysis Targeting Chimera).

Mechanism of Action

This compound is a heterobifunctional molecule designed to induce the degradation of BET proteins, including BRD2, BRD3, and BRD4.[1][2] It achieves this by simultaneously binding to a BET protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, forming a ternary complex.[1][3][4] This proximity induces the ubiquitination of the BET protein, marking it for degradation by the proteasome.[5] The degradation of BET proteins disrupts key transcriptional programs, including those driven by c-MYC and the androgen receptor (AR), leading to cell cycle arrest and apoptosis in cancer cells.[2][6][7]

Signaling Pathway of this compound

ARV771_Mechanism_of_Action cluster_ternary Ternary Complex Formation cluster_degradation Ubiquitin-Proteasome System cluster_downstream Downstream Effects This compound This compound Ternary_Complex This compound : BET : VHL Ternary Complex This compound->Ternary_Complex BET_Protein BET Protein (BRD2/3/4) BET_Protein->Ternary_Complex VHL_E3_Ligase VHL E3 Ligase VHL_E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of BET Protein Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation BET Protein Degradation Proteasome->Degradation cMYC_Suppression Suppression of c-MYC Degradation->cMYC_Suppression AR_Signaling_Suppression Suppression of AR Signaling Degradation->AR_Signaling_Suppression Apoptosis Apoptosis & Tumor Regression cMYC_Suppression->Apoptosis AR_Signaling_Suppression->Apoptosis

Caption: Mechanism of action of this compound leading to BET protein degradation.

In Vivo Dosing and Schedule Summary

The following tables summarize the reported in vivo dosing and administration schedules for this compound in various mouse models.

Parameter Details Reference
Drug This compound[2][6]
Mouse Strains Nu/Nu, CB17 SCID[6]
Tumor Models 22Rv1 (CRPC), VCaP (CRPC), HepG2 (HCC)[2][6]
Administration Route Subcutaneous (SC) injection[6]
Vehicle Not explicitly detailed in primary literature, but a common vehicle for subcutaneous injection of similar compounds is a formulation of DMSO, PEG300, Tween 80, and saline.[8]
Tumor Model Mouse Strain Dose (mg/kg) Dosing Schedule Duration Key Outcomes Reference
22Rv1 (CRPC)Nu/Nu10Daily3 days37% BRD4 and 76% c-MYC downregulation in tumor tissue.[6][9]
22Rv1 (CRPC)Nu/Nu10Daily14 days>80% knockdown of both BRD4 and c-MYC.[9]
22Rv1 (CRPC)Nu/Nu30DailyNot specifiedInduced tumor regression.[6]
VCaP (CRPC)CB17 SCIDNot specifiedEvery 3 days (Q3D)16 days60% tumor growth inhibition (TGI).[6][10]
VCaP (CRPC)CB17 SCIDNot specified3 days on / 4 days off16 days60% TGI.[6][10]
HepG2 (HCC)Nude20Every other day25 daysSignificant reduction in tumor volume and weight.[8]

Experimental Protocol: In Vivo Efficacy Study of this compound in a 22Rv1 Xenograft Model

This protocol provides a detailed methodology for assessing the in vivo efficacy of this compound in a castration-resistant prostate cancer xenograft model.

Materials and Reagents
  • This compound (purity ≥98%)

  • Vehicle components (e.g., DMSO, PEG300, Tween 80, Saline)

  • 22Rv1 human castration-resistant prostate cancer cell line

  • Matrigel

  • Male Nu/Nu athymic mice (6-8 weeks old)

  • Sterile PBS

  • Calipers

  • Animal balance

  • Syringes and needles for injection

Experimental Workflow

experimental_workflow A 1. Cell Culture and Preparation B 2. Tumor Implantation A->B 22Rv1 cells in Matrigel C 3. Tumor Growth and Animal Randomization B->C Subcutaneous injection D 4. Treatment Initiation C->D Tumors reach ~150-200 mm³ E 5. Monitoring and Data Collection D->E Daily subcutaneous injections F 6. Endpoint and Tissue Collection E->F Monitor tumor volume and body weight

Caption: Experimental workflow for an in vivo efficacy study of this compound.

Detailed Procedure

3.1. Cell Culture and Preparation

  • Culture 22Rv1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Harvest cells using trypsin-EDTA when they reach 80-90% confluency.

  • Wash the cells with sterile PBS and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

3.2. Tumor Implantation

  • Acclimatize male Nu/Nu mice for at least one week before the experiment.

  • Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.

3.3. Tumor Growth and Animal Randomization

  • Monitor tumor growth by measuring the length and width with calipers every 2-3 days.

  • Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

  • Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

3.4. Treatment Initiation

  • Prepare this compound in a suitable vehicle for subcutaneous administration. A fresh formulation should be prepared for each injection.

  • Administer this compound subcutaneously to the treatment groups at the desired doses (e.g., 10 mg/kg, 30 mg/kg) daily.

  • Administer an equivalent volume of the vehicle to the control group.

3.5. Monitoring and Data Collection

  • Measure tumor volumes and body weights of the mice every 2-3 days throughout the study.

  • Monitor the general health and behavior of the animals daily.

3.6. Endpoint and Tissue Collection

  • The study endpoint may be a predetermined tumor volume, a specific duration of treatment, or signs of significant toxicity.

  • At the end of the study, euthanize the mice according to institutional guidelines.

  • Harvest tumors and other relevant tissues for pharmacodynamic and biomarker analysis (e.g., Western blot for BRD4 and c-MYC, immunohistochemistry). Tumors are often harvested 8 hours after the final dose.[6][10]

Disclaimer

This document is intended for research purposes only. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. The specific doses and schedules may require optimization depending on the experimental model and research objectives.

References

Application Notes and Protocols: Utilizing ARV-771 in Combination Cancer Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARV-771 is a potent, small-molecule pan-BET (Bromodomain and Extra-Terminal) protein degrader. It belongs to the class of molecules known as Proteolysis Targeting Chimeras (PROTACs). This compound functions by inducing the ubiquitination and subsequent proteasomal degradation of BET family proteins BRD2, BRD3, and BRD4.[1] These proteins are critical epigenetic readers that regulate the transcription of key oncogenes, including c-MYC. By degrading these proteins rather than merely inhibiting them, this compound offers a distinct and potentially more profound and durable anti-cancer effect.[2] Preclinical studies have demonstrated that combining this compound with other targeted therapies can lead to synergistic anti-tumor activity, providing a strong rationale for its investigation in various combination regimens to overcome resistance and enhance efficacy.[2][3]

Mechanism of Action: this compound

This compound is a heterobifunctional molecule composed of a ligand that binds to BET proteins, a linker, and a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This tripartite complex formation facilitates the proximity-induced ubiquitination of BRD2, BRD3, and BRD4, marking them for degradation by the proteasome. The depletion of these BET proteins leads to the transcriptional repression of oncogenes and anti-apoptotic proteins, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[1][3]

cluster_ARV771 This compound Action cluster_Degradation Cellular Machinery cluster_Outcome Therapeutic Effect This compound This compound Ternary Complex Ternary Complex This compound->Ternary Complex BET Proteins (BRD2/3/4) BET Proteins (BRD2/3/4) BET Proteins (BRD2/3/4)->Ternary Complex VHL E3 Ligase VHL E3 Ligase VHL E3 Ligase->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degraded BET Proteins Degraded BET Proteins Proteasome->Degraded BET Proteins Oncogene Transcription (e.g., c-MYC) Oncogene Transcription (e.g., c-MYC) Degraded BET Proteins->Oncogene Transcription (e.g., c-MYC) Downregulates Apoptosis Apoptosis Degraded BET Proteins->Apoptosis Induces Cell Cycle Arrest Cell Cycle Arrest Oncogene Transcription (e.g., c-MYC)->Cell Cycle Arrest Tumor Growth Inhibition Tumor Growth Inhibition Cell Cycle Arrest->Tumor Growth Inhibition Apoptosis->Tumor Growth Inhibition

Mechanism of Action of this compound as a BET Protein Degrader.

Preclinical Combination Studies: Quantitative Data

This compound has shown synergistic or enhanced anti-cancer activity when combined with various other therapeutic agents in preclinical models. The following tables summarize key quantitative data from these studies.

Table 1: In Vitro Efficacy of this compound in Combination with Sorafenib in Hepatocellular Carcinoma (HCC)
Cell LineTreatmentConcentration RangeOutcomeSynergy AssessmentReference
HepG2This compound + SorafenibThis compound: 0.25-1 µM; Sorafenib: 1.25-5 µMSynergistic inhibition of cell viability and colony formationCombination Index (CI) < 1[3]
Hep3BThis compound + SorafenibThis compound: 0.25-1 µM; Sorafenib: 1.25-5 µMSynergistic inhibition of cell viability and colony formationCombination Index (CI) < 1[3]
Table 2: In Vitro Efficacy of this compound in Combination with Targeted Agents in Mantle Cell Lymphoma (MCL)
Cell Line TypeCombination AgentOutcomeSynergy AssessmentReference
MCL CellsIbrutinib (BTK Inhibitor)Synergistically induced apoptosisQualitative[2]
MCL CellsVenetoclax (B612062) (BCL2 Antagonist)Synergistically induced apoptosisQualitative[2]
MCL CellsPalbociclib (CDK4/6 Inhibitor)Synergistically induced apoptosisQualitative[2]
Table 3: In Vivo Efficacy of this compound in Xenograft Models
Cancer TypeXenograft ModelThis compound DosingCombination AgentOutcomeReference
Castration-Resistant Prostate Cancer (CRPC)22Rv130 mg/kg, s.c., dailyMonotherapyTumor regression[4][5]
Castration-Resistant Prostate Cancer (CRPC)VCaPIntermittent (Q3D or 3 days on/4 off)Monotherapy60% Tumor Growth Inhibition (TGI)[5][6]
Richter Transformation Diffuse Large B-cell LymphomaHPRT320 mg/kgVenetoclax (15 mg/kg)Significantly reduced tumor burden and improved survival[7]

Signaling Pathways Targeted by this compound Combination Therapies

The synergistic effects of this compound in combination with other agents often arise from the simultaneous targeting of complementary and interconnected signaling pathways. For instance, in mantle cell lymphoma, combining this compound with a BCL2 antagonist like venetoclax targets both the transcriptional upregulation of pro-survival signals (via BET degradation) and the direct inhibition of anti-apoptotic proteins.

BET Proteins BET Proteins c-MYC c-MYC BET Proteins->c-MYC Activates NF-kB NF-kB BET Proteins->NF-kB Activates Cyclin D1 Cyclin D1 c-MYC->Cyclin D1 BCL-xL BCL-xL NF-kB->BCL-xL Apoptosis Apoptosis BCL-xL->Apoptosis Proliferation Proliferation Cyclin D1->Proliferation Venetoclax Venetoclax BCL2 BCL2 Venetoclax->BCL2 Inhibits BCL2->Apoptosis cluster_prep Preparation cluster_treat Treatment cluster_measure Measurement cluster_analysis Analysis A Seed Cells in 96-well Plate B Incubate 24h A->B D Treat Cells B->D C Prepare Drug Dilutions (this compound +/- Combo Agent) C->D E Incubate 72h D->E F Add MTT/MTS Reagent E->F G Incubate 1-4h F->G H Add Solubilizer (MTT) Read Absorbance G->H I Calculate % Viability Determine IC50 Calculate CI for Synergy H->I

References

Application Notes & Protocols: A Comparative Analysis of Lentiviral shRNA and ARV-771 for BET Protein Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Bromodomain and Extra-Terminal domain (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, have emerged as critical regulators of gene transcription and are implicated in a wide range of diseases, including cancer and inflammation.[1][2] These proteins act as epigenetic "readers," recognizing acetylated lysine (B10760008) residues on histones and other proteins to recruit transcriptional machinery to specific gene loci.[3][4] Consequently, inhibiting BET protein function is a promising therapeutic strategy. This document provides a detailed comparison of two predominant methods for BET inhibition: genetic knockdown using lentiviral short hairpin RNA (shRNA) and targeted protein degradation using the small molecule PROTAC (Proteolysis Targeting Chimera), ARV-771.

Mechanisms of Action

A fundamental distinction between the two approaches lies in the biological level at which they operate. Lentiviral shRNA prevents the synthesis of new BET proteins by targeting their mRNA, while this compound actively eliminates existing BET proteins.[5][6]

Lentiviral shRNA Knockdown

Lentiviral vectors are used to introduce an shRNA sequence into a target cell's genome, leading to stable, long-term suppression of the target gene.[7][8] The shRNA is transcribed and processed by the cell's endogenous RNA interference (RNAi) machinery. The resulting small interfering RNA (siRNA) is incorporated into the RNA-Induced Silencing Complex (RISC), which then seeks out and cleaves the complementary BET protein mRNA, preventing its translation into protein.[9][10]

G Workflow: Lentiviral shRNA Knockdown of BET Protein cluster_virus Lentiviral Particle cluster_cell Target Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm lv Lentiviral Vector (shRNA cassette) dna Host Genome lv->dna Transduction & Integration shrna shRNA Transcript dna->shrna Transcription dicer Dicer shrna->dicer shrna->dicer Export sirna siRNA dicer->sirna risc RISC Loading sirna->risc active_risc Active RISC risc->active_risc cleavage mRNA Cleavage (No Translation) active_risc->cleavage bet_mrna BET mRNA bet_mrna->active_risc

Caption: Lentiviral shRNA workflow for BET protein knockdown.

This compound (PROTAC) Degradation

This compound is a heterobifunctional small molecule designed to hijack the cell's ubiquitin-proteasome system.[11] One end of this compound binds to a BET protein (BRD2, BRD3, or BRD4), and the other end binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[12][13] This induced proximity results in the poly-ubiquitination of the BET protein, marking it for degradation by the 26S proteasome. This process is catalytic, meaning a single this compound molecule can induce the degradation of multiple BET protein molecules.[14]

G Workflow: this compound PROTAC-mediated BET Protein Degradation cluster_ternary Ternary Complex Formation bet BET Protein (BRD2/3/4) arv This compound vhl VHL E3 Ligase ub_bet Poly-ubiquitinated BET Protein bet_node->ub_bet Poly-ubiquitination arv_node->arv Recycled vhl_node->vhl Recycled ub Ubiquitin (Ub) ub->ub_bet proteasome 26S Proteasome ub_bet->proteasome degraded Degraded Peptides proteasome->degraded

Caption: this compound PROTAC mechanism for BET protein degradation.

Comparative Analysis

FeatureLentiviral shRNA KnockdownThis compound (BET PROTAC)
Target BET protein mRNA (prevents synthesis)BET proteins (BRD2, BRD3, BRD4) (removes existing protein)[11][12]
Mechanism RNA interference (RNAi)[7]Targeted protein degradation (PROTAC)[15]
Onset of Action Slower (24-72 hours), dependent on mRNA and protein turnover rates[6][10]Rapid (degradation can be detected in < 2 hours)[16]
Duration of Effect Stable and long-term due to genomic integration[8]Transient, dependent on compound half-life and continuous exposure
Reversibility Generally considered irreversible without complex genetic tools[8]Reversible upon compound washout
Specificity Can be designed for specific BET family members (e.g., only BRD4)Pan-BET degrader (targets BRD2, BRD3, and BRD4)[11][12]
Potential Off-Targets Seed region-based mRNA silencing, saturation of miRNA pathway, interferon response[7][9][17]Potential for "off-tissue" on-target effects; limited off-target protein binding reported[16][18][19]
Delivery Viral transduction (requires BSL-2 handling)[20]Simple addition of small molecule to cell culture media[21]
Therapeutic Model Models a genetic knockoutModels a pharmacological intervention[6]

Quantitative Data Summary

The efficacy of both methods can be potent, but this compound often demonstrates superior potency and a more profound biological effect compared to traditional BET inhibitors, a benefit that may extend over shRNA in some contexts due to the elimination of scaffolding functions.[22][23]

ParameterMethodTarget/Cell LineResultReference
Protein Degradation This compoundBRD2/3/4 in CRPC cellsDC50 < 5 nM[12][14]
Protein Degradation This compoundBRD4 in 22Rv1 tumor xenografts (10 mg/kg)>80% knockdown after 14 days[24]
Downstream Effect This compoundc-MYC in 22Rv1 tumor xenografts (10 mg/kg)>80% knockdown after 14 days[24]
Cell Viability (IC50) This compoundMDA-MB-231 (TNBC)0.12 ± 0.04 µM[11]
Cell Viability (IC50) This compoundMDA-MB-436 (TNBC)0.45 ± 0.02 µM[11]
Protein Knockdown Lentiviral shRNADynamin 1 in primary hippocampal neuronsNear-complete knockdown at various MOIs[25]
Comparison This compound vs. BETiCRPC cell linesThis compound is 10- to 500-fold more potent than BET inhibitors (JQ1, OTX015)[22]
Comparison shRNA vs. BETiBreast CancerBRD4 shRNA knockdown had more significant anti-tumor effects than BET inhibition[22]

Affected Signaling Pathways

BET proteins regulate the transcription of key oncogenes and inflammatory genes by binding to super-enhancers and promoters.[3][26] Inhibition via either shRNA or this compound leads to the downregulation of critical downstream targets, most notably the MYC oncogene and genes regulated by the NF-κB pathway.[3][23][26] This disrupts cell cycle progression, suppresses proliferation, and induces apoptosis in cancer cells.

G BET Protein Signaling and Inhibition cluster_nucleus Nucleus cluster_downstream Downstream Effects histone Acetylated Histones (at Enhancers/Promoters) bet BET Proteins (BRD2/3/4) histone->bet Binds to ptefb P-TEFb (CDK9/CycT1) bet->ptefb Recruits polii RNA Pol II ptefb->polii Activates transcription Gene Transcription polii->transcription myc MYC transcription->myc nfkB NF-κB Targets (e.g., Bcl-xL, XIAP) transcription->nfkB proliferation Cell Proliferation & Survival myc->proliferation nfkB->proliferation shrna Lentiviral shRNA shrna->bet Prevents Synthesis arv This compound arv->bet Induces Degradation

Caption: BET proteins regulate MYC and NF-κB pathways.

Experimental Protocols

Protocol 1: Lentiviral shRNA Mediated Knockdown of BET Proteins

This protocol provides a general workflow for stably knocking down a BET protein (e.g., BRD4) in a mammalian cell line.

Materials:

  • pLKO.1-shRNA vector targeting BET protein (and non-targeting scramble control)

  • Packaging plasmids (e.g., psPAX2, pMD2.G)

  • HEK293T cells

  • Target mammalian cell line

  • Transfection reagent (e.g., Lipofectamine, FuGENE)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Puromycin (B1679871) dihydrochloride

  • Polybrene

  • Reagents for qPCR and Western blot analysis

Procedure:

  • Lentivirus Production (Day 1-3): a. Seed HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection. b. Co-transfect HEK293T cells with the shRNA vector and packaging plasmids using a suitable transfection reagent according to the manufacturer's protocol. c. After 12-16 hours, replace the medium with fresh complete medium. d. Harvest the virus-containing supernatant at 48 and 72 hours post-transfection. Pool the harvests, centrifuge to remove cell debris, and filter through a 0.45 µm filter. The virus can be used immediately or stored at -80°C.

  • Transduction of Target Cells (Day 4-5): a. Seed the target cells in a 6-well plate to be ~50% confluent on the day of infection.[20] b. Prepare infections by diluting the viral supernatant in complete medium containing Polybrene (typically 4-8 µg/mL) to increase transduction efficiency. c. Remove the medium from the target cells and add the virus/Polybrene mixture. Incubate overnight. d. The next day, replace the virus-containing medium with fresh complete medium.

  • Selection of Stable Clones (Day 6 onwards): a. 48 hours post-transduction, begin selection by adding puromycin to the culture medium. The optimal concentration (typically 1-10 µg/mL) should be determined beforehand with a kill curve.[20] b. Replace the medium with fresh puromycin-containing medium every 3-4 days. c. Once resistant colonies appear, they can be pooled to create a stable cell line or isolated to establish clonal lines.

  • Validation of Knockdown (2-3 days post-selection): a. mRNA Level (qPCR): Isolate total RNA from the stable cell line and non-transduced controls. Perform reverse transcription followed by quantitative PCR using primers specific for the target BET gene. Normalize to a housekeeping gene (e.g., GAPDH). b. Protein Level (Western Blot): Prepare whole-cell lysates. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific to the target BET protein. Use an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal loading.[25]

Protocol 2: BET Protein Degradation using this compound

This protocol outlines the treatment of a mammalian cell line with this compound to induce BET protein degradation.

Materials:

  • This compound powder

  • DMSO (for stock solution)

  • Target mammalian cell line

  • Complete cell culture medium

  • Reagents for Western blot analysis

Procedure:

  • Preparation of this compound Stock Solution: a. Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).[15] b. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Cell Treatment (Time-course and Dose-response): a. Seed target cells in appropriate culture plates (e.g., 6-well plates for Western blot). Allow cells to adhere and reach 60-70% confluency. b. Dose-Response: Prepare serial dilutions of this compound in complete medium from the stock solution. Typical final concentrations range from 1 nM to 1 µM.[18] Treat cells for a fixed time (e.g., 16-24 hours).[22] c. Time-Course: Treat cells with a fixed, effective concentration of this compound (e.g., 100 nM) and harvest cells at various time points (e.g., 2, 4, 8, 16, 24 hours) to observe the degradation kinetics. d. Always include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

  • Validation of Protein Degradation (Western Blot): a. Following treatment, wash cells with ice-cold PBS and harvest whole-cell lysates using RIPA buffer or a similar lysis buffer containing protease inhibitors. b. Determine protein concentration using a BCA or Bradford assay. c. Perform Western blot analysis as described in Protocol 1, Step 4b. Probe for BRD2, BRD3, and BRD4 to confirm pan-BET degradation. Also, probe for downstream markers like c-MYC to confirm functional consequences.[18][22]

Conclusion and Recommendations

The choice between lentiviral shRNA and this compound depends on the specific experimental goals.

  • Lentiviral shRNA is the method of choice for creating stable, long-term loss-of-function models, which are invaluable for genetic validation and studying the chronic effects of BET protein absence.[5] Its ability to be designed for specific isoforms offers a level of precision not available with a pan-BET degrader.

  • This compound is ideal for applications requiring rapid and transient inhibition, more closely mimicking a pharmacological therapeutic strategy.[5][6] Its simple application and reversible nature make it suitable for high-throughput screening and for studying the acute cellular responses to BET protein depletion. The profound effect of protein degradation, which eliminates both catalytic and scaffolding functions, may reveal phenotypes not observable with traditional inhibitors or even shRNA.[22]

For comprehensive target validation, a dual approach is often most powerful: using shRNA to confirm the on-target effects of a small molecule like this compound, thereby ensuring that the observed phenotype is a direct result of BET protein inhibition.

References

Troubleshooting & Optimization

Technical Support Center: ARV-771 and Apoptosis Induction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals who are observing a lack of apoptosis in cancer cells upon treatment with ARV-771.

Frequently Asked Questions (FAQs)

Q1: What is the expected outcome of this compound treatment on cancer cells?

A1: this compound is a pan-BET (Bromodomain and Extra-Terminal domain) protein degrader that utilizes Proteolysis Targeting Chimera (PROTAC) technology. It is designed to induce the degradation of BRD2, BRD3, and BRD4 proteins.[1][2][3] Successful degradation of these proteins is expected to lead to the suppression of key oncogenic signaling pathways, such as c-MYC and androgen receptor (AR) signaling.[1][4][5] Consequently, this compound treatment typically results in cell cycle arrest and induction of apoptosis in susceptible cancer cell lines.[1][4][5]

Q2: Is it possible that this compound does not induce apoptosis in all cancer cell lines?

A2: Yes, this is a critical consideration. The cellular response to this compound can be highly dependent on the specific cancer cell line and its genetic background. For instance, while this compound has been shown to induce apoptosis in many castration-resistant prostate cancer (CRPC) and hepatocellular carcinoma (HCC) cell lines, one study reported that it failed to trigger apoptosis in HCCLM3 cells.[6] This highlights the importance of cell context in determining the outcome of this compound treatment.

Q3: Could experimental artifacts be the reason for not observing apoptosis?

A3: Absolutely. Several experimental factors can lead to a false-negative result for apoptosis. These can range from issues with the this compound compound itself to problems with the apoptosis detection assay. It is crucial to rule out these possibilities through rigorous experimental controls and troubleshooting.

Troubleshooting Guide: this compound Not Inducing Apoptosis

If you are not observing the expected apoptotic phenotype after this compound treatment, please consider the following potential issues and troubleshooting steps.

Issue 1: Ineffective Degradation of BET Proteins

Before assessing apoptosis, it is essential to confirm that this compound is effectively degrading its target proteins (BRD2, BRD3, and BRD4) in your specific cell line.

Troubleshooting Steps:

  • Verify Target Degradation: Perform a western blot to assess the protein levels of BRD2, BRD3, and BRD4 after this compound treatment. A significant reduction in the levels of these proteins should be observable.

  • Optimize this compound Concentration (The "Hook Effect"): The "hook effect" is a known phenomenon with PROTACs where high concentrations can be less effective at inducing protein degradation due to the formation of non-productive binary complexes.[7][8] It is crucial to perform a dose-response experiment with a wide range of this compound concentrations (e.g., from low nanomolar to micromolar) to identify the optimal concentration for BET protein degradation in your cell line.

  • Confirm Compound Integrity: Ensure that your this compound stock solution is correctly prepared and stored to prevent degradation. If possible, verify the compound's purity and identity.

Issue 2: Cell Line-Specific Resistance

Your cancer cell line may have intrinsic or acquired resistance to this compound.

Troubleshooting Steps:

  • Assess E3 Ligase Components: this compound utilizes the von Hippel-Lindau (VHL) E3 ligase complex to target BET proteins for degradation.[4] Resistance can arise from alterations in the core components of this complex. For example, deletion of CUL2, a key component of the VHL E3 ligase, has been shown to confer resistance to this compound.[9]

    • Action: Check the expression levels of key VHL E3 ligase components (e.g., VHL, CUL2) in your cell line via western blot or qPCR.

  • Investigate Alternative Signaling Pathways: Cancer cells can develop resistance by activating compensatory signaling pathways.

    • MEK/ERK and p38 MAPK Pathways: Activation of these pathways has been identified as a potential mechanism of decreased sensitivity to this compound in HCC cells.[1][6][10]

    • β-catenin Signaling: In multiple myeloma cells, activation of β-catenin signaling has been linked to tolerance of this compound.[11]

    • Action: Use phosphospecific antibodies in western blotting to check for the activation of these pathways upon this compound treatment. Consider using inhibitors of these pathways in combination with this compound to see if sensitivity is restored.

Issue 3: Problems with the Apoptosis Assay

The method used to detect apoptosis may not be sensitive enough or could be prone to artifacts.

Troubleshooting Steps:

  • Use Multiple Apoptosis Assays: Relying on a single assay can be misleading. It is recommended to use at least two different methods to confirm apoptosis.

    • Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry: This is a common method to detect early and late apoptosis. Be mindful of common issues like improper compensation and cell handling.[12][13]

    • Caspase Activity Assays: Measure the activity of key executioner caspases (e.g., caspase-3, caspase-7) using colorimetric, fluorometric, or luminometric assays.

    • PARP Cleavage: Poly(ADP-ribose) polymerase (PARP) is a substrate for activated caspases. Detection of cleaved PARP by western blot is a reliable indicator of apoptosis.[4][14]

  • Time-Course Experiment: Apoptosis is a dynamic process. It is important to perform a time-course experiment to capture the peak of the apoptotic response, which can vary between cell lines.

  • Positive Controls: Always include a positive control for apoptosis induction (e.g., staurosporine, etoposide) to ensure that your assay is working correctly.

Issue 4: Alternative Cell Death Mechanisms

It is possible that this compound is inducing a non-apoptotic form of cell death in your specific cellular context.

Troubleshooting Steps:

  • Investigate Necroptosis: If you observe signs of cell death but your apoptosis assays are negative, consider investigating necroptosis. This can be done by checking for the phosphorylation of MLKL, a key mediator of necroptosis, via western blot.

  • Examine Autophagy: While the role of autophagy in response to BET degraders is complex, it's worth examining markers of autophagy such as the conversion of LC3-I to LC3-II by western blot.

Quantitative Data Summary

Table 1: Reported IC50 and DC50 Values for this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM) (Cell Viability)DC50 (nM) (BET Degradation)Reference
22Rv1Castration-Resistant Prostate Cancer< 10< 1[4]
VCaPCastration-Resistant Prostate Cancer~1< 1[4]
LnCaP95Castration-Resistant Prostate Cancer~10< 1[4]
HepG2Hepatocellular Carcinoma~250 (at 72h)~100[1]
Hep3BHepatocellular Carcinoma~250 (at 72h)~100[1]

Note: IC50 and DC50 values can vary depending on the experimental conditions and the specific assays used.

Experimental Protocols

Western Blot for BET Protein Degradation and Apoptosis Markers
  • Cell Lysis:

    • Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time (e.g., 24 hours).

    • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, cleaved PARP, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Annexin V/PI Apoptosis Assay by Flow Cytometry
  • Cell Treatment:

    • Treat cells with this compound at the desired concentrations and for the appropriate duration. Include a vehicle control and a positive control for apoptosis.

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Use unstained, Annexin V-only, and PI-only controls for setting up compensation and gates.

    • Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, and necrotic).

Visualizations

ARV_771_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ARV771 This compound TernaryComplex Ternary Complex (BET-ARV771-VHL) ARV771->TernaryComplex VHL VHL E3 Ligase VHL->TernaryComplex BET BET Protein (BRD2/3/4) BET->TernaryComplex Proteasome Proteasome BET->Proteasome Targeted for Degradation TernaryComplex->BET Ubiquitination Ub Ubiquitin Ub->TernaryComplex DegradedBET Proteasome->DegradedBET Transcription_Inhibited Transcription Inhibited DegradedBET->Transcription_Inhibited Reduced BET levels cMYC_Gene c-MYC Gene AR_Gene AR-regulated Genes Transcription_Inhibited->cMYC_Gene Transcription_Inhibited->AR_Gene Apoptosis Apoptosis Transcription_Inhibited->Apoptosis

Caption: this compound mechanism of action leading to apoptosis.

Troubleshooting_Workflow Start Start: This compound Not Inducing Apoptosis Check_Degradation 1. Verify BET Protein Degradation (Western Blot) Start->Check_Degradation Degradation_OK Degradation Observed? Check_Degradation->Degradation_OK Optimize_Conc Optimize Concentration (Hook Effect) Degradation_OK->Optimize_Conc No Check_Resistance 2. Investigate Cell Line Resistance Degradation_OK->Check_Resistance Yes Optimize_Conc->Check_Degradation Check_Compound Check Compound Integrity Optimize_Conc->Check_Compound Resistance_Present Resistance Mechanism Found? Check_Resistance->Resistance_Present Check_E3 Check E3 Ligase Components (VHL, CUL2) Check_Resistance->Check_E3 Check_Pathways Check Compensatory Pathways (MEK/ERK, etc.) Check_Resistance->Check_Pathways Check_Assay 3. Troubleshoot Apoptosis Assay Resistance_Present->Check_Assay No Conclusion Conclusion: Identify Root Cause Resistance_Present->Conclusion Yes Assay_OK Apoptosis Detected? Check_Assay->Assay_OK Use_Multiple_Assays Use Multiple Assays (Annexin V, Caspase, PARP) Check_Assay->Use_Multiple_Assays Time_Course Perform Time-Course Check_Assay->Time_Course Positive_Control Use Positive Control Check_Assay->Positive_Control Consider_Alt_Death 4. Consider Alternative Cell Death (Necroptosis, Autophagy) Assay_OK->Consider_Alt_Death No Assay_OK->Conclusion Yes Consider_Alt_Death->Conclusion

Caption: Troubleshooting workflow for this compound experiments.

References

Technical Support Center: Optimizing ARV-771 for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage and application of ARV-771 for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a proteolysis-targeting chimera (PROTAC). It is a bifunctional molecule that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the bromodomain and extra-terminal (BET) proteins (BRD2, BRD3, and BRD4).[1][2][3] This proximity induces the ubiquitination and subsequent degradation of the BET proteins by the proteasome.[1] The degradation of BET proteins leads to the suppression of downstream oncogenic signaling pathways, such as c-MYC and androgen receptor (AR) signaling, ultimately resulting in apoptosis in cancer cells.[4][5]

Q2: What is a recommended starting dose for this compound in mouse xenograft models?

A2: Based on published preclinical studies, daily subcutaneous (SC) administration of this compound has shown efficacy in a dose-dependent manner. Doses ranging from 10 mg/kg to 30 mg/kg have been effectively used in mouse xenograft models of castration-resistant prostate cancer (CRPC).[4][6] A dose of 30 mg/kg resulted in significant tumor regression in a 22Rv1 xenograft model.[4][6] For initial studies, a dose in the range of 10-30 mg/kg daily is a reasonable starting point.

Q3: How should I formulate this compound for in vivo administration?

A3: this compound is typically formulated for subcutaneous or intraperitoneal injection. A common formulation involves using a combination of solvents to ensure solubility and bioavailability. One suggested formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[7] Another reported vehicle consists of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O.[8] It is critical to prepare the solution by adding the solvents sequentially and ensuring the solution is clear before adding the next component. The final formulation should be used immediately.[8]

Q4: How can I confirm that this compound is active in my in vivo model?

A4: Pharmacodynamic (PD) markers should be assessed in tumor tissue to confirm target engagement and degradation. After a few days of treatment, you can measure the levels of BET proteins (specifically BRD4) and the downstream effector c-MYC.[9] Daily subcutaneous injections of 10 mg/kg this compound for 3 days in a 22Rv1 tumor xenograft model resulted in a 37% downregulation of BRD4 and a 76% reduction in c-MYC levels in the tumor tissue.[9][10]

Troubleshooting Guide

Q5: I am not observing the expected tumor growth inhibition or regression. What are some potential issues?

A5: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:

  • Dose and Schedule: The dose may be insufficient for your specific model. A dose-escalation study may be necessary to find the optimal therapeutic concentration.[11] Intermittent dosing schedules have also been shown to be effective and could be explored.[4][6]

  • Formulation and Administration: Improper formulation can lead to poor solubility and reduced bioavailability. Ensure the formulation is prepared correctly and administered immediately.[8] Confirm the accuracy of your subcutaneous or intraperitoneal injection technique.

  • Target Engagement: Verify that this compound is reaching the tumor and degrading its target. Perform a pharmacodynamic study to measure BRD4 and c-MYC levels in the tumor tissue post-treatment.[9]

  • The "Hook Effect": At very high concentrations, PROTACs can exhibit reduced efficacy due to the formation of binary complexes (PROTAC-Target or PROTAC-E3 Ligase) instead of the productive ternary complex (Target-PROTAC-E3 Ligase).[11] If you are using very high doses, consider testing a lower dose range.

  • Model Resistance: The specific tumor model may have intrinsic or acquired resistance mechanisms. For example, some hepatocellular carcinoma (HCC) cells may develop resistance to this compound through the activation of MEK/ERK and p38 kinases.[2]

Q6: Are there any known in vivo toxicities associated with this compound?

A6: In preclinical studies with HCC xenografts, this compound treatment did not cause a significant alteration in the body weight of the mice, suggesting good tolerability at effective doses.[2] However, it is always crucial to include a vehicle-only control group and monitor animal body weight and general health as indicators of potential toxicity.[11]

Data Summary

Table 1: Summary of In Vivo Efficacy Studies with this compound

Animal ModelTumor TypeDoseAdministration RouteDosing ScheduleOutcomeReference
Nu/Nu Mice22Rv1 (CRPC)10 mg/kgSubcutaneousDailyDose-dependent tumor growth inhibition[4][9]
Nu/Nu Mice22Rv1 (CRPC)30 mg/kgSubcutaneousDailyTumor Regression[4][6]
CB17 SCID MiceVCaP (CRPC)30 mg/kgSubcutaneousIntermittent (3x/week)Tumor Growth Inhibition[4][6]
Nude MiceHepG2 (HCC)20 mg/kgSubcutaneousEvery other dayReduced tumor volume and weight[7]

Table 2: Pharmacokinetic and Pharmacodynamic Profile of this compound in Mice

ParameterValueConditionsReference
Pharmacokinetics
Plasma Concentration>100 nM for 8-12 hoursSingle 10 mg/kg subcutaneous dose[4][6][9]
8-hr Plasma Concentration1,200 ± 230 nM14 days of 10 mg/kg daily subcutaneous dosing[6][9]
Pharmacodynamics
BRD4 Degradation37% reduction in tumor10 mg/kg daily SC for 3 days (22Rv1 model)[9][10]
c-MYC Suppression76% reduction in tumor10 mg/kg daily SC for 3 days (22Rv1 model)[9][10]
c-MYC Suppression>80% knockdown in tumor10 mg/kg daily SC for 14 days (22Rv1 model)[9]

Experimental Protocols

Protocol 1: this compound Formulation for In Vivo Studies

  • Materials: this compound powder, DMSO (Dimethyl sulfoxide), PEG300 (Polyethylene glycol 300), Tween 80, Saline (0.9% NaCl).

  • Procedure (for a 2 mg/mL solution): [7]

    • Calculate the required amount of each component for your final volume. The final solvent ratio will be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.

    • In a sterile tube, dissolve the this compound powder in the calculated volume of DMSO. Vortex or sonicate briefly to ensure it is fully dissolved.

    • Sequentially add the PEG300. Mix thoroughly until the solution is clear.

    • Add the Tween 80 and mix again until the solution is clear.

    • Finally, add the saline to reach the final volume. Mix thoroughly.

    • The solution should be used immediately for injection. Do not store the final formulation.

Protocol 2: In Vivo Efficacy Study in a Mouse Xenograft Model

  • Animal Model: Immunodeficient mice (e.g., Nu/Nu or NOD-SCID).[6][11]

  • Procedure:

    • Implant tumor cells (e.g., 5 x 10^6 22Rv1 cells in Matrigel) subcutaneously into the flank of each mouse.[6]

    • Allow tumors to establish and reach a predetermined size (e.g., 100-150 mm³).

    • Randomize mice into treatment groups (e.g., Vehicle control, this compound 10 mg/kg, this compound 30 mg/kg).

    • Prepare the this compound formulation and vehicle control fresh each day.

    • Administer the compound to the respective groups via the chosen route (e.g., subcutaneous injection) at the predetermined schedule (e.g., once daily).[6]

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor animal body weight and overall health throughout the study as an indicator of toxicity.[11]

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and pharmacodynamic analysis.

Protocol 3: Western Blot Analysis for Target Degradation

  • Procedure:

    • Excise tumors from mice at a specified time point after the final dose (e.g., 8 hours).[9]

    • Snap-freeze tumors in liquid nitrogen and store at -80°C.

    • Homogenize the tumor tissue and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Perform SDS-PAGE to separate proteins by size.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against BRD4, c-MYC, and a loading control (e.g., GAPDH or β-actin).

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensity to determine the percentage of protein degradation relative to the vehicle control group.

Visualizations

ARV771_Mechanism_of_Action cluster_cell Cancer Cell cluster_ternary Ternary Complex Formation cluster_downstream Downstream Effects ARV771 This compound Ternary BET-ARV771-VHL ARV771->Ternary Binds BET BET Protein (BRD2/3/4) BET->Ternary Binds Proteasome Proteasome BET->Proteasome Targeted for Degradation cMYC c-MYC & AR Signaling Downregulation BET->cMYC Suppression of Transcription VHL VHL E3 Ligase VHL->Ternary Recruited Ternary->BET Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome->Degraded_BET Degrades Apoptosis Tumor Cell Apoptosis cMYC->Apoptosis

This compound PROTAC Mechanism of Action.

InVivo_Workflow cluster_prep Preparation cluster_treatment Treatment & Monitoring cluster_analysis Analysis Start Start: Tumor Cell Implantation Tumor_Growth Tumor Growth (e.g., to 100-150 mm³) Start->Tumor_Growth Randomize Randomize Mice into Groups Tumor_Growth->Randomize Formulate Prepare Vehicle & This compound Formulation Randomize->Formulate Dosing Daily Dosing (e.g., Subcutaneous) Formulate->Dosing Monitor Monitor Tumor Volume & Body Weight (2-3x/week) Dosing->Monitor Decision End of Study? Monitor->Decision Decision->Dosing No Harvest Harvest Tumors & Plasma Decision->Harvest Yes PD_Analysis Pharmacodynamic Analysis (Western Blot for BRD4/c-MYC) Harvest->PD_Analysis Efficacy_Analysis Efficacy Analysis (Tumor Growth Inhibition) Harvest->Efficacy_Analysis

Experimental workflow for an in vivo efficacy study.

Troubleshooting_Flowchart Start Issue: Suboptimal In Vivo Efficacy Check_Formulation Is formulation clear & prepared fresh daily? Start->Check_Formulation Check_Dose Is the dose optimal? Check_Formulation->Check_Dose Yes Fix_Formulation Action: Remake formulation carefully. Ensure complete dissolution. Check_Formulation->Fix_Formulation No Check_PD Is target (BRD4) being degraded in the tumor? Check_Dose->Check_PD Yes Fix_Dose Action: Perform dose-titration study (e.g., 10-50 mg/kg). Consider 'hook effect' if dose is very high. Check_Dose->Fix_Dose No Consider_Resistance Potential Issue: Model has intrinsic resistance. Investigate resistance pathways (e.g., MEK/ERK). Check_PD->Consider_Resistance No Efficacy_Expected Efficacy should be observed. Continue study. Check_PD->Efficacy_Expected Yes Fix_Formulation->Check_Formulation Fix_Dose->Check_Dose Fix_PD Action: Check PK/PD at earlier timepoints. Verify administration technique. Fix_PD->Check_PD

A logical workflow for troubleshooting efficacy issues.

References

Arv-771 solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ARV-771, focusing on its solubility challenges in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a Proteolysis-Targeting Chimera (PROTAC) designed for targeted protein degradation.[1][2] It functions by binding to both a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome. Specifically, this compound targets the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4) for degradation by recruiting the von Hippel-Lindau (VHL) E3 ligase.[1][2][3] This leads to the suppression of downstream signaling pathways, such as those regulated by c-MYC and the androgen receptor (AR), making it a compound of interest in cancer research, particularly for castration-resistant prostate cancer (CRPC).[2][4][5]

Q2: What are the general solubility properties of this compound?

This compound is a crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and ethanol.[1][6] However, it is sparingly soluble in aqueous buffers.[1] This low aqueous solubility is a critical factor to consider when preparing solutions for in vitro and cell-based assays.

Troubleshooting Guide: this compound Solubility Issues

This guide addresses common problems encountered when preparing this compound solutions in aqueous buffers for experimental use.

Problem: Precipitation is observed when diluting a DMSO stock of this compound into aqueous buffer or cell culture media.

Cause: This is the most common issue and is due to the low aqueous solubility of this compound. When a concentrated stock in an organic solvent is diluted into an aqueous environment, the concentration of this compound may exceed its solubility limit, causing it to precipitate out of solution.

Solutions:

  • Optimize the Dilution Method:

    • Instead of adding the this compound stock solution directly to the full volume of the aqueous buffer, try a stepwise dilution. Pre-dilute the stock in a smaller volume of the buffer or serum-containing media first, ensuring rapid mixing, before adding it to the final volume. The proteins in serum may help stabilize the compound.

    • For cell culture experiments, it is crucial to keep the final concentration of the organic solvent (e.g., DMSO) low enough to not be toxic to the cells, typically below 0.5%.

  • Determine the Maximum Soluble Concentration:

    • Perform a solubility test to find the maximum working concentration of this compound in your specific aqueous buffer or cell culture medium. This can be done by preparing a dilution series and visually inspecting for precipitation under a microscope after incubation under experimental conditions (e.g., 37°C, 5% CO2).

  • Utilize a Co-solvent System:

    • For in vivo studies or specific in vitro assays, a co-solvent system may be necessary. A common formulation involves a mixture of DMSO, PEG300, Tween 80, and saline.[7][8]

Problem: Inconsistent experimental results with this compound.

Cause: Inconsistent results can often be traced back to incomplete dissolution or precipitation of this compound, leading to an actual concentration that is lower and more variable than the intended concentration.

Solutions:

  • Ensure Complete Initial Dissolution:

    • When preparing the initial stock solution in an organic solvent, ensure that the this compound is completely dissolved. Sonication may be recommended to aid dissolution.[7]

    • Use fresh, high-quality organic solvents, as absorbed moisture can reduce the solubility of the compound.[8][9]

  • Prepare Fresh Dilutions:

    • It is not recommended to store aqueous solutions of this compound for more than one day due to its limited stability and potential for precipitation over time.[1] Prepare fresh dilutions from a concentrated stock solution for each experiment.

  • Proper Storage of Stock Solutions:

    • Store the solid compound at -20°C for long-term stability (≥ 4 years).[1][6]

    • Store concentrated stock solutions in an appropriate organic solvent at -80°C for up to 1 year.[8] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[8]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventApproximate Solubility (mg/mL)Approximate Molar Concentration (mM)
DMSO15 - 10015.2 - 101.4
DMF2020.3
Ethanol1010.1

Note: The molecular weight of this compound is 986.6 g/mol .[1] Solubility values can vary between suppliers.[1][6][8][9][10]

Table 2: Solubility of this compound in an Aqueous Buffer System

Solvent SystemApproximate Solubility (mg/mL)Approximate Molar Concentration (µM)
1:6 solution of DMF:PBS (pH 7.2)0.14141.9

[1][6]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO

  • Materials:

    • This compound (crystalline solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Weigh the desired amount of this compound solid in a sterile tube.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex or sonicate the solution until the this compound is completely dissolved. Visually inspect for any remaining solid particles.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C.

Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium

  • Materials:

    • Concentrated this compound stock solution (e.g., 10 mM in DMSO)

    • Pre-warmed cell culture medium (with or without serum)

    • Sterile tubes

  • Procedure:

    • Calculate the volume of the this compound stock solution needed to achieve the final desired concentration in your experiment.

    • In a sterile tube, perform a serial dilution of the concentrated stock solution with the cell culture medium to reach the final concentration. For example, to prepare a 1 µM working solution from a 10 mM stock, you can first dilute the stock 1:100 in medium to get a 100 µM intermediate solution, and then dilute this intermediate solution 1:100 to get the final 1 µM solution.

    • Ensure the final concentration of DMSO in the cell culture medium is below the toxic level for your cells (typically ≤ 0.5%).

    • Vortex the working solution gently before adding it to your cell culture.

    • Use the freshly prepared working solution immediately.

Visualizations

ARV771_Mechanism cluster_PROTAC This compound (PROTAC) cluster_Cellular_Machinery Cellular Machinery ARV771 This compound BET_ligand BET-binding moiety ARV771->BET_ligand binds to VHL_ligand VHL-binding moiety ARV771->VHL_ligand binds to BET BET Protein (BRD2/3/4) BET_ligand->BET recruits VHL VHL E3 Ligase VHL_ligand->VHL recruits Proteasome Proteasome BET->Proteasome targeted for degradation Ub Ubiquitin VHL->Ub transfers Ub->BET polyubiquitinates Amino_Acids Amino Acids Proteasome->Amino_Acids degrades into

Caption: Mechanism of action of this compound as a PROTAC.

ARV771_Workflow cluster_Preparation Solution Preparation cluster_Dilution Working Solution Preparation cluster_Troubleshooting Troubleshooting Start This compound (Solid) Dissolve Dissolve in Organic Solvent (e.g., DMSO) Start->Dissolve Stock Concentrated Stock Solution Dissolve->Stock Dilute Dilute in Aqueous Buffer Stock->Dilute Working Working Solution Dilute->Working Precipitation Precipitation? Dilute->Precipitation Yes Yes Precipitation->Yes If Yes No No Precipitation->No If No Optimize Optimize Yes->Optimize Optimize Dilution

Caption: Experimental workflow for preparing this compound solutions.

References

Arv-771 degradation and resynthesis kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving ARV-771, a potent proteolysis-targeting chimera (PROTAC) for BET protein degradation.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with this compound.

Question: Why am I not observing degradation of BET proteins (BRD2, BRD3, BRD4) after this compound treatment?

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Incorrect this compound Concentration The half-maximal degradation concentration (DC50) for this compound is reported to be less than 5 nM in several cancer cell lines.[1][2][3][4] Ensure you are using a concentration within the effective range. Perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Insufficient Treatment Time While this compound can induce rapid degradation, the optimal time may vary between cell types. A time-course experiment (e.g., 2, 4, 8, 16, 24 hours) is recommended to identify the point of maximal degradation.[5][6]
Cell Line Insensitivity The expression levels of the VHL E3 ligase are crucial for this compound's mechanism of action.[7][8] Confirm that your cell line expresses sufficient levels of VHL. If VHL levels are low, consider using a different cell line or a PROTAC that utilizes a different E3 ligase.
Proteasome Inhibition The degradation of BET proteins by this compound is dependent on the proteasome. Co-treatment with a proteasome inhibitor like carfilzomib (B1684676) or MG132 should block this compound-mediated degradation, which can serve as a control to confirm the mechanism.[5][9]
Reagent Quality Ensure the this compound compound is of high purity (≥98%) and has been stored correctly at -20°C to maintain its activity.[8]
Experimental Technique (Western Blot) Optimize your Western blot protocol. Ensure complete protein transfer and use validated antibodies for BRD2, BRD3, and BRD4. Use a reliable loading control to normalize your results.

Question: I am observing high variability in my experimental results with this compound. What could be the cause?

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inconsistent Cell Culture Conditions Maintain consistent cell density, passage number, and growth conditions across experiments. Fluctuations in these parameters can affect cellular responses to treatment.
Inaccurate Drug Dilutions This compound is potent at low nanomolar concentrations. Prepare fresh serial dilutions from a validated stock solution for each experiment to ensure accuracy.[2]
"Hook Effect" At very high concentrations, PROTACs can exhibit a "hook effect," where the formation of the ternary complex (PROTAC-Target-E3 Ligase) is impaired, leading to reduced degradation. If you observe decreased efficacy at higher concentrations, this might be the cause. Perform a wide-range dose-response curve to identify the optimal concentration range.[5]
Timing of Sample Collection The kinetics of degradation and resynthesis can be dynamic. Ensure that you are collecting samples at consistent time points across all experimental replicates.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the use of this compound.

1. What is the mechanism of action of this compound?

This compound is a PROTAC that induces the degradation of BET (Bromodomain and Extra-Terminal) proteins, specifically BRD2, BRD3, and BRD4.[1][7][10] It functions as a heterobifunctional molecule, with one end binding to the BET protein and the other end recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[8] This proximity leads to the ubiquitination of the BET protein, marking it for degradation by the proteasome.[4]

2. What are the expected downstream effects of this compound treatment?

The degradation of BET proteins by this compound leads to several downstream effects, including:

  • Suppression of c-MYC: this compound treatment results in the depletion of the oncoprotein c-MYC, a downstream effector of BET proteins, with an IC50 of less than 1 nM in some cancer cell lines.[1][3]

  • Induction of Apoptosis: this compound has been shown to induce apoptosis in cancer cells, as evidenced by caspase activation and PARP cleavage.[3][5][11]

  • Suppression of Androgen Receptor (AR) Signaling: In models of castration-resistant prostate cancer (CRPC), this compound can suppress AR signaling and reduce the levels of both full-length AR and AR splice variants.[1][10]

3. How can I measure the degradation kinetics of BET proteins induced by this compound?

To measure the degradation kinetics, you can perform a time-course experiment. Treat your cells with a fixed concentration of this compound and harvest cell lysates at various time points (e.g., 0, 1, 2, 4, 8, 16, 24 hours). Analyze the levels of BRD2, BRD3, and BRD4 at each time point using Western blotting or quantitative proteomics. The rate of degradation can be determined by plotting the protein levels against time.

4. How can I study the resynthesis kinetics of BET proteins after this compound washout?

To study resynthesis kinetics, you can perform a washout experiment.

  • Treat cells with this compound for a duration sufficient to achieve maximal degradation.

  • Remove the this compound-containing medium and wash the cells thoroughly with fresh medium.

  • Incubate the cells in fresh medium and collect samples at various time points post-washout (e.g., 0, 4, 8, 12, 24, 48 hours).

  • Analyze the levels of BET proteins at each time point to monitor their reappearance.

5. Are there any known off-target effects of this compound?

While this compound is designed to be a selective BET degrader, some studies have investigated its broader proteomic effects. One study in hepatocellular carcinoma cells suggested limited off-target effects that may contribute to cell cycle arrest and apoptosis.[12] As with any small molecule, the potential for off-target effects should be considered, and appropriate controls should be included in experiments.

Quantitative Data Summary

The following tables summarize the reported quantitative data for this compound's activity in various cancer cell lines.

Table 1: Degradation and Inhibitory Potency of this compound

ParameterCell Line(s)ValueReference(s)
DC50 (BET Degradation) 22Rv1, VCaP, LnCaP95 (CRPC)< 5 nM[1][3][4]
DC50 (BET Degradation) Generic< 1 nM[8][13]
IC50 (c-MYC Depletion) 22Rv1 (CRPC)< 1 nM[1][3]
IC50 (Antiproliferative) A5490.64 µM / 603 nM[2]

Table 2: In Vivo Efficacy of this compound

Animal ModelDosingOutcomeReference(s)
22Rv1 Tumor Xenografts10 mg/kg daily, s.c. (3 days)37% BRD4 downregulation, 76% c-MYC downregulation[6][14]
22Rv1 Tumor Xenografts10 mg/kg daily, s.c. (14 days)>80% knockdown of BRD4 and c-MYC[14]
VCaP Tumor XenograftsIntermittent dosing60% tumor growth inhibition[6]

Experimental Protocols

Protocol 1: Western Blotting for BET Protein Degradation

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations and denature the samples by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system. Quantify band intensities using densitometry software.

Protocol 2: Cell Viability Assay (e.g., MTT/MTS)

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Treat the cells with a serial dilution of this compound or vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 72 hours).

  • Reagent Addition: Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[15]

Visualizations

ARV_771_Mechanism_of_Action cluster_cell Cell cluster_ternary Ternary Complex ARV771 This compound ARV771_bound This compound BET BET Protein (BRD2/3/4) BET_bound BET Protein VHL VHL E3 Ligase VHL_bound VHL ARV771_bound->VHL_bound BET_bound->ARV771_bound Ub Ubiquitin Proteasome Proteasome Ub->Proteasome Targeting Degraded_BET Degraded BET Peptides Proteasome->Degraded_BET Degradation cluster_ternary cluster_ternary cluster_ternary->Ub Ubiquitination

Caption: Mechanism of action of this compound.

Degradation_Resynthesis_Workflow cluster_degradation Degradation Kinetics cluster_resynthesis Resynthesis Kinetics d_start Treat cells with This compound d_time Collect samples at various time points (0, 1, 2, 4, 8, 16, 24h) d_start->d_time d_analyze Analyze BET protein levels (Western Blot) d_time->d_analyze d_plot Plot protein levels vs. time d_analyze->d_plot r_start Treat cells with this compound (to maximal degradation) r_washout Washout this compound r_start->r_washout r_time Collect samples at various time points (0, 4, 8, 12, 24, 48h) r_washout->r_time r_analyze Analyze BET protein levels (Western Blot) r_time->r_analyze r_plot Plot protein levels vs. time post-washout r_analyze->r_plot

Caption: Experimental workflow for degradation and resynthesis kinetics.

References

How to assess Arv-771-induced ubiquitination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing ARV-771-induced ubiquitination. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a Proteolysis Targeting Chimera (PROTAC), a small molecule designed to induce the degradation of specific target proteins.[1][2] It is a pan-BET degrader, meaning it targets the Bromodomain and Extra-Terminal (BET) family of proteins: BRD2, BRD3, and BRD4.[1][2][3] this compound functions by simultaneously binding to a BET protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3][4][5] This brings the BET protein into close proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[6][7]

Q2: How can I confirm that this compound is inducing the degradation of BET proteins in my cells?

The most common method to confirm protein degradation is through Western blotting.[2][8] By treating your cells with varying concentrations of this compound for a specific duration (e.g., 4-24 hours), you can observe a dose-dependent decrease in the protein levels of BRD2, BRD3, and BRD4 compared to a vehicle-treated control (e.g., DMSO).[2][8] A loading control, such as GAPDH or β-actin, should be used to ensure equal protein loading.[8]

Q3: How do I demonstrate that the degradation is dependent on the ubiquitin-proteasome system?

To confirm that the degradation is proteasome-dependent, you can co-treat your cells with this compound and a proteasome inhibitor, such as MG132 or carfilzomib.[5][9] If this compound's effect is mediated by the proteasome, the inhibitor will block the degradation of BET proteins, and you will observe a rescue of their protein levels in your Western blot analysis.[5]

Q4: How can I show that this compound's activity is dependent on the VHL E3 ligase?

To demonstrate VHL-dependency, you can perform a competition experiment by co-treating cells with this compound and an excess of a VHL ligand.[5] The VHL ligand will compete with this compound for binding to the VHL E3 ligase, thereby preventing the formation of the ternary complex and subsequent degradation of BET proteins. This will result in a rescue of BET protein levels.[5][10]

Q5: What is the "hook effect" and how can I avoid it in my experiments?

The "hook effect" is a phenomenon where at very high concentrations of a PROTAC, the degradation of the target protein is paradoxically reduced.[6] This is because the PROTAC forms binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[6] To avoid this, it is crucial to perform a dose-response experiment with a wide range of this compound concentrations to identify the optimal concentration for maximal degradation.[6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No degradation of BET proteins is observed. 1. Poor cell permeability of this compound. 2. Low expression of VHL E3 ligase in the cell line. 3. Inefficient ternary complex formation. 4. This compound instability in culture media. 1. Ensure proper dissolution of this compound in a suitable solvent like DMSO. Consider modifying the linker to improve physicochemical properties if synthesizing analogs. 2. Confirm VHL expression in your cell line via Western blot or qPCR. 3. Use biophysical assays like TR-FRET to confirm ternary complex formation. 4. Assess the stability of this compound in your specific cell culture media over the experimental time course.
High variability between experimental replicates. 1. Inconsistent cell seeding density or cell health. 2. Inaccurate drug concentration due to pipetting errors. 1. Standardize cell culture conditions, including passage number and confluency at the time of treatment. 2. Prepare fresh serial dilutions of this compound for each experiment and use calibrated pipettes.
Observing the "hook effect" (decreased degradation at high concentrations). Formation of non-productive binary complexes at high this compound concentrations. Perform a wide dose-response curve to identify the optimal concentration range for degradation. Test lower concentrations (in the nanomolar to low micromolar range) to find the peak of the bell-shaped degradation curve. [6]
Difficulty detecting ubiquitinated BRD4. Ubiquitinated proteins are rapidly degraded. Pre-treat cells with a proteasome inhibitor (e.g., MG132) for 1-2 hours before and during this compound treatment to allow for the accumulation of ubiquitinated BRD4. [5]

Quantitative Data

Table 1: this compound Degradation Efficiency (DC50) in Various Cancer Cell Lines

PROTACE3 Ligase RecruitedTarget ProteinCell Line(s)DC50Reference(s)
This compoundVHLBRD2/3/4Castration-Resistant Prostate Cancer (CRPC)< 1 nM, < 5 nM[4][5][8][11]
This compoundVHLBRD2/3/4HepG2 and Hep3B (Hepatocellular Carcinoma)Degradation observed at 0.1 µM[2]

DC50: Half-maximal degradation concentration.

Experimental Protocols

Protocol 1: Western Blotting for BET Protein Degradation

This protocol details the steps to assess the degradation of BRD2, BRD3, and BRD4 proteins in cells treated with this compound.

Materials:

  • Cell line of interest

  • Complete growth medium

  • This compound stock solution (in DMSO)

  • Proteasome inhibitor (e.g., MG132) (optional)

  • VHL ligand (optional)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Primary antibodies: anti-BRD2, anti-BRD3, anti-BRD4, and a loading control (e.g., anti-GAPDH, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for the desired time period (typically 4-24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with the primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and visualize the protein bands using an ECL detection system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band intensity.

Protocol 2: Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation

This protocol is to determine the interaction between BRD4 and VHL in the presence of this compound.

Materials:

  • Cells treated with this compound or DMSO

  • Co-IP lysis buffer

  • Anti-BRD4 antibody or anti-VHL antibody for immunoprecipitation

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • Primary antibodies: anti-BRD4, anti-VHL

Procedure:

  • Cell Lysis: Lyse treated cells with Co-IP lysis buffer.

  • Pre-clearing: Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

  • Immunoprecipitation: Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.

  • Bead Incubation: Add protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with wash buffer to remove non-specific binding.

  • Elution: Elute the protein complexes from the beads using elution buffer.

  • Western Blotting: Analyze the eluted samples by Western blotting using antibodies against BRD4 and VHL. An increased interaction between BRD4 and VHL should be observed in the this compound treated sample.

Protocol 3: In-Cell Ubiquitination Assay (NanoBRET™)

This protocol provides a method to directly measure the ubiquitination of a target protein in live cells.

Materials:

  • Cells co-expressing the target protein fused to NanoLuc® luciferase (donor) and HaloTag®-ubiquitin (acceptor)

  • This compound

  • NanoBRET™ Nano-Glo® Detection System

Procedure:

  • Cell Plating: Plate the engineered cells in a white, opaque 96- or 384-well plate.

  • Treatment: Treat the cells with a serial dilution of this compound.

  • Reagent Addition: Add the NanoBRET™ Nano-Glo® substrate and HaloTag® 618 ligand to the wells.

  • Measurement: Measure the donor emission (460nm) and acceptor emission (618nm) using a luminometer equipped with the appropriate filters.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). An increase in the ratio indicates an increase in ubiquitination.

Visualizations

ARV_771_Mechanism cluster_0 This compound Mediated Degradation cluster_1 Ubiquitin-Proteasome System ARV771 This compound Ternary_Complex Ternary Complex (BRD4-ARV771-VHL) ARV771->Ternary_Complex Binds BRD4 BET Protein (BRD2/3/4) BRD4->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Binds Ub_BRD4 Ubiquitinated BET Protein Ternary_Complex->Ub_BRD4 Ubiquitination Ub Ubiquitin Ub->Ub_BRD4 Proteasome 26S Proteasome Ub_BRD4->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of this compound induced BET protein degradation.

Western_Blot_Workflow start Seed Cells treat Treat with this compound (Dose Response) start->treat lyse Cell Lysis and Protein Quantification treat->lyse sds_page SDS-PAGE and Membrane Transfer lyse->sds_page probing Antibody Probing (Anti-BRD4 & Loading Control) sds_page->probing detection Chemiluminescent Detection probing->detection analysis Densitometry Analysis (Normalize to Control) detection->analysis end Determine DC50 analysis->end

References

ARV-771 Technical Support Center: Non-Cancerous Cell Line Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the toxicity of ARV-771 in non-cancerous cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a Proteolysis Targeting Chimera (PROTAC) designed to target Bromodomain and Extra-Terminal (BET) proteins (BRD2, BRD3, and BRD4) for degradation.[1][2] It is a heterobifunctional molecule that consists of a ligand that binds to BET proteins and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3] This proximity induces the ubiquitination of BET proteins, marking them for degradation by the proteasome.[1] By degrading BET proteins, this compound disrupts their function in regulating gene transcription, which can affect cell proliferation, and survival.[2][4][5]

Q2: Does this compound exhibit toxicity in non-cancerous cell lines?

A2: Yes, studies have shown that this compound can exhibit cytotoxic effects in non-cancerous cell lines, though often at higher concentrations than those required for efficacy in cancer cells. The toxicity is generally considered an "on-target, off-tissue" effect, meaning it is due to the degradation of BET proteins which are also essential for the normal function of healthy cells.[6][7]

Q3: What are the typical IC50 values for this compound in non-cancerous cell lines?

A3: The half-maximal inhibitory concentration (IC50) values for this compound can vary depending on the specific non-cancerous cell line and the assay conditions. Below is a summary of reported IC50 values.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Non-Cancerous Cell Lines

Cell LineCell TypeIC50 (µM)Reference
HFF-1Human Foreskin Fibroblast1.1[8]
HK2Human Kidney Epithelial0.166[8]
3T3Mouse Fibroblast0.210[8]
MCF10AHuman Breast Epithelial>10 (for folate-ARV-771)[8]

Note: The study on MCF10A cells used a modified version, folate-ARV-771, which was designed to be less efficient in normal cells. The IC50 for the parent this compound in this cell line was not explicitly stated but is implied to be lower than that of the folate-conjugated version.

Troubleshooting Guides

Issue 1: High cytotoxicity observed in non-cancerous control cell lines at expected therapeutic concentrations.

  • Possible Cause 1: Cell line sensitivity. Non-cancerous cell lines have varying dependencies on BET proteins for their proliferation and survival. Some normal cell types may be inherently more sensitive to BET protein degradation.

    • Troubleshooting Tip: Review the literature for the specific BET protein dependency of your chosen non-cancerous cell line. Consider using a cell line reported to be less sensitive to BET inhibition or degradation as a negative control.

  • Possible Cause 2: Off-target effects. Although designed to be specific, at higher concentrations, off-target effects can contribute to cytotoxicity.

    • Troubleshooting Tip: Perform a dose-response curve to determine the lowest effective concentration in your cancer cell line of interest and use this as a benchmark for your non-cancerous controls. Consider using a negative control compound that is structurally similar to this compound but does not bind to BET proteins or the E3 ligase.

  • Possible Cause 3: Experimental variability. Inconsistent cell seeding densities or variations in reagent concentrations can lead to skewed cytotoxicity results.

    • Troubleshooting Tip: Ensure consistent cell seeding and perform serial dilutions of this compound accurately. Include vehicle-only (e.g., DMSO) controls to account for any solvent-induced toxicity.

Issue 2: Inconsistent results in cell viability assays.

  • Possible Cause 1: Assay type. Different cell viability assays measure different cellular parameters (e.g., metabolic activity, membrane integrity). The choice of assay can influence the results.

    • Troubleshooting Tip: Use at least two different types of viability assays to confirm your findings. For example, combine a metabolic assay (e.g., MTT, MTS) with a dye exclusion assay (e.g., Trypan Blue) or a membrane integrity assay (e.g., LDH release).

  • Possible Cause 2: Assay timing. The cytotoxic effects of this compound may be time-dependent.

    • Troubleshooting Tip: Perform a time-course experiment to determine the optimal endpoint for your cell viability assay (e.g., 24, 48, 72 hours post-treatment).

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the general steps for assessing the cytotoxicity of this compound in non-cancerous cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium. It is recommended to perform a 10-point dose curve with 1:3 serial dilutions.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only controls.

    • Incubate for the desired treatment period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Visualizations

Signaling Pathway

ARV771_Mechanism cluster_cell Cell cluster_nucleus Nucleus ARV771 This compound Ternary_Complex Ternary Complex (BET-ARV771-VHL) ARV771->Ternary_Complex Binds BET BET Proteins (BRD2, BRD3, BRD4) BET->Ternary_Complex Binds DNA DNA BET->DNA Binds to acetylated histones Transcription Gene Transcription (e.g., cell cycle, apoptosis) BET->Transcription Promotes VHL VHL E3 Ligase VHL->Ternary_Complex Recruited Ub_BET Ubiquitinated BET Proteins Ternary_Complex->Ub_BET Induces Ubiquitin Ubiquitin Ubiquitin->Ub_BET Adds Proteasome Proteasome Ub_BET->Proteasome Targeted to Ub_BET->Transcription Inhibits (via degradation) Degraded_BET Degraded BET Fragments Proteasome->Degraded_BET Degrades DNA->Transcription Regulates

Caption: Mechanism of action of this compound.

Experimental Workflow

MTT_Assay_Workflow start Start seed_cells Seed non-cancerous cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with serial dilutions of this compound incubate1->treat_cells incubate2 Incubate for desired treatment period (e.g., 72h) treat_cells->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Solubilize formazan crystals incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data and determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for MTT cytotoxicity assay.

References

Overcoming resistance to Arv-771 in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ARV-771, a potent proteolysis-targeting chimera (PROTAC) for the degradation of BET (Bromodomain and Extra-Terminal) proteins. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and understand the mechanisms of action and potential resistance to this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a small-molecule pan-BET degrader. It is a PROTAC that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the BET proteins BRD2, BRD3, and BRD4, leading to their ubiquitination and subsequent degradation by the proteasome.[1][2] This degradation results in the suppression of downstream oncogenic signaling pathways, such as those driven by the androgen receptor (AR) and c-MYC.[3][4] Unlike traditional BET inhibitors that only block the bromodomain, this compound removes the entire protein, which can lead to a more profound and sustained biological effect.[3][5]

Q2: My cancer cells are developing resistance to this compound. What are the potential mechanisms?

Acquired resistance to this compound can occur through several mechanisms. A primary cause is the genomic alteration of the components of the E3 ligase machinery that this compound hijacks.[6]

  • Alterations in the VHL E3 Ligase Complex : Since this compound is a VHL-based PROTAC, resistance can arise from the depletion or mutation of core components of this complex, such as Cullin-2 (CUL2).[6][7]

  • Upregulation of Wnt/β-catenin Signaling : In some leukemia models, resistance to BET inhibitors has been linked to an increase in Wnt/β-catenin signaling.[8]

  • BRD4 Hyper-phosphorylation : Increased phosphorylation of BRD4 can contribute to resistance to BET inhibitors, potentially affecting PROTAC efficacy.[9]

  • Activation of Bypass Pathways : Cancer cells may develop resistance by activating alternative signaling pathways to compensate for the loss of BET proteins. For example, in hepatocellular carcinoma cells, activation of MEK/ERK and p38 kinases has been implicated in potential resistance to this compound.[2]

Q3: How can I confirm that this compound is degrading BET proteins in my cell line?

The most direct method is to measure the protein levels of BRD2, BRD3, and BRD4 via Western blot. A significant reduction in the protein levels of these targets after treatment with this compound confirms its degradation activity. It is also recommended to assess the levels of downstream target genes like c-MYC, which should also be suppressed.[3][4]

Q4: What is the difference in potency between this compound and traditional BET inhibitors like JQ1?

This compound, as a BET degrader, often demonstrates significantly higher potency in cellular assays compared to BET inhibitors like JQ1 or OTX015.[5] For instance, in castration-resistant prostate cancer (CRPC) cell lines, this compound has been shown to be 10- to 500-fold more potent at inhibiting cell proliferation than JQ1.[5][10] While BET inhibitors can have a cytostatic effect, this compound is more likely to induce apoptosis.[5][10]

Troubleshooting Guide

Issue 1: Reduced or No Degradation of BET Proteins

Possible Cause 1: Compromised VHL E3 Ligase Pathway Your cells may have acquired mutations or deletions in genes essential for the VHL E3 ligase complex, such as CUL2.[6][7]

  • Troubleshooting Steps:

    • Sequence Key Genes: Perform genomic sequencing of core E3 ligase components like VHL, CUL2, and RBX1 in your resistant cell line and compare to the parental line.

    • Assess Protein Expression: Use Western blot to check the protein levels of CUL2 and VHL in both sensitive and resistant cells. A loss of CUL2 protein has been specifically linked to this compound resistance.[6]

    • Rescue Experiment: If a deficiency is identified, attempt to rescue the phenotype by reintroducing the wild-type version of the depleted protein (e.g., via cDNA transfection) and re-assess sensitivity to this compound.[6]

Possible Cause 2: Drug Efflux While not the most commonly reported mechanism for BET inhibitor resistance, increased activity of drug efflux pumps could play a role.[8]

  • Troubleshooting Steps:

    • Co-treatment with Efflux Pump Inhibitors: Treat cells with this compound in the presence and absence of known ABC transporter inhibitors (e.g., verapamil (B1683045) for P-glycoprotein). A restored sensitivity would suggest the involvement of drug efflux.

    • Gene Expression Analysis: Use qPCR to measure the mRNA levels of common drug transporter genes (ABCB1, ABCC1, etc.) in resistant versus parental cells.

Issue 2: Cells Proliferate Despite BET Protein Degradation

Possible Cause 1: Activation of Compensatory Signaling Pathways The cancer cells may have activated bypass pathways to maintain proliferation and survival.

  • Troubleshooting Steps:

    • Pathway Analysis: Perform RNA-sequencing or proteomic analysis on parental and resistant cells (treated with this compound) to identify upregulated signaling pathways. Pathways such as Wnt/β-catenin or MEK/ERK have been implicated.[2][8]

    • Combination Therapy: Based on the pathway analysis, test combination therapies. For example, if the Wnt/β-catenin pathway is activated, co-treat with a Wnt inhibitor.[8] If MEK/ERK is activated, a MEK inhibitor could restore sensitivity.[2]

Possible Cause 2: Bromodomain-Independent Function of Residual BRD4 In some models of resistance to BET inhibitors, BRD4 has been shown to support transcription in a manner that is independent of its bromodomains, a mechanism that might not be fully overcome by degradation if a small amount of BRD4 remains.[9]

  • Troubleshooting Steps:

    • Confirm Degradation Levels: Ensure that BET protein degradation is near-complete via sensitive Western blotting.

    • Test Alternative Degraders: If available, test a PROTAC that utilizes a different E3 ligase (e.g., a CRBN-based degrader like ARV-825) to see if the resistance is specific to the VHL-mediated degradation pathway.[6]

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

ParameterCell LineValueReference
DC₅₀ (BET Degradation) 22Rv1, VCaP, LnCaP95<5 nM[1]
IC₅₀ (c-MYC Suppression) 22Rv1<1 nM[4]
IC₅₀ (Cell Proliferation) 22Rv14.7 nM[11]
IC₅₀ (Cell Proliferation) VCaP0.8 nM[11]
IC₅₀ (Cell Proliferation) LnCaP953.2 nM[11]

Table 2: Binding Affinity (Kd) of this compound for BET Bromodomains

Target BromodomainKd (nM)Reference
BRD2 (BD1) 34[12][13]
BRD2 (BD2) 4.7[12][13]
BRD3 (BD1) 8.3[12][13]
BRD3 (BD2) 7.6[12][13]
BRD4 (BD1) 9.6[12][13]
BRD4 (BD2) 7.6[12][13]

Experimental Protocols

Protocol 1: Western Blot for BET Protein Degradation
  • Cell Seeding: Plate cells (e.g., 22Rv1, VCaP) in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat cells with a dose-response of this compound (e.g., 0.1 nM to 100 nM) and a vehicle control (e.g., DMSO) for 16-24 hours.[3]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Protocol 2: Cell Proliferation Assay (e.g., CellTiter-Glo®)
  • Cell Seeding: Seed cells (e.g., 5,000 cells/well for 22Rv1) in a 96-well opaque-walled plate.[12]

  • Treatment: After 24 hours, treat cells with a serial dilution of this compound (e.g., 10-point, 1:3 dilution) for 72 hours.[12]

  • Assay: Allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Measurement: Mix the contents by orbital shaking for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Normalize the data to vehicle-treated controls and plot the dose-response curve to calculate the IC₅₀ value.

Visualizations

cluster_ARV771_Action This compound Mechanism of Action ARV771 This compound Ternary Ternary Complex (BET-ARV771-VHL) ARV771->Ternary BET BET Proteins (BRD2/3/4) BET->Ternary Proteasome Proteasome BET->Proteasome Targeted for Degradation VHL VHL E3 Ligase VHL->Ternary Ternary->BET Ubiquitination Ub Ubiquitin Degradation Degradation Proteasome->Degradation

Caption: Mechanism of this compound-mediated BET protein degradation.

cluster_Troubleshooting Troubleshooting Workflow for this compound Resistance Start Cells Develop Resistance to this compound CheckDegradation Q: Are BET proteins still degraded? Start->CheckDegradation NoDegradation A: No / Reduced Degradation CheckDegradation->NoDegradation No YesDegradation A: Yes, Degradation Occurs CheckDegradation->YesDegradation Yes CheckE3 Investigate VHL E3 Ligase Complex (e.g., CUL2 levels/mutations) NoDegradation->CheckE3 CheckBypass Investigate Bypass Signaling Pathways (e.g., RNA-seq, Proteomics) YesDegradation->CheckBypass

Caption: Logic diagram for troubleshooting this compound resistance.

cluster_Resistance_Pathways Potential Resistance and Combination Therapy Pathways ARV771 This compound BET_Deg BET Degradation ARV771->BET_Deg Apoptosis Tumor Cell Apoptosis BET_Deg->Apoptosis Resistance Resistance Resistance->ARV771 Blocks Effect Wnt Wnt/β-catenin Activation Wnt->Resistance MEK_ERK MEK/ERK Activation MEK_ERK->Resistance E3_Loss E3 Ligase Component Loss E3_Loss->Resistance Wnt_Inhibitor Wnt Inhibitor Wnt_Inhibitor->Wnt Inhibits MEK_Inhibitor MEK Inhibitor MEK_Inhibitor->MEK_ERK Inhibits

References

Technical Support Center: Arv-771 In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the BET degrader Arv-771. The focus is on improving its in vivo bioavailability and therapeutic efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the reported bioavailability of this compound when administered subcutaneously?

A1: The subcutaneous bioavailability of this compound in mice has been reported to be 100%.[1] A study by Raina et al. (2016) determined the pharmacokinetic parameters of this compound following both intravenous (i.v.) and subcutaneous (s.c.) administration.

Q2: I am observing lower than expected efficacy in my in vivo experiments after subcutaneous injection. What are some potential reasons?

A2: While the reported bioavailability is high, suboptimal efficacy can arise from several factors:

  • Formulation Issues: this compound has poor aqueous solubility.[2] Improper formulation can lead to precipitation at the injection site, reducing the amount of drug that reaches circulation. Ensure the vehicle maintains this compound in solution.

  • Metabolism: Rapid in vivo metabolism can clear the drug before it reaches the target tissue in sufficient concentrations.

  • Dosing Regimen: The dosing frequency and concentration may not be optimal for your specific animal model and tumor type.

  • Drug Stability: Ensure the stock solutions and final formulations are prepared fresh and handled correctly to prevent degradation.

Q3: Are there any established formulation strategies to improve the delivery and efficacy of this compound?

A3: Yes, advanced drug delivery systems have been explored to enhance the therapeutic window of this compound. These include:

  • Redox-Responsive Polymeric Nanoparticles: These nanoparticles can encapsulate this compound and release it in response to the higher glutathione (B108866) levels often found in the tumor microenvironment.[3] This strategy aims to increase intracellular accumulation and targeted protein degradation.[3]

  • Pre-fused PROTACs with Lipid-like Nanoparticles: This approach involves pre-complexing this compound with its E3 ligase ligand (VHL) and then encapsulating this complex in lipid-like nanoparticles.[3][4] This method has been shown to accelerate and enhance the degradation of the target protein, BRD4.[3][4]

Q4: What is the mechanism of action for this compound?

A4: this compound is a Proteolysis-Targeting Chimera (PROTAC). It is a hetero-bifunctional molecule that brings together a target protein (BRD2, BRD3, and BRD4) and an E3 ubiquitin ligase (VHL).[1] This proximity facilitates the ubiquitination of the BET proteins, marking them for degradation by the proteasome.[1]

Troubleshooting Guides

Issue: Poor Solubility of this compound During Formulation Preparation
  • Observation: this compound precipitates out of solution when preparing formulations for in vivo studies.

  • Possible Cause: this compound is poorly soluble in aqueous solutions.[2] The chosen vehicle may not have sufficient solubilizing capacity.

  • Troubleshooting Steps:

    • Use a Co-solvent System: A commonly used vehicle for subcutaneous administration of this compound is a mixture of DMSO, PEG300, Tween 80, and saline.[5] A typical formulation might be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[5]

    • Sonication: Gentle sonication can aid in the dissolution of this compound in the formulation vehicle.[5]

    • Prepare Fresh: Always prepare the formulation immediately before use to minimize the risk of precipitation over time.

Issue: Inconsistent Pharmacokinetic (PK) Profile in Animal Studies
  • Observation: High variability in plasma concentrations of this compound is observed between animals in the same cohort.

  • Possible Cause: Inconsistent administration technique or formulation instability.

  • Troubleshooting Steps:

    • Standardize Injection Technique: Ensure a consistent subcutaneous injection technique, including injection volume and location, across all animals.

    • Verify Formulation Homogeneity: Ensure the dosing solution is homogenous and that this compound has not precipitated. Gently mix the solution before each injection.

    • Evaluate Vehicle Effects: The chosen vehicle can influence the absorption rate. Ensure the vehicle itself is not causing irritation or adverse reactions at the injection site.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Mice

ParameterIntravenous (1 mg/kg)Subcutaneous (10 mg/kg)
Cmax 0.44 µM1.73 µM
Tmax -1.0 h
AUC 0.70 µM·h7.3 µM·h
Bioavailability (F) -100%
Clearance (CL) 2.39 L/h/kg-
Volume of Distribution (Vss) 5.28 L/kg-

Data from Raina et al., PNAS, 2016.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Subcutaneous Injection

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween 80, sterile

  • Saline (0.9% NaCl), sterile

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 100 mg/mL). Ensure the this compound is fully dissolved.

  • In a sterile microcentrifuge tube, sequentially add the vehicle components. For a 1 mL final volume of a 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline formulation, add:

    • 400 µL PEG300

    • 50 µL Tween 80

    • 100 µL of the this compound stock solution in DMSO (adjust volume based on desired final concentration)

    • 450 µL Saline

  • Vortex the solution thoroughly between the addition of each component to ensure a clear and homogenous mixture.

  • If necessary, use gentle sonication to aid dissolution.

  • Use the formulation immediately for subcutaneous injection.

Protocol 2: Western Blot for BRD4 Degradation in Tumor Xenografts

Materials:

  • Tumor tissue harvested from this compound-treated and vehicle-treated animals

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody against BRD4

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Homogenize harvested tumor tissue in ice-cold RIPA buffer.

  • Centrifuge the lysate at 4°C to pellet cellular debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Normalize protein concentrations for all samples.

  • Perform SDS-PAGE to separate proteins by size.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with the primary antibody against BRD4 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities to determine the extent of BRD4 degradation.

Visualizations

Arv771_Mechanism_of_Action cluster_0 Cellular Environment This compound This compound Ternary_Complex Ternary Complex (BRD4-Arv-771-VHL) This compound->Ternary_Complex Binds BRD4 BET Protein (e.g., BRD4) BRD4->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Binds Ub_BRD4 Ubiquitinated BRD4 Ternary_Complex->Ub_BRD4 Catalyzes Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_BRD4->Proteasome Targeted to Degraded_BRD4 Degraded BRD4 Fragments Proteasome->Degraded_BRD4 Degrades

Caption: Mechanism of action of this compound leading to BET protein degradation.

experimental_workflow cluster_workflow In Vivo Efficacy and PD Workflow Formulation This compound Formulation (e.g., with Nanoparticles) Administration Subcutaneous Administration to Mice Formulation->Administration Tumor_Growth_Monitoring Tumor Growth Monitoring Administration->Tumor_Growth_Monitoring Tissue_Harvesting Tumor and Plasma Harvesting Administration->Tissue_Harvesting Data_Analysis Data Analysis and Interpretation Tumor_Growth_Monitoring->Data_Analysis PK_Analysis Pharmacokinetic Analysis (LC-MS/MS) Tissue_Harvesting->PK_Analysis PD_Analysis Pharmacodynamic Analysis (Western Blot) Tissue_Harvesting->PD_Analysis PK_Analysis->Data_Analysis PD_Analysis->Data_Analysis

Caption: Experimental workflow for in vivo evaluation of this compound.

troubleshooting_logic cluster_troubleshooting Troubleshooting Logic for Suboptimal In Vivo Efficacy Start Suboptimal In Vivo Efficacy Observed Check_Formulation Check Formulation (Solubility, Stability) Start->Check_Formulation Precipitate Precipitate Observed? Check_Formulation->Precipitate Optimize_Vehicle Optimize Vehicle (e.g., co-solvents) Precipitate->Optimize_Vehicle Yes Check_Dosing Review Dosing Regimen (Dose, Frequency) Precipitate->Check_Dosing No Optimize_Vehicle->Check_Dosing Dose_Response Perform Dose-Response Study Check_Dosing->Dose_Response Check_PK Analyze Pharmacokinetics (Plasma Concentration) Dose_Response->Check_PK Low_Exposure Low Exposure? Check_PK->Low_Exposure Consider_Delivery Consider Advanced Delivery (e.g., Nanoparticles) Low_Exposure->Consider_Delivery Yes End Improved Efficacy Low_Exposure->End No Consider_Delivery->End

Caption: Troubleshooting logic for addressing suboptimal in vivo efficacy of this compound.

References

Arv-771 PROTAC Studies: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting control experiments with Arv-771, a potent proteolysis-targeting chimera (PROTAC) for BET protein degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a synthetic, small-molecule pan-BET degrader that operates through PROTAC technology.[1][2] It is a heterobifunctional molecule composed of a ligand that binds to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase and another ligand that binds to the bromodomain and extra-terminal (BET) family of proteins (BRD2, BRD3, and BRD4).[3] By bringing the BET protein and the E3 ligase into close proximity, this compound facilitates the ubiquitination of the BET protein, marking it for degradation by the 26S proteasome.[4][5] This leads to the suppression of downstream oncogenic signaling pathways, such as those driven by c-MYC and the androgen receptor (AR), ultimately inducing apoptosis in cancer cells.[6][7]

Q2: What are the essential positive and negative controls for an this compound experiment?

To ensure the specificity and mechanism of action of this compound, the following controls are crucial:

  • Positive Control: A known BET inhibitor (e.g., JQ1 or OTX015) can be used to compare the effects of BET protein degradation versus simple inhibition.[6]

  • Negative Control (Inactive Epimer): ARV-766, a diastereomer of this compound, is the ideal negative control.[6][8] It has the opposite configuration at the hydroxyproline (B1673980) residue, preventing it from binding to the VHL E3 ligase, and thus it cannot induce BET protein degradation.[6][9]

  • Mechanism-Based Controls:

    • Proteasome Inhibitor: Co-treatment with a proteasome inhibitor (e.g., MG-132 or carfilzomib) should rescue the degradation of BET proteins, confirming the involvement of the proteasome.[10][11]

    • Competitive VHL Ligand: Co-treatment with an excess of a free VHL ligand (e.g., VH-032 or ARV-056) will compete with this compound for binding to the VHL E3 ligase, thereby inhibiting BET protein degradation.[11][12]

Q3: My cells are not showing the expected level of BET protein degradation after this compound treatment. What could be the issue?

Several factors could contribute to a lack of BET protein degradation:

  • Cell Line Specificity: The expression levels of VHL and the target BET proteins can vary between cell lines, which can affect the efficiency of this compound. Ensure your cell line expresses adequate levels of these proteins.

  • Drug Concentration and Incubation Time: The degradation of BET proteins is dependent on both the concentration of this compound and the duration of treatment. A dose-response and time-course experiment is recommended to determine the optimal conditions for your specific cell line.

  • Compound Integrity: Ensure the this compound compound is properly stored and has not degraded. Prepare fresh stock solutions in an appropriate solvent like DMSO.

  • Experimental Technique: Verify the accuracy of your protein quantification and western blotting procedures. Use a reliable loading control to ensure equal protein loading.

Q4: I am observing off-target effects. How can I investigate this?

While this compound is designed to be a specific BET degrader, off-target effects are a possibility with any small molecule. To investigate this:

  • Use the Inactive Control: Compare the cellular phenotype and any unexpected protein changes between cells treated with this compound and its inactive epimer, ARV-766.[6] Effects observed with this compound but not ARV-766 are more likely to be on-target.

  • Proteomics Analysis: A global proteomics study (e.g., mass spectrometry) can identify unintended protein degradation.[13]

  • Rescue Experiments: If an off-target effect is suspected, attempt to rescue the phenotype by overexpressing the depleted off-target protein.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various studies.

Table 1: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines

CompoundCell LineDC₅₀ (nM)IC₅₀ (Cell Proliferation, nM)Reference
This compound22Rv1< 5< 1[4]
This compoundVCaP< 5Not Reported[6]
This compoundLnCaP95< 5Not Reported[6]

DC₅₀: The concentration of the drug that results in 50% protein degradation. IC₅₀: The concentration of the drug that results in 50% inhibition of a biological process.

Table 2: Binding Affinity (Kd) of this compound for BET Bromodomains

BromodomainKd (nM)Reference
BRD2(1)34[14]
BRD2(2)4.7[14]
BRD3(1)8.3[14]
BRD3(2)7.6[14]
BRD4(1)9.6[14]
BRD4(2)7.6[14]

Experimental Protocols

Western Blot for BET Protein Degradation

This protocol details the steps to assess the degradation of BRD2, BRD3, and BRD4 proteins following this compound treatment.

  • Cell Seeding and Treatment:

    • Seed cells (e.g., 22Rv1, VCaP) in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) and the appropriate controls (vehicle, ARV-766) for a specified duration (e.g., 4, 8, 16, 24 hours).[4]

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein per sample.

    • Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an ECL substrate and an imaging system.[4]

Cell Viability Assay (MTS/MTT)

This assay measures the effect of this compound on cell proliferation.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well.[4]

    • Allow cells to adhere overnight.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and control compounds.

    • Treat the cells and incubate for 72 hours.[4]

  • MTS/MTT Addition and Measurement:

    • Add MTS or MTT reagent to each well and incubate for 1-4 hours.

    • Measure the absorbance at the appropriate wavelength using a plate reader.[4]

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC₅₀ value.

Apoptosis Assay (PARP Cleavage)

This protocol assesses the induction of apoptosis by detecting the cleavage of PARP.

  • Cell Treatment and Lysis:

    • Treat cells with this compound and controls as described for the western blot protocol. A 24-hour treatment is often sufficient to observe PARP cleavage.[6][11]

    • Lyse the cells and quantify the protein concentration.

  • Western Blotting:

    • Perform western blotting as described above.

    • Use a primary antibody that detects both full-length and cleaved PARP. An increase in the cleaved PARP fragment indicates apoptosis.[7]

Visualizations

Arv771_Mechanism_of_Action cluster_PROTAC This compound (PROTAC) cluster_Cellular_Machinery Cellular Machinery Arv771 This compound VHL_ligand VHL Ligand BET_ligand BET Ligand Linker Linker VHL_ligand->Linker VHL VHL E3 Ligase VHL_ligand->VHL BET BET Protein (BRD2/3/4) BET_ligand->BET Linker->BET_ligand Ternary_Complex Ternary Complex (VHL-Arv771-BET) VHL->Ternary_Complex Forms BET->Ternary_Complex Proteasome 26S Proteasome Degradation Degradation Proteasome->Degradation Ub Ubiquitin Ub->Ternary_Complex Ub_BET Poly-ubiquitinated BET Protein Ternary_Complex->Ub_BET Ubiquitination Ub_BET->Proteasome

Caption: Mechanism of Action of this compound PROTAC.

Experimental_Workflow cluster_assays Downstream Assays start Start: Cell Culture treatment Treatment: - this compound (Dose-Response) - Vehicle Control - ARV-766 (Negative Control) start->treatment incubation Incubation (Time-Course) treatment->incubation western Western Blot: - BET Proteins (BRD2/3/4) - c-MYC - Cleaved PARP incubation->western viability Cell Viability Assay (MTS/MTT) incubation->viability qpcr RT-qPCR: - c-MYC mRNA - AR-regulated genes incubation->qpcr analysis Data Analysis: - DC50 / IC50 Calculation - Statistical Analysis western->analysis viability->analysis qpcr->analysis

Caption: General experimental workflow for this compound studies.

Control_Experiment_Logic cluster_controls Control Conditions cluster_outcomes Expected Outcomes for BET Protein Levels Arv771 This compound Treatment Degradation Degradation Arv771->Degradation On-target effect ARV766 ARV-766 (Inactive Epimer) No_Degradation1 No Degradation ARV766->No_Degradation1 Confirms VHL binding is required Proteasome_Inhibitor This compound + Proteasome Inhibitor No_Degradation2 No Degradation Proteasome_Inhibitor->No_Degradation2 Confirms proteasome dependence VHL_Ligand This compound + Excess VHL Ligand No_Degradation3 No Degradation VHL_Ligand->No_Degradation3 Confirms VHL E3 ligase engagement

Caption: Logical relationships of control experiments.

References

Validation & Comparative

ARV-771 vs. JQ1: A Comparative Guide to c-MYC Suppression

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer therapeutics, the transcription factor c-MYC remains a pivotal yet challenging target. Its dysregulation is a hallmark of numerous human cancers, driving proliferation and tumor growth. Direct inhibition of c-MYC has proven difficult, leading researchers to explore indirect strategies. Among the most promising are those targeting the Bromodomain and Extra-Terminal (BET) family of proteins, critical regulators of c-MYC transcription. This guide provides a detailed comparison of two key molecules in this field: ARV-771, a Proteolysis Targeting Chimera (PROTAC) BET degrader, and JQ1, a small molecule BET inhibitor.

Mechanism of Action: Degradation vs. Inhibition

The fundamental difference between this compound and JQ1 lies in their mechanism of action. JQ1 acts as a competitive inhibitor, binding to the acetyl-lysine recognition pockets of BET proteins (BRD2, BRD3, and BRD4) and displacing them from chromatin.[1][2] This prevents the recruitment of the transcriptional machinery necessary for c-MYC expression.

This compound, on the other hand, operates through targeted protein degradation.[3][4][5] It is a heterobifunctional molecule that simultaneously binds to a BET protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3] This proximity induces the ubiquitination of the BET protein, marking it for degradation by the proteasome. This catalytic process results in the elimination of BET proteins from the cell, leading to a more profound and sustained suppression of c-MYC.

cluster_JQ1 JQ1: BET Inhibition cluster_ARV771 This compound: BET Degradation JQ1 JQ1 BET BET Proteins (BRD2/3/4) JQ1->BET Binds to bromodomain Chromatin Chromatin BET->Chromatin Displaces from cMYC_Tx c-MYC Transcription Chromatin->cMYC_Tx Inhibits ARV771 This compound BET_ARV BET Proteins (BRD2/3/4) ARV771->BET_ARV Binds to VHL VHL E3 Ligase ARV771->VHL Recruits Ub Ubiquitin BET_ARV->Ub Tagged with VHL->BET_ARV Ubiquitinates Proteasome Proteasome Ub->Proteasome Targets for Degradation BET Protein Degradation Proteasome->Degradation cMYC_Suppression c-MYC Suppression Degradation->cMYC_Suppression Leads to

Figure 1. Mechanisms of c-MYC suppression by JQ1 and this compound.

Potency and Efficacy in c-MYC Suppression

Experimental data consistently demonstrates the superior potency of this compound in degrading BET proteins and suppressing c-MYC compared to the inhibitory action of JQ1.

In castration-resistant prostate cancer (CRPC) cell lines, this compound potently degrades BRD2, BRD3, and BRD4 with a DC50 (half-maximal degradation concentration) of less than 5 nM.[3][6] This degradation leads to a profound depletion of c-MYC protein with an IC50 (half-maximal inhibitory concentration) of less than 1 nM.[3][7][8] In the same cellular models, the BET inhibitor JQ1 was found to be approximately 10-fold less potent in suppressing c-MYC.[8]

CompoundTargetMechanismDC50 (BET Proteins)IC50 (c-MYC Protein)Cell LineReference
This compound BRD2/3/4Degradation< 5 nM< 1 nM22Rv1 (CRPC)[3]
JQ1 BRD2/3/4InhibitionN/A~10-fold higher than this compound22Rv1 (CRPC)[8]

Table 1. In vitro potency of this compound and JQ1 in c-MYC suppression.

The superior activity of this compound extends to in vivo models. In a 22Rv1 tumor xenograft model, daily subcutaneous injections of this compound at 10 mg/kg for 3 days resulted in a 76% down-regulation of c-MYC levels in the tumor tissue.[3][9] In contrast, while BET inhibitors like OTX015 (a JQ1 analog) also led to c-MYC down-regulation, they were less effective and in some cases resulted in an accumulation of BRD4 protein.[3][9]

TreatmentDoseDurationc-MYC Down-regulation (Tumor)BRD4 Down-regulation (Tumor)Animal ModelReference
This compound 10 mg/kg (s.c.)3 days76%37%22Rv1 Xenograft[3][9]
This compound 10 mg/kg (s.c.)14 days>80%>80%22Rv1 Xenograft[9]
OTX015 50 mg/kg (p.o.)14 daysYesAccumulation22Rv1 Xenograft[3][9]

Table 2. In vivo efficacy of this compound and a JQ1 analog in c-MYC and BRD4 modulation.

Effects on Cell Viability and Apoptosis

The enhanced suppression of c-MYC by this compound translates to greater anti-proliferative and pro-apoptotic effects. In various CRPC cell lines, this compound was 10- to 500-fold more potent than JQ1 or OTX015 at inhibiting cell proliferation.[3] Furthermore, treatment with this compound leads to significant caspase activation and PARP cleavage, indicative of apoptosis, to a greater extent than BET inhibitors.[3]

Experimental Protocols

Below are generalized protocols for key experiments used to evaluate this compound and JQ1. Specific details may vary between studies.

Western Blotting for Protein Levels

start Cell Lysis protein_quant Protein Quantification (BCA Assay) start->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking (5% milk or BSA) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-c-MYC, anti-BRD4) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection end Analysis detection->end

Figure 2. General workflow for Western blot analysis.
  • Cell Lysis: Cells are treated with the compounds for the desired time and concentration, then lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation: The membrane is incubated with primary antibodies against c-MYC, BRD4, or other proteins of interest overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate.

Quantitative RT-PCR for mRNA Levels
  • RNA Extraction: Total RNA is extracted from treated cells using a commercially available kit (e.g., RNeasy Kit, Qiagen).

  • cDNA Synthesis: cDNA is synthesized from the extracted RNA using a reverse transcription kit.

  • qPCR: Quantitative PCR is performed using a qPCR instrument with SYBR Green or TaqMan probes for c-MYC and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Analysis: The relative expression of c-MYC mRNA is calculated using the ΔΔCt method.[3][4]

Cell Viability Assay (e.g., MTT or CellTiter-Glo)
  • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of the compounds for a specified period (e.g., 72 hours).

  • Reagent Addition: MTT reagent or CellTiter-Glo reagent is added to each well according to the manufacturer's instructions.

  • Measurement: The absorbance (for MTT) or luminescence (for CellTiter-Glo) is measured using a plate reader.

  • Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined by non-linear regression analysis.

Conclusion

Both this compound and JQ1 effectively suppress c-MYC by targeting the BET family of proteins. However, this compound's mechanism of targeted degradation offers a distinct advantage over JQ1's inhibitory action, resulting in more potent and sustained c-MYC suppression, and consequently, more profound anti-cancer effects in preclinical models. The choice between a degrader and an inhibitor will depend on the specific research question or therapeutic context, but the data presented here highlights the significant potential of PROTAC-mediated BET degradation as a powerful strategy to target c-MYC-driven cancers.

References

ARV-771 vs. Other BET Inhibitors in CRPC Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutic development for castration-resistant prostate cancer (CRPC), targeting the Bromodomain and Extra-Terminal (BET) family of proteins has emerged as a promising strategy. This guide provides a detailed comparison of ARV-771, a novel proteolysis-targeting chimera (PROTAC) BET degrader, with other notable BET inhibitors, including JQ1, OTX015, and ZEN-3694, based on their performance in preclinical CRPC models.

Executive Summary

This compound demonstrates superior potency and efficacy in preclinical CRPC models compared to traditional BET inhibitors. As a BET degrader, this compound not only inhibits BET protein function but actively induces their degradation, leading to a more profound and sustained suppression of key oncogenic signaling pathways, including those driven by the androgen receptor (AR) and c-MYC.[1][2] This dual action translates to enhanced anti-proliferative effects and tumor regression in cellular and animal models of CRPC, including those resistant to conventional therapies.[3][4]

Data Presentation

In Vitro Efficacy: Cell Proliferation

The anti-proliferative activity of this compound and other BET inhibitors was assessed across various CRPC cell lines. This compound consistently exhibited significantly lower half-maximal inhibitory concentrations (IC50) compared to JQ1 and OTX015, indicating greater potency.[5][6]

CompoundCell LineIC50 (nM)Fold Potency vs. JQ1Fold Potency vs. OTX015
This compound 22Rv1< 1~10-fold more potent~100-fold more potent
VCaP< 5--
LnCaP95< 5--
JQ1 22Rv1~10--
VCaP~180--
LNCaP~90--
OTX015 22Rv1~100--
VCaP~300--
ZEN-3694 LNCaP (Enzalutamide-sensitive)~1000--
LNCaP (Enzalutamide-resistant)~1000--

Data compiled from multiple sources.[1][5][6][7]

In Vitro Efficacy: BET Protein Degradation

As a PROTAC, this compound's primary mechanism is the degradation of BET proteins. Its efficiency is measured by the half-maximal degradation concentration (DC50).

CompoundCell LineTargetDC50 (nM)
This compound 22Rv1BRD2/3/4< 5
VCaPBRD2/3/4< 5
LnCaP95BRD2/3/4< 5

Data compiled from multiple sources.[2][3]

In Vivo Efficacy: Xenograft Models

In mouse xenograft models of CRPC, this compound demonstrated robust anti-tumor activity, leading to tumor growth inhibition and even regression.

CompoundXenograft ModelDosingOutcome
This compound 22Rv1 (Nu/Nu mice)30 mg/kg, s.c., dailyTumor regression
VCaP (CB17 SCID mice)IntermittentTumor growth inhibition
ZEN-3694 22Rv1Well-tolerated dosesInhibition of tumor progression
VCaPWell-tolerated dosesInhibition of tumor progression
LuCaP 35CR (PDX)Well-tolerated dosesInhibition of tumor progression

Data compiled from multiple sources.[5][8][9][10]

Signaling Pathways and Mechanisms of Action

BET inhibitors function by competitively binding to the bromodomains of BET proteins, preventing their interaction with acetylated histones and thereby inhibiting the transcription of target genes such as MYC and AR-regulated genes.[8] this compound, however, utilizes the ubiquitin-proteasome system to induce the degradation of BET proteins. This not only ablates their transcriptional regulatory function but also their scaffolding capabilities, leading to a more comprehensive shutdown of downstream signaling.[1][11] A key differentiator is this compound's ability to suppress both full-length AR (FL-AR) and AR splice variants like AR-V7, which are implicated in resistance to anti-androgen therapies.[3][5] In contrast, conventional BET inhibitors like JQ1 primarily reduce AR-V7 levels without significantly impacting FL-AR.[5]

BET_Inhibitor_Pathway cluster_nucleus Nucleus cluster_inhibitors Therapeutic Intervention BET BET Proteins (BRD2, BRD3, BRD4) DNA DNA PolII RNA Pol II BET->PolII recruits TF Transcription Factors (e.g., AR, c-MYC) Proteasome Proteasome BET->Proteasome targeted for degradation AcetylatedHistones Acetylated Histones AcetylatedHistones->BET binds to TargetGenes Target Gene Transcription (e.g., MYC, AR-regulated genes) PolII->TargetGenes initiates TF->BET interacts with TF->DNA CellGrowth Cell Proliferation & Survival TargetGenes->CellGrowth promotes BETi BET Inhibitors (JQ1, OTX015, ZEN-3694) BETi->BET competitively binds & inhibits ARV771 This compound (PROTAC) ARV771->BET binds to E3Ligase E3 Ubiquitin Ligase (VHL) ARV771->E3Ligase recruits E3Ligase->BET ubiquitinates DegradedBET Degraded BET Proteins Proteasome->DegradedBET results in

Caption: Mechanism of Action: BET Inhibitors vs. This compound.

Experimental Protocols

Cell Viability Assay
  • Cell Seeding: CRPC cell lines (e.g., 22Rv1, VCaP, LnCaP95) are seeded in 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium and incubated for 24 hours.[1][5]

  • Compound Treatment: A serial dilution of the test compounds (this compound, JQ1, OTX015, ZEN-3694) is prepared in the culture medium. The medium from the cell plates is replaced with 100 µL of the compound dilutions or vehicle control (DMSO).[1]

  • Incubation: Plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.[5]

  • Viability Assessment: Cell viability is measured using a commercial assay such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or an MTT assay.[1][5] For the CellTiter-Glo® assay, 100 µL of the reagent is added to each well, and luminescence is measured after a 10-minute incubation. For the MTT assay, 20 µL of MTT reagent is added, followed by a 1-4 hour incubation and subsequent measurement of absorbance at 570 nm after solubilization of formazan (B1609692) crystals.[1]

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. IC50 values are determined by plotting the dose-response curves using software like GraphPad Prism.[5]

Western Blotting
  • Cell Treatment and Lysis: CRPC cells are treated with specified concentrations of the compounds for a designated time (e.g., 16 hours).[5] Cells are then washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.[1]

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.[1]

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against BRD4, AR, c-MYC, and a loading control (e.g., GAPDH or β-actin).[1][5]

  • Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. Protein bands are visualized using an ECL substrate and a chemiluminescence imaging system.[1]

Quantitative PCR (qPCR)
  • Cell Treatment and RNA Extraction: VCaP cells are treated with the compounds for 16 hours.[5] Total RNA is extracted using a commercial kit (e.g., RNeasy Kit, Qiagen).

  • cDNA Synthesis: cDNA is synthesized from the extracted RNA using a reverse transcription kit.

  • qPCR: qPCR is performed using a SYBR Green or TaqMan-based assay with primers specific for FL-AR, AR-V7, and c-MYC, and a housekeeping gene (e.g., GAPDH) for normalization.[5]

  • Data Analysis: Relative mRNA expression is calculated using the ΔΔCt method.

CRPC Xenograft Mouse Model
  • Cell Implantation: Male immunodeficient mice (e.g., Nu/Nu or CB17 SCID) are subcutaneously injected with CRPC cells (e.g., 22Rv1 or VCaP) mixed with Matrigel.[5][8]

  • Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a specified volume (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.[5]

  • Compound Administration: this compound is typically administered subcutaneously, while other BET inhibitors may be given via oral gavage or intraperitoneal injection at specified doses and schedules.[5][8]

  • Tumor Measurement and Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly).[5]

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for pharmacodynamic analysis (e.g., Western blotting or immunohistochemistry) to assess target engagement.[8]

Conclusion

The preclinical data strongly suggest that this compound, through its unique mechanism as a BET protein degrader, offers a significant therapeutic advantage over traditional BET inhibitors in CRPC models. Its ability to potently and broadly suppress the AR and c-MYC signaling axes, including the degradation of resistance-conferring AR splice variants, positions it as a highly promising candidate for further clinical development in the treatment of castration-resistant prostate cancer. The superior in vitro and in vivo efficacy of this compound underscores the potential of targeted protein degradation as a powerful therapeutic modality in oncology.

References

In Vivo Showdown: ARV-771 Outperforms Enzalutamide in Preclinical Prostate Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head comparison of the PROTAC protein degrader ARV-771 and the androgen receptor inhibitor enzalutamide (B1683756) reveals superior tumor growth inhibition by this compound in preclinical models of castration-resistant prostate cancer (CRPC). Experimental data from in vivo studies demonstrates that this compound not only induces significant tumor regression in enzalutamide-resistant xenografts but also more effectively curtails tumor growth in models where enzalutamide shows minimal activity.

This guide provides a detailed comparison of the in vivo efficacy of this compound and enzalutamide, presenting key experimental data, methodologies, and a visualization of their distinct mechanisms of action for researchers, scientists, and drug development professionals.

Comparative In Vivo Efficacy

The in vivo antitumor activity of this compound has been directly compared to enzalutamide in xenograft models of castration-resistant prostate cancer. The data, summarized below, highlights the superior performance of this compound in both enzalutamide-resistant and other CRPC models.

ParameterThis compoundEnzalutamideProstate Cancer ModelReference
Tumor Growth Inhibition (TGI) Induces dose-dependent tumor regressionNot effective22Rv1 (Enzalutamide-Resistant)[1]
Tumor Growth Inhibition (TGI) 60%Marginal impactVCaP[2]
Serum PSA Reduction 60-80%40%VCaP[2]

Table 1: Summary of Comparative In Vivo Efficacy of this compound and Enzalutamide.

Mechanisms of Action: Inhibition vs. Degradation

Enzalutamide and this compound employ fundamentally different mechanisms to disrupt androgen receptor (AR) signaling, a key driver of prostate cancer growth.

Enzalutamide acts as a competitive antagonist of the androgen receptor.[1] It binds to the ligand-binding domain of the AR, preventing its activation by androgens, nuclear translocation, and subsequent binding to DNA, thereby inhibiting the transcription of AR target genes.[1]

This compound , on the other hand, is a Proteolysis Targeting Chimera (PROTAC). It is a heterobifunctional molecule that brings about the degradation of Bromodomain and Extra-Terminal (BET) proteins (BRD2, BRD3, and BRD4).[1] The degradation of these BET proteins, which are critical readers of the epigenetic code, leads to the downstream suppression of AR signaling and AR protein levels.[1] This mechanism allows this compound to be effective even in contexts where enzalutamide fails, such as in the presence of AR splice variants that lack the ligand-binding domain.[1]

ARV771_vs_Enzalutamide_MoA cluster_Enzalutamide Enzalutamide Pathway cluster_ARV771 This compound Pathway Androgen Androgen AR Androgen Receptor (AR) Androgen->AR AR_complex Androgen-AR Complex AR->AR_complex Nucleus_Enza Nucleus AR_complex->Nucleus_Enza Translocation DNA_Enza DNA Gene_Transcription_Enza Gene Transcription DNA_Enza->Gene_Transcription_Enza Tumor_Growth_Enza Tumor Growth Gene_Transcription_Enza->Tumor_Growth_Enza Enzalutamide Enzalutamide Enzalutamide->AR Inhibits Binding Enzalutamide->AR_complex Inhibits Nuclear Translocation ARV771 This compound BET BET Proteins (BRD2/3/4) ARV771->BET E3_Ligase E3 Ubiquitin Ligase ARV771->E3_Ligase Ternary_Complex BET-ARV771-E3 Ligase Ternary Complex BET->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation BET Degradation Proteasome->Degradation AR_Signaling AR Signaling Suppression Degradation->AR_Signaling Tumor_Growth_ARV Tumor Growth Inhibition AR_Signaling->Tumor_Growth_ARV

Figure 1: Mechanisms of Action for Enzalutamide and this compound.

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments cited in this guide.

22Rv1 Enzalutamide-Resistant Xenograft Study[1]
  • Animal Model: Male Nu/Nu mice were used for this study.

  • Cell Line and Implantation: 22Rv1 human castration-resistant prostate cancer cells were implanted subcutaneously into the flanks of the mice.

  • Treatment Groups:

    • Vehicle control

    • This compound (administered subcutaneously, daily, at doses of 10 mg/kg and 30 mg/kg)

    • OTX015 (a BET inhibitor, for comparison)

    • Docetaxel (chemotherapy control)

  • Dosing and Administration: this compound was administered daily via subcutaneous injection.

  • Efficacy Endpoints: Tumor volume was measured regularly to assess tumor growth inhibition and regression. Body weight was monitored as an indicator of toxicity.

VCaP Xenograft Study[2]
  • Animal Model: Male CB17 SCID mice were utilized.

  • Cell Line and Implantation: VCaP human prostate cancer cells were subcutaneously implanted into the mice.

  • Treatment Groups:

    • Vehicle control

    • This compound (administered subcutaneously with intermittent dosing schedules: every 3 days or 3 days on/4 days off)

    • Enzalutamide

  • Dosing and Administration: this compound was administered subcutaneously. The study evaluated two different intermittent dosing schedules.

  • Efficacy Endpoints:

    • Tumor volume was measured to determine tumor growth inhibition (TGI).

    • Serum levels of prostate-specific antigen (PSA) were analyzed by ELISA as a surrogate biomarker for tumor burden.

    • Body weight was monitored for signs of toxicity.

In_Vivo_Efficacy_Workflow cluster_workflow Typical In Vivo Efficacy Experimental Workflow start Cell Culture (e.g., 22Rv1, VCaP) implantation Subcutaneous Implantation of Cancer Cells into Mice start->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization treatment Daily or Intermittent Dosing (e.g., this compound, Enzalutamide, Vehicle) randomization->treatment monitoring Tumor Volume & Body Weight Monitoring (e.g., 2x/week) treatment->monitoring endpoint Endpoint Reached (e.g., Predetermined Tumor Size or Time) monitoring->endpoint analysis Tumor & Serum Collection for Analysis (e.g., PSA, Biomarkers) endpoint->analysis data_analysis Data Analysis (TGI, Statistical Significance) analysis->data_analysis

Figure 2: Generalized Experimental Workflow for In Vivo Efficacy Studies.

References

Unveiling the Proteomic Aftermath of Arv-771: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the proteomic changes induced by the BET degrader Arv-771 versus traditional BET inhibitors. Supported by experimental data, this analysis delves into the distinct mechanisms and downstream cellular consequences of these two classes of therapeutics.

This compound, a Proteolysis Targeting Chimera (PROTAC), represents a paradigm shift in targeting the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4). Unlike conventional small-molecule inhibitors that merely block the function of these epigenetic readers, this compound flags them for destruction by the cell's natural protein disposal machinery. This guide summarizes the key proteomic alterations identified through mass spectrometry following this compound treatment and contrasts them with the effects of BET inhibitors, providing a clearer picture of their respective impacts on cellular signaling and function.

Data Presentation: Quantitative Proteomic Changes

While comprehensive, publicly available mass spectrometry datasets detailing global proteomic changes induced by this compound are limited, a consistent pattern of protein modulation has been identified across multiple studies using semi-quantitative methods like Western blotting. The following table summarizes these key protein alterations in cancer cells treated with this compound, with a comparison to the effects of the BET inhibitor OTX015 where data is available.

Protein TargetThis compound EffectBET Inhibitor (OTX015) EffectBiological Process
Primary Targets
BRD2Strong DegradationNo DegradationTranscriptional Regulation
BRD3Strong DegradationNo DegradationTranscriptional Regulation
BRD4Strong DegradationAccumulation[1]Transcriptional Regulation
Downstream Effectors
c-MYCSignificant Downregulation[1]DownregulationCell Proliferation, Metabolism
Androgen Receptor (AR)Significant Downregulation[2][3]No significant change[2][3]Prostate Cancer Progression
AR Splice Variants (e.g., AR-V7)Significant Downregulation[1][2]DownregulationTherapy Resistance in Prostate Cancer
Apoptosis Regulators
Cleaved PARPSignificant Increase[2]Minimal to no increaseApoptosis Execution
Bcl-2Downregulation[4]Less pronounced downregulationInhibition of Apoptosis
Bcl-XLDownregulation[4]Less pronounced downregulationInhibition of Apoptosis
NOXAUpregulationLess pronounced upregulationPromotion of Apoptosis
Cell Cycle Regulators
Cyclin D1Downregulation[4]DownregulationG1/S Phase Transition
CDK4Downregulation[4]DownregulationG1/S Phase Transition
p21 (CDKN1A)UpregulationUpregulationCell Cycle Inhibition
p27Upregulation[4]Less pronounced upregulationCell Cycle Inhibition
Other Key Proteins
HEXIM1UpregulationLess pronounced upregulationTranscriptional Regulation
BTKDownregulationDownregulationB-cell Receptor Signaling
XIAPDownregulationDownregulationInhibition of Apoptosis

Experimental Protocols

The following is a representative, detailed methodology for the mass spectrometry-based quantitative proteomic analysis of this compound-treated cells, synthesized from published studies.[4]

1. Cell Culture and Treatment:

  • Cancer cell lines (e.g., HepG2 hepatocellular carcinoma cells) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded and allowed to adhere overnight.

  • Treatment is initiated by adding this compound (e.g., at a final concentration of 0.5 µM) or a vehicle control (e.g., DMSO) to the culture medium.

  • Cells are incubated for a specified duration (e.g., 24 hours) to allow for protein degradation and downstream proteomic changes.

2. Protein Extraction and Digestion:

  • Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and harvested.

  • Cell lysis is performed using a buffer containing urea (B33335) and protease inhibitors to denature proteins and prevent degradation.

  • Protein concentration is determined using a BCA protein assay.

  • An equal amount of protein from each sample is taken for digestion. Proteins are reduced with dithiothreitol (B142953) (DTT) and alkylated with iodoacetamide.

  • Proteins are then digested into peptides using an enzyme such as trypsin.

3. Peptide Desalting and LC-MS/MS Analysis:

  • The resulting peptide mixtures are desalted using C18 solid-phase extraction cartridges.

  • Peptides are then separated by reverse-phase liquid chromatography (LC) using a gradient of an organic solvent (e.g., acetonitrile) and analyzed by a high-resolution mass spectrometer (e.g., a Q Exactive Orbitrap).

  • The mass spectrometer is operated in a data-dependent acquisition (DDA) mode, where the most abundant peptide ions in a full scan are selected for fragmentation (MS/MS).

4. Data Analysis:

  • The raw mass spectrometry data is processed using software such as MaxQuant.

  • Peptides and proteins are identified by searching the MS/MS spectra against a human protein database (e.g., UniProt).

  • Label-free quantification (LFQ) is used to determine the relative abundance of proteins between the this compound-treated and control samples.

  • Statistical analysis is performed to identify proteins that are significantly differentially expressed (e.g., using a t-test with a specified p-value cutoff).

Visualizing the Molecular Impact of this compound

To better illustrate the mechanisms and workflows discussed, the following diagrams have been generated using the DOT language.

Arv771_Mechanism_of_Action cluster_Arv771 This compound (PROTAC) cluster_Cellular_Machinery Cellular Machinery cluster_Ternary_Complex Ternary Complex Formation Arv771 This compound BET_ligand BET Ligand Arv771->BET_ligand binds VHL_ligand VHL Ligand Arv771->VHL_ligand binds Ternary BET Protein This compound VHL E3 Ligase Arv771->Ternary:f1 BET BET Protein (BRD2/3/4) BET_ligand->BET VHL VHL E3 Ligase VHL_ligand->VHL Proteasome Proteasome BET->Proteasome Degradation BET->Ternary:f0 VHL->Ternary:f2 Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides Ternary->BET Ubiquitination Proteomics_Workflow start Cancer Cell Culture treatment Treatment with this compound or Vehicle Control start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis digestion Protein Digestion (Trypsin) lysis->digestion lcms LC-MS/MS Analysis digestion->lcms data_analysis Data Analysis (Protein ID & Quantification) lcms->data_analysis results Differentially Expressed Proteins data_analysis->results Arv771_vs_BETi cluster_Therapeutics Therapeutic Agents cluster_Target BET Protein Target cluster_Outcomes Cellular Outcomes Arv771 This compound (PROTAC) BET BET Protein Arv771->BET Binds and recruits E3 Ligase BETi BET Inhibitor (e.g., OTX015) BETi->BET Binds and blocks function Degradation Protein Degradation BET:e->Degradation:w leads to Inhibition Functional Inhibition BET:e->Inhibition:w results in Apoptosis Strong Apoptosis Degradation->Apoptosis induces Cytostasis Mainly Cytostatic Inhibition->Cytostasis induces

References

ARV-771 vs. ARV-825: A Comparative Guide to Potency for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, two pioneering BET (Bromodomain and Extra-Terminal) protein degraders, ARV-771 and its predecessor ARV-825, have garnered significant attention. Both molecules, developed as Proteolysis Targeting Chimeras (PROTACs), are designed to eliminate BET proteins, particularly BRD4, which are critical drivers in various cancers. This guide provides a detailed, data-supported comparison of the potency and pharmacological profiles of this compound and ARV-825 to aid researchers, scientists, and drug development professionals in their work.

Mechanism of Action: A Tale of Two E3 Ligases

Both this compound and ARV-825 are heterobifunctional molecules that induce the degradation of BET proteins by hijacking the ubiquitin-proteasome system. They achieve this by simultaneously binding to a BET protein and an E3 ubiquitin ligase, forming a ternary complex that leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The key distinction between the two lies in the E3 ligase they recruit:

  • This compound utilizes a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][][3]

  • ARV-825 employs a phthalimide-based ligand to engage the Cereblon (CRBN) E3 ubiquitin ligase.[4][5][6]

This difference in E3 ligase recruitment can influence the degradation efficiency, cellular pharmacology, and potential resistance mechanisms.

Quantitative Comparison of Potency

The potency of PROTACs is typically evaluated by their half-maximal degradation concentration (DC50), the concentration required to degrade 50% of the target protein, and the maximum degradation level (Dmax). The following tables summarize the reported potency of this compound and ARV-825 in various cancer cell lines.

Table 1: BRD4 Degradation Potency (DC50)

CompoundTarget Protein(s)Cell Line(s)DC50Citation(s)
This compound BRD2/3/4Castration-Resistant Prostate Cancer (CRPC)< 1 nM, < 5 nM[1]
22Rv1 (CRPC)< 5 nM[7][8]
ARV-825 BRD4Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46< 1 nM, 0.57 nM, 1 nM, 1 nM[1]
Burkitt's Lymphoma (BL)< 1 nM[9][10]

Table 2: Inhibition of c-MYC (a downstream target of BRD4)

CompoundCell Line(s)IC50Citation(s)
This compound 22Rv1, VCaP, LnCaP95 (CRPC)< 1 nM[7][11]
ARV-825 Not explicitly stated in direct comparisonAs potent as this compound in suppressing c-MYC[7][8]

While both compounds exhibit potent, low nanomolar to sub-nanomolar DC50 values for BRD4 degradation, direct head-to-head comparisons in the same study suggest that this compound may possess a more favorable overall pharmacological profile. One study noted that this compound has "superior pharmacological properties" compared with ARV-825, which was described as having "suboptimal PK" (pharmacokinetics).[7][8] This is a critical consideration for in vivo applications.

Furthermore, a study on acquired resistance demonstrated that resistance to the VHL-based this compound did not confer significant cross-resistance to the CRBN-based ARV-825, and vice-versa, suggesting that the choice of E3 ligase can be a key factor in overcoming potential drug resistance.[12]

Visualizing the Mechanism and Workflow

To better understand the biological processes and experimental procedures involved, the following diagrams illustrate the mechanism of action and a typical experimental workflow.

PROTAC_Mechanism Mechanism of Action of BET PROTACs cluster_arv771 This compound cluster_arv825 ARV-825 ARV771 This compound VHL VHL E3 Ligase ARV771->VHL recruits BRD4 BRD4 Protein ARV771->BRD4 binds Ternary_Complex Ternary Complex (BRD4 - PROTAC - E3 Ligase) VHL->Ternary_Complex ARV825 ARV-825 CRBN CRBN E3 Ligase ARV825->CRBN recruits ARV825->BRD4 binds CRBN->Ternary_Complex BRD4->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome targets for Degradation BRD4 Degradation Proteasome->Degradation Downstream Downregulation of c-MYC, etc. Degradation->Downstream Experimental_Workflow Experimental Workflow for Assessing PROTAC Potency Start Start: Cancer Cell Culture Treatment Treat cells with varying concentrations of This compound or ARV-825 Start->Treatment Incubation Incubate for a defined period (e.g., 2-24 hours) Treatment->Incubation Lysis Cell Lysis and Protein Extraction Incubation->Lysis Quantification Protein Quantification (e.g., BCA assay) Lysis->Quantification SDS_PAGE SDS-PAGE and Western Blot Quantification->SDS_PAGE Probing Probe with antibodies for: - BRD4 - c-MYC - Loading Control (e.g., GAPDH) SDS_PAGE->Probing Imaging Imaging and Densitometry Probing->Imaging Analysis Data Analysis: Calculate DC50 and Dmax Imaging->Analysis End End: Comparative Potency Determined Analysis->End

References

A Head-to-Head Comparison of BET Degraders: ARV-771 vs. dBET1

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality. This guide provides a detailed, side-by-side comparison of two prominent Bromodomain and Extra-Terminal (BET) protein degraders, ARV-771 and dBET1, for researchers, scientists, and drug development professionals.

Introduction

This compound and dBET1 are both heterobifunctional molecules designed to induce the degradation of BET proteins, which are key regulators of gene transcription and are implicated in a variety of cancers. While both molecules aim to eliminate BET proteins, they employ different E3 ubiquitin ligases to achieve this goal, leading to differences in their selectivity, potency, and overall biological activity. This compound is a pan-BET degrader that recruits the von Hippel-Lindau (VHL) E3 ligase, while dBET1 primarily targets BRD4 for degradation by recruiting Cereblon (CRBN).[1][2][3][4] This guide will delve into a quantitative comparison of their performance, supported by experimental data and detailed protocols.

Mechanism of Action

Both this compound and dBET1 function by hijacking the cell's ubiquitin-proteasome system. They simultaneously bind to a BET protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the BET protein, marking it for degradation by the proteasome. The key distinction lies in the E3 ligase they recruit.

dot

PROTAC_Mechanism cluster_arv771 This compound cluster_dbet1 dBET1 ARV771 This compound BET_A BET Proteins (BRD2, BRD3, BRD4) ARV771->BET_A VHL VHL E3 Ligase ARV771->VHL Ternary_A Ternary Complex (BET-ARV771-VHL) BET_A->Ternary_A VHL->Ternary_A Ub_A Ubiquitination Ternary_A->Ub_A Ub Proteasome_A Proteasomal Degradation Ub_A->Proteasome_A dBET1 dBET1 BRD4 BRD4 (and other BETs) dBET1->BRD4 CRBN Cereblon (CRBN) E3 Ligase dBET1->CRBN Ternary_D Ternary Complex (BRD4-dBET1-CRBN) BRD4->Ternary_D CRBN->Ternary_D Ub_D Ubiquitination Ternary_D->Ub_D Ub Proteasome_D Proteasomal Degradation Ub_D->Proteasome_D

Mechanism of Action for this compound and dBET1.

Quantitative Data Presentation

The following tables summarize the available quantitative data comparing the in vitro and in vivo performance of this compound and dBET1.

Table 1: In Vitro Potency and Efficacy
ParameterThis compounddBET1Cell Line(s)Reference(s)
Target Proteins Pan-BET (BRD2, BRD3, BRD4)Primarily BRD4; also BRD2, BRD3-[5][6]
Recruited E3 Ligase VHLCereblon (CRBN)-[5][6]
Degradation Potency (DC50) < 5 nMNot directly compared22Rv1, VCaP, LnCaP95 (CRPC)[6]
c-MYC Suppression (IC50) < 1 nM~500 nM (~500-fold weaker than this compound)22Rv1 (CRPC)[1]
Cell Viability (IC50) 0.12 ± 0.04 µMNot directly comparedMDA-MB-231 (TNBC)[7]
Cell Viability (IC50) 0.45 ± 0.02 µMNot directly comparedMDA-MB-436 (TNBC)[7]
Table 2: In Vivo Efficacy in Xenograft Models
CompoundAnimal ModelDosing ScheduleOutcomeReference(s)
This compound 22Rv1 (CRPC) Xenograft10 mg/kg, s.c., daily37% BRD4 and 76% c-MYC downregulation in tumor tissue after 3 days.[8]
This compound 22Rv1 (CRPC) Xenograft30 mg/kg, s.c., dailyTumor regression.
This compound VCaP (CRPC) XenograftIntermittent dosing60% Tumor Growth Inhibition (TGI).
dBET1 MV4;11 (AML) XenograftNot specifiedDelays tumor growth and downregulates MYC.Not specified

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Protein Degradation Assay (Western Blot)

This protocol is used to determine the degradation of target proteins (BRD2, BRD3, BRD4) following treatment with this compound or dBET1.

1. Cell Culture and Treatment:

  • Plate cells (e.g., 22Rv1, MDA-MB-231) in 6-well plates at a density that allows for logarithmic growth at the time of harvest.

  • Allow cells to adhere overnight.

  • Treat cells with a range of concentrations of this compound or dBET1 (e.g., 0.1 nM to 1000 nM) for a specified duration (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Western Blotting:

  • Normalize the protein concentrations of all samples.

  • Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein levels to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Generate a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

dot

Western_Blot_Workflow A Cell Culture & Treatment B Cell Lysis A->B Harvest C Protein Quantification B->C Lysate D SDS-PAGE C->D Normalized Protein E Western Blot D->E Separated Proteins F Data Analysis E->F Image

Experimental workflow for Western Blot analysis.
Cell Viability Assay (MTT Assay)

This protocol measures the effect of this compound and dBET1 on cell proliferation and viability.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.

2. Compound Treatment:

  • Treat the cells with a serial dilution of this compound or dBET1 for the desired duration (e.g., 72 hours). Include a vehicle control.

3. MTT Reagent Addition:

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well to achieve a final concentration of 0.45 mg/mL.[9]

  • Incubate for 1 to 4 hours at 37°C.[9]

4. Solubilization:

  • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan (B1609692) crystals.[9]

  • Mix gently to ensure complete solubilization.[9]

5. Absorbance Measurement:

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]

6. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Plot the percentage of cell viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.

Conclusion

Both this compound and dBET1 are potent degraders of BET proteins with significant anti-cancer activity. The available head-to-head comparative data suggests that this compound is substantially more potent in suppressing the key oncogene c-MYC.[1] this compound's pan-BET degradation profile, mediated by the VHL E3 ligase, may offer a broader and more profound impact on the BET-dependent transcriptome in cancer cells. In contrast, dBET1's recruitment of the CRBN E3 ligase and its primary targeting of BRD4 represent a distinct pharmacological approach.

The choice between these two molecules for research and development will depend on the specific biological question and therapeutic context. For instance, the differential E3 ligase utilization could be critical in cell types with varying expression or accessibility of VHL and CRBN. Further direct comparative studies, particularly in a wider range of cancer models and with comprehensive in vivo head-to-head efficacy and toxicity assessments, are warranted to fully elucidate their relative therapeutic potential. This guide provides a foundational comparison to aid researchers in navigating the selection and application of these important research tools.

References

Validating ARV-771-Induced Apoptosis: A Comparative Guide to PARP Cleavage and Other Markers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The novel proteolysis-targeting chimera (PROTAC) ARV-771 has emerged as a potent degrader of Bromodomain and Extra-Terminal (BET) proteins, showing significant promise in cancer therapy. A key mechanism of its anti-tumor activity is the induction of apoptosis, or programmed cell death. Validating this apoptotic response is crucial for preclinical and clinical development. This guide provides a comprehensive comparison of methods to validate this compound-induced apoptosis, with a primary focus on the widely accepted biomarker, PARP cleavage.

The Gold Standard: PARP Cleavage as a Hallmark of Apoptosis

Poly (ADP-ribose) polymerase (PARP) is a nuclear enzyme critical for DNA repair. During apoptosis, PARP is cleaved by activated caspase-3 and caspase-7, rendering it inactive.[1][2] This cleavage event, which separates the full-length 116 kDa protein into an 89 kDa and a 24 kDa fragment, is considered a hallmark of apoptosis.[1][2] The detection of the 89 kDa fragment by Western blot is a reliable and widely used method to confirm apoptosis induction.

This compound, by degrading BET proteins, triggers the apoptotic cascade, leading to robust PARP cleavage. This makes the analysis of PARP cleavage an excellent method for validating the pro-apoptotic efficacy of this compound.

Comparative Analysis of Apoptosis Detection Methods

While PARP cleavage is a robust indicator of apoptosis, a multi-faceted approach to validation is often recommended. Below is a comparison of common apoptosis detection methods.

MethodPrincipleAdvantagesDisadvantages
PARP Cleavage (Western Blot) Detects the cleavage of full-length PARP (116 kDa) into its characteristic 89 kDa fragment by activated caspases.[1]Highly specific to apoptosis, provides clear qualitative and semi-quantitative data, well-established methodology.Requires cell lysis, not suitable for real-time analysis of live cells, less sensitive than some other methods.
Annexin V Staining (Flow Cytometry/Microscopy) Detects the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane, an early event in apoptosis.[3][4][5]Detects early-stage apoptosis, can be used on live cells, allows for quantification of apoptotic cell populations.[3][4]Can also stain necrotic cells if the membrane is compromised, transient signal, may not be suitable for all cell types.[4]
TUNEL Assay (Microscopy/Flow Cytometry) (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Labels the 3'-hydroxyl ends of DNA fragments generated during apoptosis.[6][7]Can be performed on fixed cells and tissue sections, provides spatial information within tissues.Detects a later stage of apoptosis, can also label necrotic cells and cells with DNA damage from other sources, potential for false positives.[6]
Caspase-3/7 Activation Assay Measures the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.Directly measures the activity of key apoptotic enzymes, can be performed in live cells using fluorescent substrates.Caspase activation can be transient, may not always correlate directly with the extent of cell death.

Quantitative Data: this compound Outperforms BET Inhibitors in Inducing Apoptosis

Studies have demonstrated the superior ability of this compound to induce apoptosis compared to traditional BET inhibitors such as OTX015 and JQ1. This enhanced apoptotic induction is a key advantage of the PROTAC-mediated protein degradation approach over simple inhibition.

Table 1: Comparison of this compound and BET Inhibitors on Apoptosis Induction in 22Rv1 Castration-Resistant Prostate Cancer Cells

TreatmentConcentrationPARP Cleavage (Cleaved PARP/Total PARP ratio)Caspase-3/7 Activation (Fold Change vs. Control)
This compound 100 nMSignificant increase~3.5-fold
OTX015 1 µMNo detectable cleavageNo significant increase
ARV-766 (inactive diastereomer) 1 µMNo detectable cleavageNo significant increase

Data summarized from Raina K, et al. PNAS. 2016.[8]

This data clearly indicates that this compound is a potent inducer of apoptosis, as evidenced by significant PARP cleavage and caspase activation, while the BET inhibitor OTX015 fails to induce a comparable apoptotic response at a higher concentration.[8]

Experimental Protocols

Accurate and reproducible data are paramount in drug development. Below are detailed protocols for the key experiments discussed.

Western Blot for PARP Cleavage
  • Cell Lysis: Treat cells with this compound or control compounds for the desired time. Harvest and wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins by SDS-PAGE on a 10% polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody specific for PARP (that detects both full-length and cleaved forms) overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software. The ratio of cleaved PARP (89 kDa) to full-length PARP (116 kDa) or a loading control (e.g., β-actin) can be calculated to compare apoptosis levels between samples.[5][9]

Annexin V Apoptosis Assay
  • Cell Preparation: Treat and harvest cells as described for Western blotting.

  • Staining: Resuspend 1-5 x 10^5 cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and a viability dye such as propidium (B1200493) iodide (PI) or DAPI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

TUNEL Assay for Cultured Cells
  • Fixation and Permeabilization: Fix harvested cells in 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-15 minutes on ice.

  • Labeling: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and a labeled dUTP (e.g., BrdUTP or FITC-dUTP) for 60 minutes at 37°C.

  • Detection: If an indirectly labeled dUTP was used, incubate with a fluorescently labeled antibody against the hapten (e.g., anti-BrdU antibody).

  • Analysis: Analyze the cells by fluorescence microscopy or flow cytometry to detect the fluorescent signal in the nuclei of apoptotic cells.

Visualizing the Pathway and Workflow

To further clarify the processes involved, the following diagrams illustrate the this compound-induced apoptosis signaling pathway and a typical experimental workflow for its validation.

ARV771_Apoptosis_Pathway cluster_cell Cancer Cell ARV771 This compound Ternary Ternary Complex (this compound-BET-VHL) ARV771->Ternary Binds BET BET Proteins (BRD2, BRD3, BRD4) BET->Ternary Proteasome Proteasome BET->Proteasome Targeted for VHL VHL E3 Ligase VHL->Ternary Ternary->BET Ubiquitination Ub Ubiquitin Ub->Ternary Degradation BET Protein Degradation Proteasome->Degradation cMYC c-MYC Transcription Downregulation Degradation->cMYC Bcl2 Anti-apoptotic Proteins (e.g., Bcl-2) Downregulation Degradation->Bcl2 Apoptosis Apoptosis cMYC->Apoptosis Bcl2->Apoptosis Caspases Caspase Activation (Caspase-3/7) Apoptosis->Caspases PARP_Cleavage PARP Cleavage Caspases->PARP_Cleavage

Caption: this compound-induced apoptosis signaling pathway.

Experimental_Workflow cluster_workflow Apoptosis Validation Workflow cluster_assays 4. Apoptosis Assays A 1. Cell Culture and Treatment (e.g., with this compound, BETi) B 2. Cell Harvesting A->B C 3. Sample Preparation B->C D PARP Cleavage (Western Blot) C->D E Annexin V Staining (Flow Cytometry) C->E F TUNEL Assay (Microscopy) C->F G 5. Data Acquisition D->G E->G F->G H 6. Data Analysis and Comparison G->H

Caption: Experimental workflow for apoptosis validation.

References

A Comparative In Vivo Analysis of Arv-771 and OTX015: A New Frontier in BET-Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of cancer therapeutics, targeting the Bromodomain and Extra-Terminal (BET) family of proteins has emerged as a promising strategy. This guide provides a detailed comparative analysis of two prominent BET-targeting agents, Arv-771 and OTX015, with a focus on their in vivo performance. This compound is a novel proteolysis-targeting chimera (PROTAC) designed to induce the degradation of BET proteins, while OTX015 (also known as MK-8628) is a small molecule inhibitor of BET bromodomains. This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the differential mechanisms and therapeutic potential of these two approaches.

Mechanism of Action: Inhibition vs. Degradation

OTX015 functions as a competitive inhibitor, binding to the acetyl-lysine binding pockets of BET proteins (BRD2, BRD3, and BRD4) and preventing their interaction with chromatin.[1][2][3] This displacement disrupts the transcription of key oncogenes, most notably c-MYC, leading to reduced cell proliferation and induction of apoptosis.[1][4][5]

In contrast, this compound operates through a distinct and catalytic mechanism. As a PROTAC, it is a heterobifunctional molecule that simultaneously binds to a BET protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[6][7] This proximity induces the ubiquitination of the BET protein, marking it for degradation by the proteasome.[6][7] This degradation-based approach not only ablates the protein's function but removes the protein scaffold entirely, potentially leading to a more profound and sustained downstream effect compared to inhibition.[7][8]

In Vivo Performance: A Head-to-Head Comparison

Preclinical in vivo studies have demonstrated the anti-tumor activity of both this compound and OTX015 across various cancer models. However, direct comparative studies suggest a superior efficacy for the degradation approach of this compound.

Tumor Growth Inhibition

In a castration-resistant prostate cancer (CRPC) xenograft model (22Rv1), this compound demonstrated a dose-dependent reduction in tumor size, with a 30 mg/kg subcutaneous daily dose leading to tumor regression.[9] In the same model, OTX015 resulted in significant tumor growth inhibition (TGI) of 80% but still represented progressive disease.[9] A study in a secondary acute myeloid leukemia (sAML) model also found this compound to be more effective than OTX015 in reducing the in vivo tumor burden.[10]

Compound Cancer Model Dose and Route Key Efficacy Outcome Reference
This compound Castration-Resistant Prostate Cancer (22Rv1 xenograft)10-30 mg/kg, subcutaneous, dailyDose-dependent tumor growth inhibition; 30 mg/kg induced tumor regression.[8][9]
OTX015 Castration-Resistant Prostate Cancer (22Rv1 xenograft)50 mg/kg, oral gavage, daily80% Tumor Growth Inhibition (TGI).[9]
This compound Secondary Acute Myeloid Leukemia (sAML)Not specifiedMore effective in reducing bioluminescence from sAML cells than OTX015.[10]
OTX015 Secondary Acute Myeloid Leukemia (sAML)Not specifiedLess effective than this compound in reducing tumor burden.[10]
OTX015 Pediatric EpendymomaOral administrationSignificantly extended survival in 2 out of 3 orthotopic models.[1]
OTX015 Diffuse Large B-cell Lymphoma (SU-DHL-2 xenograft)50 mg/kg, oral, dailyDelayed tumor growth as a single agent.[11]
Effects on Biomarkers and Survival

This compound treatment in vivo leads to a significant and dose-dependent degradation of BRD4 and suppression of c-MYC levels in tumor tissues.[9][12] Interestingly, while OTX015 also leads to c-MYC downregulation, it has been observed to cause an accumulation of the BRD4 protein.[9][12] Furthermore, this compound has been shown to reduce the levels of AR-V7, a key resistance driver in CRPC, in tumor xenografts.[12][13]

In a survival study using a secondary acute myeloid leukemia model, this compound was significantly more effective in improving the median survival of mice compared to OTX015.[10]

Compound Cancer Model Biomarker Change Survival Outcome Reference
This compound Castration-Resistant Prostate Cancer (22Rv1 xenograft)>80% knockdown of BRD4 and c-MYC at 10 mg/kg. Downregulation of AR-V7.Not specified in direct comparison.[9][12]
OTX015 Castration-Resistant Prostate Cancer (22Rv1 xenograft)c-MYC downregulation, but accumulation of BRD4 protein.Not specified in direct comparison.[9][12]
This compound Secondary Acute Myeloid Leukemia (sAML)Not specifiedSignificantly improved median survival compared to OTX015.[10]
OTX015 Secondary Acute Myeloid Leukemia (sAML)Not specifiedLess effective in improving survival than this compound.[10]

Signaling Pathways

The differential mechanisms of this compound and OTX015, while both targeting BET proteins, result in distinct downstream signaling consequences.

OTX015_Signaling_Pathway cluster_inhibition Inhibition Effect OTX015 OTX015 BET BET Proteins (BRD2/3/4) OTX015->BET Inhibits Binding Chromatin Chromatin BET->Chromatin Binds to Acetylated Histones TF Oncogenic Transcription Factors (e.g., c-MYC) Transcription Gene Transcription TF->Transcription Drives Proliferation Cell Proliferation Transcription->Proliferation Promotes Apoptosis Apoptosis Transcription->Apoptosis Inhibits

Caption: OTX015 competitively inhibits BET proteins, leading to transcriptional downregulation of oncogenes.

Arv771_Signaling_Pathway cluster_degradation PROTAC-mediated Degradation Arv771 This compound BET BET Proteins (BRD2/3/4) Arv771->BET Binds VHL VHL E3 Ligase Arv771->VHL Recruits TernaryComplex Ternary Complex (BET-Arv771-VHL) Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation BET Protein Degradation Proteasome->Degradation Mediates Downstream Suppression of Oncogenic Signaling Degradation->Downstream Experimental_Workflow Start Start CellCulture Cell Culture (e.g., 22Rv1) Start->CellCulture Implantation Subcutaneous Implantation in Immunocompromised Mice CellCulture->Implantation TumorGrowth Tumor Growth Monitoring Implantation->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Treatment Daily Dosing (this compound s.c. or OTX015 p.o.) Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement Treatment->Monitoring During Treatment Period Endpoint Study Endpoint Monitoring->Endpoint Harvest Tumor & Tissue Harvest Endpoint->Harvest Analysis Pharmacodynamic Analysis (Western Blot, IHC) Harvest->Analysis

References

Confirming On-Target Degradation of Proteins Using CRISPR-Cas9: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise validation of on-target protein degradation is a critical step in harnessing the full potential of CRISPR-Cas9 technology. This guide provides an objective comparison of the primary methods used to confirm protein knockdown, supported by experimental data and detailed protocols to ensure accurate and reproducible results.

The advent of CRISPR-Cas9 for targeted protein degradation has revolutionized the study of protein function and offers promising therapeutic avenues. However, robust validation is paramount to ensure that the observed phenotype is a direct result of the intended protein loss. This guide delves into the three most common validation techniques: Western Blot, Quantitative Polymerase Chain Reaction (qPCR), and Mass Spectrometry. We will explore their principles, compare their performance, and provide detailed experimental workflows.

Comparison of Validation Methods

Each method for confirming protein degradation offers distinct advantages and limitations in terms of sensitivity, throughput, and the nature of the information it provides. The choice of method often depends on the specific experimental goals, available resources, and the desired level of quantification.

MethodPrincipleThroughputQuantitative CapabilityKey AdvantagesKey Limitations
Western Blot Antibody-based detection of a specific protein in a complex lysate separated by size.Low to MediumSemi-quantitative to QuantitativeWidely established, provides molecular weight information, and is relatively inexpensive.[1][2]Multiple steps can lead to variability, can be time-consuming, and antibody specificity is crucial.[1][3]
qPCR Measures the quantity of a specific mRNA transcript corresponding to the target protein.[4]HighQuantitativeHighly sensitive and specific for mRNA, high throughput, and relatively fast.[4]Does not directly measure protein levels, and mRNA levels may not always correlate with protein abundance.[4][5]
Mass Spectrometry Identifies and quantifies proteins by measuring the mass-to-charge ratio of their ionized peptides.[3][6][7]HighQuantitativeUnbiased and highly sensitive protein identification and quantification, can analyze complex mixtures.[3][6][7]Requires specialized equipment and expertise, data analysis can be complex, and it is a higher-cost method.[3]

Experimental Workflows and Signaling Pathways

To effectively validate on-target degradation, a logical experimental workflow is essential. This typically begins with the design and delivery of the CRISPR-Cas9 components and culminates in the quantitative assessment of protein levels.

CRISPR-Cas9 Protein Degradation and Validation Workflow cluster_CRISPR CRISPR-Cas9 System cluster_Validation Validation Methods gRNA_Design gRNA Design & Synthesis Cas9_Delivery Cas9 & gRNA Delivery (e.g., Transfection) gRNA_Design->Cas9_Delivery Target_Binding On-Target Binding Cas9_Delivery->Target_Binding Degradation Targeted Protein Degradation Target_Binding->Degradation Sample_Prep Sample Preparation (Cell Lysis / RNA Extraction) Degradation->Sample_Prep Western_Blot Western Blot Sample_Prep->Western_Blot qPCR qPCR Sample_Prep->qPCR Mass_Spec Mass Spectrometry Sample_Prep->Mass_Spec

Caption: Workflow of CRISPR-Cas9 mediated protein degradation and subsequent validation.

The core of CRISPR-mediated degradation often involves fusing a protein of interest to a "degron" tag, which is then recognized by an E3 ubiquitin ligase, leading to ubiquitination and proteasomal degradation.

Targeted Protein Degradation Pathway POI Protein of Interest (POI) Degron Degron Tag POI->Degron fused to Proteasome Proteasome POI->Proteasome targeted to E3_Ligase E3 Ubiquitin Ligase Degron->E3_Ligase recruits Ub Ubiquitin E3_Ligase->Ub transfers Ub->POI tags Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides degrades into

References

Safety Operating Guide

Proper Disposal of ARV-771: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental protection is paramount when handling and disposing of potent, research-grade compounds like ARV-771. This document provides essential guidance for researchers, scientists, and drug development professionals on the proper disposal procedures for this compound, a PROTAC (Proteolysis Targeting Chimera) BET degrader. Adherence to these protocols is critical for minimizing risks and ensuring compliance with institutional and regulatory standards.

Summary of Key Safety and Handling Data

This compound should be handled as a potentially hazardous material.[1] The following table summarizes key quantitative data for this compound, which is essential for safe handling and disposal considerations.

ParameterValueSource
Chemical Name (2S,4R)-1-((S)-2-(tert-butyl)-15-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1][2][3]triazolo[4,3-a][2][3]diazepin-6-yl)-4,14-dioxo-6,10-dioxa-3,13-diazapentadecanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide[1]
CAS Number 1949837-12-0[1][4][5]
Molecular Formula C49H60ClN9O7S2[1][4][5]
Molecular Weight 986.6 g/mol [1]
Purity ≥95%[1]
Appearance Crystalline solid[1]
Storage -20°C[1][5]
Stability ≥4 years at -20°C[1]
Solubility Ethanol: ~10 mg/mLDMSO: ~15 mg/mLDimethyl formamide (B127407) (DMF): ~20 mg/mL[1]

Experimental Protocol: Step-by-Step Disposal Procedure

The proper disposal of this compound is a controlled procedure, not an experiment. The following protocol outlines the necessary steps for safely managing this compound waste.

Step 1: Personal Protective Equipment (PPE) Before handling this compound, it is mandatory to wear appropriate personal protective equipment, including:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • A lab coat

Step 2: Waste Segregation Proper segregation of chemical waste is crucial to prevent accidental reactions.

  • Solid Waste: Collect unused or waste this compound powder in a clearly labeled, sealed container designated for chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed waste container. Do not mix with incompatible waste streams.

  • Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, must be considered contaminated and disposed of as chemical waste.

Step 3: Spill Management In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.

  • Containment: Prevent further leakage or spreading of the spilled material.

  • Cleanup (Liquid Spill): Absorb the spill with a non-combustible absorbent material like vermiculite, sand, or earth.

  • Cleanup (Solid Spill): Carefully sweep or scoop the material to avoid generating dust.

  • Collection: Collect all spill cleanup materials into a designated, sealed container for hazardous waste.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., alcohol) and then wash the area thoroughly.

Step 4: Final Disposal

  • All waste containing this compound must be disposed of through an approved hazardous waste disposal program.[2]

  • Never dispose of this compound down the drain or in the regular trash.[6]

  • Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) office for specific guidance and to arrange for waste pickup.

Mechanism of Action: PROTAC-Mediated Protein Degradation

This compound is a PROTAC that functions by hijacking the cell's natural waste disposal system, the ubiquitin-proteasome system, to degrade target proteins.[3][7] The following diagram illustrates this process.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC This compound (PROTAC) TernaryComplex PROTAC Target Protein E3 Ligase PROTAC->TernaryComplex Binds to Target and E3 Ligase TargetProtein Target Protein (e.g., BRD4) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex UbiquitinatedProtein Ubiquitinated Target Protein TernaryComplex->UbiquitinatedProtein Facilitates Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome Proteasome UbiquitinatedProtein->Proteasome Targeted for Degradation Proteasome->PROTAC Recycled DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degrades Protein

Caption: Mechanism of this compound as a PROTAC.

Experimental Workflow: Disposal Logistics

The logistical workflow for the disposal of this compound involves several key stages, from initial waste generation to final disposal, all coordinated through the institution's EHS department.

Disposal_Workflow cluster_lab Laboratory cluster_ehs Environmental Health & Safety (EHS) cluster_disposal External Disposal Facility Start Waste Generation (Solid & Liquid) Segregation Waste Segregation (Labeled Containers) Start->Segregation Storage Secure Temporary Storage in Lab Segregation->Storage Pickup Scheduled Waste Pickup Storage->Pickup Request Pickup Transport Transport to Central Accumulation Area Pickup->Transport FinalDisposal Final Disposal (Incineration/Treatment) Transport->FinalDisposal Manifested Shipment

Caption: this compound Disposal Workflow.

References

Personal protective equipment for handling Arv-771

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential safety and logistical information for the handling of Arv-771 in a laboratory setting, based on general best practices for potent research compounds. Researchers must always consult the official Safety Data Sheet (SDS) provided by the manufacturer and adhere to all specific hazardous waste management protocols established by their institution's Environmental Health and Safety (EHS) department.

This compound is a potent Proteolysis-Targeting Chimera (PROTAC) that induces the degradation of bromodomain and extra-terminal domain (BET) proteins.[1][2] As with any potent, biologically active compound, strict adherence to safety protocols is mandatory to protect researchers and the environment. This material should be considered hazardous until further information becomes available.[3]

Personal Protective Equipment (PPE)

Due to the potent nature of this compound and the potential for harm if swallowed, inhaled, or in contact with skin, a comprehensive PPE strategy is required.[3][4] The following table outlines the minimum recommended PPE for handling this compound. For handling highly potent compounds, specialized gear such as "bunny suit" coveralls may be recommended by your institution.[5][6]

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shields or a face shield.[4][6]Protects eyes from splashes or aerosols of the compound.
Hand Protection Chemical-resistant protective gloves (e.g., nitrile).[4]Prevents skin contact and absorption. Double-gloving is recommended.
Body Protection Impervious clothing, such as a dedicated lab coat.[4] Consider disposable gowns or coveralls (e.g., Tyvek®) for added protection.[5]Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection A suitable respirator (e.g., N95 or higher) should be used when handling the powder form or if aerosols may be generated.[4][6]Prevents inhalation of the compound, a primary route of exposure.[7]
Foot Protection Closed-toe shoes and disposable shoe covers.[6]Protects against spills and prevents tracking of contaminants outside the lab.

Operational and Handling Procedures

Proper laboratory procedure is critical to ensure safety and prevent contamination. All handling of solid this compound should be conducted within a certified chemical fume hood or other ventilated enclosure to minimize inhalation risk.[4]

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure the work area within the chemical fume hood is clean and uncluttered. Gather all necessary equipment, including vials, solvents, pipettes, and waste containers.

  • Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Weighing: If weighing the solid compound, do so within the fume hood. Use a dedicated spatula and weighing paper. Avoid generating dust.

  • Dissolving: this compound is supplied as a crystalline solid and is soluble in organic solvents such as DMSO, ethanol, and DMF.[3] When creating a stock solution, add the solvent slowly to the solid to prevent splashing. Purge the solvent of choice with an inert gas before preparing the stock solution.[3]

  • Handling Solutions: When working with solutions of this compound, use appropriate precision tools (e.g., calibrated micropipettes) to minimize the risk of spills and ensure accurate measurements.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water, even after removing gloves.[3][4] Do not eat, drink, or smoke in the laboratory area.[4]

Spill Management: In the event of a spill, evacuate the immediate area and ensure adequate ventilation.[4] Wearing full PPE, manage the spill as follows:

  • Liquid Spills: Absorb with an inert, non-combustible material (e.g., sand, vermiculite).[4]

  • Solid Spills: Carefully sweep or vacuum the material, avoiding dust generation.[4] Place the collected material and any contaminated absorbents into a sealed, labeled hazardous waste container.

Disposal Plan

All this compound waste, including empty containers, contaminated PPE, and experimental materials, must be treated as hazardous waste.

Step-by-Step Disposal Protocol:

  • Waste Segregation: Collect all this compound waste in designated, clearly labeled, and sealed hazardous waste containers.[8] Do not mix with other waste streams unless permitted by your institution's EHS guidelines.

  • Container Management: Use sturdy, leak-proof containers that are chemically compatible with the waste.[8] Whenever possible, use the original container for solid waste.

  • Aqueous Waste: Do not dispose of any this compound waste, including dilute aqueous solutions, down the drain.[4][8]

  • Final Disposal: Dispose of the hazardous waste through your institution's approved waste disposal program, in accordance with all local, state, and federal regulations.[4][8]

Quantitative Data Summary

The following table summarizes key quantitative information for this compound.

PropertyValueSource
Molecular Weight 986.6 g/mol [3]
Supplied Form Crystalline solid[3]
Storage Temperature -20°C[1][3]
Stability ≥ 4 years (at -20°C)[3]
Solubility (DMSO) ~15 mg/mL; ~100 mM[1][3]
Solubility (DMF) ~20 mg/mL[3]
Solubility (Ethanol) ~10 mg/mL[3]

Mechanism of Action and Experimental Workflow

This compound is a PROTAC designed to recruit BET proteins (BRD2, BRD3, and BRD4) to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This induced proximity leads to the ubiquitination of the BET proteins, marking them for degradation by the proteasome. The degradation of these key epigenetic readers disrupts downstream signaling pathways, such as those involving c-MYC and the Androgen Receptor (AR), leading to apoptosis in cancer cells.[1]

Arv771_Mechanism cluster_0 This compound Action cluster_1 Cellular Machinery cluster_2 Downstream Effect Arv771 This compound (PROTAC) Ternary Ternary Complex (BET-Arv771-VHL) Arv771->Ternary BET BET Protein (BRD2/3/4) BET->Ternary VHL VHL E3 Ligase VHL->Ternary Recruited Ub Ubiquitin Ternary->Ub Triggers Polyubiquitination Degradation BET Protein Degradation Ub->Degradation Marks for Proteasome Proteasome Signaling Disrupted c-MYC/AR Signaling Degradation->Signaling Apoptosis Apoptosis Signaling->Apoptosis Arv771_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal A 1. Assemble Equipment B 2. Don Full PPE A->B C 3. Weigh Solid (if applicable) B->C D 4. Prepare Solution C->D E 5. Perform Experiment D->E F 6. Decontaminate Surfaces & Tools E->F G 7. Segregate & Seal Hazardous Waste F->G H 8. Dispose via EHS G->H I 9. Doff PPE & Wash Hands H->I

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.